molecular formula C5H10O3 B147060 (R)-Methyl 3-hydroxybutanoate CAS No. 3976-69-0

(R)-Methyl 3-hydroxybutanoate

Cat. No.: B147060
CAS No.: 3976-69-0
M. Wt: 118.13 g/mol
InChI Key: LDLDJEAVRNAEBW-SCSAIBSYSA-N
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Description

(R)-Methyl 3-hydroxybutanoate, also known as this compound, is a useful research compound. Its molecular formula is C5H10O3 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl (R)-(-)-3-hydroxybutyrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (3R)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLDJEAVRNAEBW-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3976-69-0
Record name Methyl (-)-3-hydroxybutyrate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-hydroxybutyrate, (-)-
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Record name Methyl (R)-(-)-3-hydroxybutyrate
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Record name METHYL 3-HYDROXYBUTYRATE, (R)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

physicochemical properties of (R)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of (R)-Methyl 3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is curated for researchers, scientists, and professionals in drug development who utilize this chiral building block in their work.

Core Physicochemical Data

This compound is a colorless to light yellow liquid.[1] Key quantitative physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₅H₁₀O₃[2][3]
Molecular Weight 118.13 g/mol [2][3]
Appearance Colorless clear liquid[3]
Density 1.055 g/mL at 20 °C[4][5]
Boiling Point 158.00 to 160.00 °C at 760.00 mmHg[2]
56-58 °C at 11 mmHg[4][5]
75 °C at 15 mmHg[3]
Refractive Index n20/D 1.421[4][5]
Optical Rotation [α]20/D −19.5°, neat[4][5]
[α]20/D = -21 to -24 ° (neat)[3]
Solubility Practically insoluble or insoluble in water.[1][2]
Soluble in organic solvents such as ethanol and ether.[1][2]

Experimental Protocols

Detailed methodologies for determining the key are outlined below. These are generalized standard procedures.

Determination of Boiling Point (Micro Reflux Method)

This method is suitable for small sample volumes.[2]

Apparatus:

  • Small test tube (e.g., 150mm diameter)

  • Heating block or oil bath

  • Hot plate with magnetic stirring capabilities

  • Small magnetic stirring bar

  • Thermometer

  • Clamping apparatus

Procedure:

  • Approximately 0.5 mL of this compound is placed into the test tube along with a small magnetic stirring bar.

  • The test tube is securely clamped within the heating block on the hot plate stirrer.

  • The thermometer is positioned so that the bulb is approximately 1 cm above the surface of the liquid.

  • The stirrer is activated to ensure gentle and even heating.

  • The sample is heated until it begins to boil and a ring of refluxing vapor is observed condensing on the walls of the test tube.

  • The thermometer is adjusted so that the bulb is at the level of this reflux ring.

  • The temperature at which the reading on the thermometer stabilizes is recorded as the boiling point.[2]

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[6][7][8]

Apparatus:

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Electronic balance

Procedure:

  • The mass of a clean, dry graduated cylinder is measured and recorded.

  • A specific volume of this compound is carefully added to the graduated cylinder. The volume is recorded.

  • The mass of the graduated cylinder containing the liquid is then measured and recorded.

  • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the filled cylinder.

  • The density is calculated using the formula: Density = Mass / Volume.[9] For improved accuracy, the procedure can be repeated multiple times and the average density calculated.[8]

Determination of Refractive Index

A refractometer is used to measure the refractive index of a liquid, which is a measure of how much the path of light is bent, or refracted, when it enters the liquid.[10]

Apparatus:

  • Abbe refractometer or a digital refractometer

  • Dropper or pipette

  • Calibration standard (e.g., distilled water)

Procedure:

  • The refractometer is calibrated according to the manufacturer's instructions, typically using a standard with a known refractive index, such as distilled water.

  • A few drops of this compound are placed on the prism of the refractometer.

  • The prism is closed, and the instrument is allowed to equilibrate to the measurement temperature (typically 20°C).

  • The light source is activated, and the user looks through the eyepiece (for an Abbe refractometer) or reads the digital display.

  • The boundary line between the light and dark fields is brought into sharp focus and aligned with the crosshairs.

  • The refractive index is read from the instrument's scale.[11][12]

Determination of Purity by Gas Chromatography (GC)

Gas chromatography is a common technique to assess the purity of volatile compounds like this compound.

Apparatus:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Appropriate capillary column

  • Syringe for sample injection

  • Vials for sample preparation

  • High-purity carrier gas (e.g., nitrogen, helium)

  • Solvent for sample dilution (if necessary)

General Procedure:

  • A sample of this compound is prepared, either neat or diluted in a suitable solvent.

  • The gas chromatograph is set up with an appropriate temperature program for the oven, injector, and detector. The carrier gas flow rate is also set.

  • A small, precise volume of the sample (e.g., 0.5 µL) is injected into the chromatograph.[13]

  • The components of the sample are separated as they travel through the column.

  • The detector records the elution of each component, generating a chromatogram.

  • The purity is determined by calculating the area percentage of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Logical Workflows and Relationships

The following diagrams illustrate logical workflows relevant to the handling and application of this compound.

G cluster_setup Apparatus Setup cluster_measurement Measurement A Place sample in test tube with stir bar B Position in heating block A->B C Place thermometer above liquid B->C D Heat and stir gently C->D E Observe for boiling and reflux ring D->E F Align thermometer with reflux ring E->F G Record stable temperature F->G G A This compound (Chiral Building Block) B Ester Enolate Formation A->B Deprotonation D [2+2] Cycloaddition Reaction B->D C Imine Component C->D E Chiral β-Lactam Product D->E Stereoselective Ring Formation

References

The Natural Provenance of (R)-Methyl 3-hydroxybutanoate: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Methyl 3-hydroxybutanoate, a chiral ester of significant interest in the pharmaceutical and chemical industries, serves as a valuable building block for the synthesis of a variety of complex molecules. Its stereospecific nature makes it a crucial intermediate in the development of enantiomerically pure drugs and other bioactive compounds. While chemical synthesis routes are well-established, there is a growing demand for sustainable and "green" sources of this important chiral synthon. This technical guide provides an in-depth exploration of the natural origins of this compound, with a primary focus on its microbial production as a derivative of polyhydroxyalkanoates (PHAs), and also touches upon its occurrence in other natural matrices such as fruits and fermented products. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the natural sourcing, quantification, and biosynthetic pathways of this versatile chemical.

Microbial Production: The Primary Natural Source

The most abundant and well-characterized natural source of (R)-3-hydroxybutanoate is in the form of its polymer, poly(3-hydroxybutyrate) (PHB). PHB is a biodegradable polyester synthesized by a wide variety of microorganisms as an intracellular carbon and energy storage material. This compound can be readily obtained from PHB through chemical depolymerization.

Quantitative Data on PHB Production

Numerous bacterial strains have been identified and optimized for high-yield PHB production using a variety of carbon sources, including inexpensive wastes. The following table summarizes PHB production yields from several bacterial species.

Bacterial StrainCarbon SourcePHB Yield (% of Cell Dry Weight)Reference
Cupriavidus necator (formerly Ralstonia eutropha)Glucose75%[1]
Bacillus megateriumGlucose44%[2]
Pseudomonas sp.Soy Molasses91.6%[3]
Alcaligenes sp.Sugarcane Molasses90.9%[4]
Halomonas halophilaGlucose85%[1]
Azotobacter beijerinckiiGlucoseNot Specified[2]
Rhizobium eltiMannitolNot Specified[2]
Biosynthetic Pathway of Poly(3-hydroxybutyrate) in Bacteria

The biosynthesis of PHB from acetyl-CoA is a well-understood three-step enzymatic pathway. This pathway is the primary route to the natural production of the (R)-3-hydroxybutyrate monomer.

PHB_Biosynthesis acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa β-Ketothiolase (PhaA) r_3_hb_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->r_3_hb_coa Acetoacetyl-CoA Reductase (PhaB) (NADPH → NADP+) phb Poly(3-hydroxybutyrate) (PHB) r_3_hb_coa->phb PHB Synthase (PhaC) Workflow cluster_extraction Sample Preparation cluster_analysis Analysis sample Natural Source (Microbial Biomass, Fruit, etc.) extraction Extraction / Derivatization sample->extraction analysis Chromatographic Analysis extraction->analysis methanolysis Acidic Methanolysis (for PHB) spme Headspace SPME (for volatiles in fruits) quant Quantification analysis->quant gcms GC-MS chiral_gc Chiral GC Yeast_Pathway acetyl_coa Cytosolic 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Heterologous β-Ketothiolase (e.g., phaA) r_3_hb_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->r_3_hb_coa Heterologous Acetoacetyl-CoA Reductase (e.g., phaB) r_3_hb_acid (R)-3-Hydroxybutyric Acid r_3_hb_coa->r_3_hb_acid Heterologous Thioesterase (e.g., tesB)

References

A Technical Guide to the Biosynthesis of (R)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 3-hydroxybutanoate is a valuable chiral building block in the synthesis of various pharmaceuticals, agrochemicals, and flavorings. Its stereospecific structure makes it an important intermediate in the production of complex molecules. This technical guide provides an in-depth overview of the biosynthetic pathways for this compound, focusing on microbial and enzymatic methods. It includes detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers in the development of efficient and sustainable production processes.

Core Biosynthetic Strategy: A Two-Step Approach

The predominant biosynthetic route to this compound is a two-step process. The first step involves the microbial fermentation of a simple carbon source, such as glucose, to produce the precursor acid, (R)-3-hydroxybutyric acid ((R)-3-HB). The second step is the enzymatic esterification of (R)-3-HB with methanol to yield the final product, this compound.

Step 1: Microbial Production of (R)-3-Hydroxybutyric Acid

The microbial synthesis of (R)-3-HB is typically achieved using engineered strains of Escherichia coli. These strains are metabolically engineered to express a heterologous pathway that converts acetyl-CoA, a central metabolite, into (R)-3-HB.

Metabolic Pathway in Engineered E. coli

The core pathway involves the expression of three key enzymes:

  • β-ketothiolase (PhaA): Catalyzes the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA.

  • Acetoacetyl-CoA reductase (PhaB): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA in an NADPH-dependent manner.

  • Thioesterase (TesB): Hydrolyzes (R)-3-hydroxybutyryl-CoA to release the final product, (R)-3-hydroxybutyric acid.

This engineered pathway efficiently channels carbon from central metabolism towards the production of the desired chiral acid.

Microbial_Biosynthesis_of_R_3_HB Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA 2x R_3_HB_CoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->R_3_HB_CoA R_3_HB (R)-3-Hydroxybutyric Acid R_3_HB_CoA->R_3_HB PhaA PhaA (β-ketothiolase) PhaB PhaB (Acetoacetyl-CoA reductase) TesB TesB (Thioesterase) Enzymatic_Esterification R_3_HB (R)-3-Hydroxybutyric Acid R_MH_3B This compound R_3_HB->R_MH_3B Methanol Methanol Methanol->R_MH_3B Water Water R_MH_3B->Water Lipase Novozym 435 (Immobilized Lipase) Ketoreductase_Pathway Methyl_Acetoacetate Methyl Acetoacetate R_MH_3B This compound Methyl_Acetoacetate->R_MH_3B KRED Ketoreductase (KRED) GDH Glucose Dehydrogenase (GDH) Gluconolactone Gluconolactone NADPH NADPH NADP NADP+ NADPH->NADP NADP->NADPH Glucose Glucose Glucose->Gluconolactone

An In-depth Technical Guide to (R)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Methyl 3-hydroxybutanoate, a key chiral building block in organic synthesis. The document details its chemical identity, physicochemical properties, prominent synthetic methodologies with experimental protocols, and significant applications in research and pharmaceutical development.

Chemical Identity and Structure

This compound is the (R)-enantiomer of methyl 3-hydroxybutyrate.[1][2] Its specific stereochemistry is crucial for its role as a chiral intermediate in the synthesis of complex, biologically active molecules.[3]

  • CAS Number : 3976-69-0[4][5][6][7]

  • Chemical Structure :

    • Molecular Formula: C₅H₁₀O₃[2][3][4][6][8]

    • Molecular Weight: 118.13 g/mol [3][4][6][7]

    • SMILES: C--INVALID-LINK--CC(OC)=O[2][4][7]

    • InChI Key: LDLDJEAVRNAEBW-SCSAIBSYSA-N[7]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name methyl (3R)-3-hydroxybutanoate[7]
CAS Number 3976-69-0[4][5][6]
Synonyms Methyl (R)-(-)-3-hydroxybutyrate, (-)-(3R)-3-Hydroxybutanoic acid methyl ester, Methyl (R)-(-)-3-hydroxybutyrate[4][9]
Molecular Formula C₅H₁₀O₃[3][4][8]
Molecular Weight 118.13 g/mol [3][4][6]
SMILES C--INVALID-LINK--CC(OC)=O[2][4][7]
InChI InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3/t4-/m1/s1
InChIKey LDLDJEAVRNAEBW-SCSAIBSYSA-N[7]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Colorless and transparent liquid/oil[1][2][10]
Purity ≥98% to 99.98%[1][4][6]
Boiling Point 56-58 °C at 11 mmHg; 61–62 °C at 18 mm[10][11]
Density 1.055 g/mL at 20 °C[5][10]
Refractive Index n20/D 1.421[5][10]
Optical Activity [α]20/D −19.5° (neat); [α]D/RT −47.6° (c 1.0, CHCl₃)[11]
Solubility Soluble in organic solvents like ethanol and ether; insoluble or slightly soluble in water[1][2][10]
Storage Temperature 2-8°C or -20°C[2][10]

Synthesis and Experimental Protocols

This compound can be synthesized through several key methods. The most prominent are the degradation of a natural biopolymer and the asymmetric hydrogenation of a prochiral ketone.

Synthesis from Poly-[(R)-3-hydroxybutyric acid] (PHB)

This method involves the acid-catalyzed methanolysis of the biopolymer PHB, which is produced by fermentation.[11][12]

  • Materials : Poly-[(R)-3-hydroxybutyric acid] (PHB), 1,2-dichloroethane, concentrated sulfuric acid, methanol, half-saturated brine, chloroform, saturated sodium bicarbonate solution.

  • Procedure :

    • A flask is charged with 50 g of PHB and 500 mL of 1,2-dichloroethane and heated at reflux for 1 hour.[12]

    • A solution of 10 mL of concentrated sulfuric acid in 200 mL of absolute methanol is added, and the mixture is heated at reflux for 3 days until it becomes homogeneous.[12]

    • After cooling to room temperature, 100 mL of half-saturated brine is added, and the mixture is stirred for 10 minutes.[12]

    • The layers are separated, and the aqueous layer is extracted three times with 200 mL portions of chloroform.[12]

    • The combined organic layers are washed sequentially with 100 mL of brine, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.[12]

    • The crude product is distilled under reduced pressure to yield pure (R)-(−)-methyl 3-hydroxybutanoate.[11] A typical yield is around 70%.[11]

Asymmetric Hydrogenation of Methyl 3-oxobutanoate

This is a highly efficient chemical method that utilizes a chiral catalyst to produce the desired enantiomer with high optical purity.[13] The use of a Ruthenium-BINAP complex is a hallmark of this approach.[13]

  • Catalyst Preparation : A (R)-BINAP-Ru(II) complex is prepared and used as the hydrogenation catalyst.[13]

  • Hydrogenation Procedure :

    • A dry Schlenk tube is charged with methyl 3-oxobutanoate (50.0 g, 0.431 mol) and methanol (50 mL).[13]

    • The solution is degassed, and the pre-prepared (R)-BINAP-Ru(II) catalyst is added under an argon atmosphere.

    • The mixture is subjected to hydrogen pressure and stirred until the reaction is complete.

    • The solvent is removed using a rotary evaporator.[13]

    • The resulting residue is distilled to give (R)-(−)-methyl 3-hydroxybutanoate in high chemical (92–96%) and optical (97–98% ee) yields.[13]

Applications in Drug Development and Research

This compound is a versatile building block for the synthesis of enantiomerically pure products.[11][12]

  • Chiral Intermediate : Its primary application is as a chiral intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and flavorings.[1][2][3] The defined stereocenter is incorporated into the final target molecule, ensuring the correct biological activity.[3]

  • Drug Development : It is a key starting material for various bioactive molecules. For instance, it may be used as a pharmaceutical intermediate in the preparation of Dorzolamide.[6] Researchers are also exploring its potential in developing drugs for metabolic disorders like obesity and diabetes due to its relationship with ketone body metabolism.[14]

  • Asymmetric Synthesis : Beyond being a building block, it can be used as a chiral auxiliary, guiding the stereochemical outcome of reactions.[1][2]

  • Metabolic Research : The compound's structural similarity to endogenous ketone bodies makes it a valuable tool for researchers investigating metabolic pathways and cellular bioenergetics.[3]

  • Other Industries : It is also being investigated for its moisturizing properties in the cosmetics industry and as a feed additive in veterinary applications to improve growth and feed efficiency in livestock.[14]

Visualization of Synthetic Pathway

The following diagram illustrates the asymmetric hydrogenation of methyl 3-oxobutanoate to produce this compound, a key enantioselective transformation.

Asymmetric_Hydrogenation Asymmetric Hydrogenation of Methyl 3-oxobutanoate cluster_reactants Reactants cluster_products Product start_material Methyl 3-oxobutanoate process Hydrogenation Reaction start_material->process hydrogen H₂ Gas hydrogen->process product This compound catalyst Chiral Catalyst [(R)-BINAP-Ru(II)] catalyst->process process->product Enantioselective Reduction

References

Spectroscopic Data Analysis of (R)-Methyl 3-hydroxybutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule (R)-Methyl 3-hydroxybutanoate. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and structured format to facilitate research and development. Furthermore, detailed experimental protocols for acquiring such data are provided, alongside a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 399.65 MHz[1]

Chemical Shift (ppm)MultiplicityAssignment
4.21MultipletCH
3.71SingletOCH₃
2.48Doublet of DoubletsCH₂
2.43Doublet of DoubletsCH₂
1.23DoubletCH₃
¹³C NMR Data

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (ppm)Assignment
172.8C=O
64.3CH-OH
51.6OCH₃
42.9CH₂
22.5CH₃
Infrared (IR) Spectroscopy Data

Technique: Neat

Wavenumber (cm⁻¹)IntensityAssignment
3400-3500Strong, BroadO-H stretch (alcohol)
2970-2930MediumC-H stretch (alkane)
1735StrongC=O stretch (ester)
1200-1000StrongC-O stretch
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zRelative IntensityAssignment
118Low[M]⁺ (Molecular Ion)
103Moderate[M - CH₃]⁺
87Moderate[M - OCH₃]⁺
71High[M - CH₂COOCH₃]⁺
43High[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

  • NMR tube (5 mm diameter)

  • Pasteur pipette

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: A small amount of this compound (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

  • Transfer to NMR Tube: The solution is carefully transferred into a clean 5 mm NMR tube using a Pasteur pipette to a height of about 4-5 cm.

  • Instrument Setup: The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

  • Locking and Shimming: The spectrometer's deuterium lock is established on the CDCl₃ signal. The magnetic field homogeneity is optimized through an automated or manual shimming process.

  • Acquisition of ¹H Spectrum: A standard one-dimensional proton NMR experiment is performed. Key parameters include a 90° pulse angle, a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • Acquisition of ¹³C Spectrum: A proton-decoupled ¹³C NMR experiment is conducted. A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A spectral width of approximately 220 ppm is used.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of neat this compound.

Materials:

  • This compound

  • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr)

  • Micropipette

Procedure (using ATR):

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental interferences.

  • Sample Application: A single drop of this compound is placed directly onto the surface of the ATR crystal using a micropipette.

  • Spectrum Acquisition: The sample spectrum is then recorded. The instrument scans the sample multiple times (e.g., 16-32 scans) and averages the results to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Cleaning: After the measurement, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and dried.

Procedure (using Salt Plates for a Neat Sample):

  • Sample Preparation: A single drop of the liquid is placed on the face of one polished salt plate. A second plate is carefully placed on top to create a thin capillary film of the liquid between them.

  • Spectrum Acquisition: The "sandwiched" plates are mounted in the spectrometer's sample holder and the IR spectrum is recorded.

  • Cleaning: The salt plates are cleaned with a dry solvent and stored in a desiccator.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio and fragmentation pattern of this compound.

Materials:

  • This compound

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source

  • Volatile solvent (e.g., dichloromethane or ethyl acetate)

  • Microsyringe

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent.

  • Injection: A small volume (typically 1 µL) of the solution is injected into the GC inlet, which is heated to vaporize the sample.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where it is separated from the solvent and any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound of Interest (this compound) Preparation Dissolution / Dilution (Neat for IR) Sample->Preparation NMR NMR Spectrometer Preparation->NMR NMR Tube IR FT-IR Spectrometer Preparation->IR ATR / Salt Plates MS Mass Spectrometer Preparation->MS GC Injection NMR_Data NMR Spectra (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation & Purity Assessment NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of (R)-Methyl 3-hydroxybutanoate

This compound is a chiral ester of significant interest in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1] Its utility as a versatile building block necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse experimental and storage conditions. This guide provides a comprehensive overview of these critical parameters, supported by experimental protocols and visual workflows to aid in its practical application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its handling, purification, and reaction chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C5H10O3[2][3]
Molecular Weight 118.13 g/mol [2][3]
Appearance Colorless liquid/oil[3][4]
Boiling Point 56-58 °C at 11 mmHg[3]
Density 1.055 g/mL at 20 °C[3][5]
Refractive Index n20/D 1.421[3][5]
Optical Activity [α]20/D -19.5°, neat
Flash Point 73 °C (163.4 °F) - closed cup
CAS Number 3976-69-0[3]

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which includes a polar hydroxyl group and an ester functional group, balanced by a short hydrocarbon chain. This amphiphilic nature results in miscibility with a range of organic solvents while having limited solubility in water.

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water Practically insoluble or slightly soluble[2][3][4]
Ethanol Soluble[2][4]
Diethyl Ether Soluble[4]
Chloroform Slightly Soluble / Soluble[3][5]
Methanol Slightly Soluble[3]

The presence of the hydroxyl and ester groups allows for hydrogen bonding with polar solvents, while the methyl and ethyl components of the molecule interact favorably with nonpolar organic solvents. Esters with shorter hydrocarbon chains, like this compound, tend to have some water solubility, though this is limited.[6]

Stability and Degradation

This compound is generally stable under recommended storage conditions. However, its ester functionality makes it susceptible to hydrolysis, particularly under acidic or basic conditions.

Table 3: Stability Profile of this compound

ConditionStabilityNotesReference
Storage (2-8°C) StableRecommended for short-term storage.[3]
Storage (-20°C) Stable for at least 2 yearsRecommended for long-term storage.[5]
Elevated Temperature Combustible liquidAvoid heat, flames, and sparks.[7]
Aqueous Acid/Base Susceptible to hydrolysisThe ester bond can be cleaved to form (R)-3-hydroxybutanoic acid and methanol.[8][9]
Primary Degradation Pathway: Hydrolysis

The most common degradation pathway for this compound is the hydrolysis of the ester linkage. This reaction can be catalyzed by either acid or base and results in the formation of (R)-3-hydroxybutanoic acid and methanol. This is a reversible reaction, though in the presence of a strong base, the carboxylate salt is formed, driving the reaction to completion.

G cluster_main Ester Hydrolysis of this compound MHB This compound HBA (R)-3-Hydroxybutanoic Acid MHB->HBA Hydrolysis MeOH Methanol H2O Water (H₂O) Catalyst H⁺ or OH⁻ Catalyst->MHB G cluster_workflow Experimental Workflow: Solubility Determination start Start add_compound Add known mass of This compound to a vial start->add_compound add_solvent Add incremental volume of solvent add_compound->add_solvent mix Vortex/Shake vigorously add_solvent->mix observe Visually inspect for dissolution mix->observe dissolved Record volume Classify as Soluble/ Slightly Soluble observe->dissolved Clear solution? Yes not_dissolved Continue adding solvent (up to max volume) observe->not_dissolved No end End dissolved->end not_dissolved->add_solvent insoluble Classify as Insoluble not_dissolved->insoluble Max volume reached insoluble->end G cluster_workflow Experimental Workflow: Stability Assessment start Start prep_samples Prepare solutions of This compound start->prep_samples stress Expose to Stress Conditions prep_samples->stress acid Acidic (HCl) stress->acid base Basic (NaOH) stress->base oxidative Oxidative (H₂O₂) stress->oxidative thermal Thermal (Heat) stress->thermal photo Photolytic (Light) stress->photo sampling Sample at time points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze via GC/HPLC sampling->analysis evaluate Evaluate data: Identify & Quantify Degradants analysis->evaluate end End evaluate->end

References

biological role and metabolism of (R)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Role and Metabolism of (R)-Methyl 3-hydroxybutanoate

Introduction

This compound, also known as Methyl (R)-(-)-3-hydroxybutyrate, is a chiral organic compound with the molecular formula C₅H₁₀O₃.[1] It is the methyl ester of (R)-3-hydroxybutanoic acid, the latter being the biologically active ketone body more commonly referred to as (R)-β-hydroxybutyrate (R-BHB). While this compound is primarily utilized as a biochemical reagent and a chiral building block in the synthesis of pharmaceuticals and other fine chemicals, its structural relationship to R-BHB makes it a significant tool for metabolic research.[2][3] Ingestion of ketone esters leads to their hydrolysis in vivo, releasing the constituent ketone body and alcohol, thereby providing a method to induce a state of ketosis for therapeutic or research purposes.[4][5] This guide provides a comprehensive overview of the metabolism and biological functions of (R)-3-hydroxybutyrate, the active metabolite derived from this compound.

Metabolism

The metabolic journey of this compound begins with its hydrolysis, followed by the integration of its product, R-BHB, into the body's central energy pathways: ketogenesis (synthesis) and ketolysis (utilization).

In Vivo Hydrolysis

Upon entering a biological system, ester compounds like this compound are rapidly cleaved by esterase enzymes present in the gut, blood, and liver. This hydrolysis reaction yields (R)-3-hydroxybutyrate and methanol. The primary molecule of interest for its biological effects is R-BHB.

hydrolysis cluster_main In Vivo Hydrolysis ester This compound esterases Esterases (Gut, Blood, Liver) ester->esterases products (R)-3-Hydroxybutyrate (R-BHB) + Methanol esterases->products

Caption: In vivo hydrolysis of this compound.

Ketogenesis: Synthesis of (R)-3-Hydroxybutyrate

Endogenous R-BHB is synthesized in the liver mitochondria, primarily during periods of low glucose availability, such as fasting, prolonged exercise, or adherence to a ketogenic diet.[6] The process begins with the β-oxidation of fatty acids to produce acetyl-CoA, which then enters the ketogenic pathway.

ketogenesis cluster_pathway Ketogenesis Pathway (Liver Mitochondria) fatty_acids Fatty Acids acetyl_coa Acetyl-CoA fatty_acids->acetyl_coa β-Oxidation acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA Synthase acetoacetate Acetoacetate hmg_coa->acetoacetate HMG-CoA Lyase rbhb (R)-3-Hydroxybutyrate (R-BHB) acetoacetate->rbhb β-Hydroxybutyrate Dehydrogenase 1 (BDH1)

Caption: The metabolic pathway of ketogenesis in the liver.

Ketolysis: Utilization of (R)-3-Hydroxybutyrate

R-BHB is transported from the liver via the bloodstream to extrahepatic tissues like the brain, heart, and skeletal muscle.[7] In the mitochondria of these tissues, it is converted back into acetyl-CoA, which then enters the citric acid cycle (TCA) to generate ATP. This process, known as ketolysis, provides a crucial alternative energy source.[6]

ketolysis cluster_pathway Ketolysis Pathway (Extrahepatic Tissues) rbhb (R)-3-Hydroxybutyrate (R-BHB) acetoacetate Acetoacetate rbhb->acetoacetate BDH1 acetoacetyl_coa Acetoacetyl-CoA acetoacetate->acetoacetyl_coa SCOT acetyl_coa Acetyl-CoA acetoacetyl_coa->acetyl_coa Thiolase tca TCA Cycle (ATP Production) acetyl_coa->tca

Caption: The metabolic pathway of ketolysis in peripheral tissues.

Biological Roles

Beyond its fundamental role as an energy metabolite, R-BHB functions as a potent signaling molecule, influencing cellular processes and gene expression.

Energy Substrate

During states of low glucose availability, ketone bodies become a vital fuel source. The brain, which typically relies on glucose, can derive up to 60-70% of its energy from ketone bodies during prolonged fasting.[4] This metabolic flexibility is critical for survival and maintaining cognitive function. Ketones are considered a more efficient fuel than glucose, yielding more ATP per unit of oxygen consumed.[5]

Signaling Molecule

R-BHB exerts significant regulatory effects through various mechanisms, including the inhibition of histone deacetylases (HDACs) and activation of specific cell-surface receptors.

  • HDAC Inhibition: R-BHB is a direct inhibitor of class I histone deacetylases (HDACs). By inhibiting HDACs, R-BHB promotes histone acetylation, leading to a more open chromatin structure and the transcription of genes associated with metabolic regulation, oxidative stress resistance, and longevity.

  • Receptor Activation: R-BHB acts as a ligand for G-protein coupled receptors, specifically the hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A) and the free fatty acid receptor 3 (FFAR3).[7] Activation of these receptors, particularly on immune and adipocyte cells, can lead to anti-inflammatory effects and a reduction in lipolysis, creating a negative feedback loop on its own production.[7]

signaling cluster_main Signaling Roles of (R)-3-Hydroxybutyrate rbhb (R)-3-Hydroxybutyrate hdac HDACs (Class I) rbhb->hdac Inhibits receptors HCAR2 / FFAR3 Receptors rbhb->receptors Activates gene_exp ↑ Histone Acetylation Modulated Gene Expression (e.g., Stress Resistance) hdac->gene_exp inflam Anti-inflammatory Effects ↓ Lipolysis receptors->inflam

Caption: Key signaling pathways modulated by R-BHB.

Quantitative Data

The concentration of R-BHB in the blood varies significantly depending on the metabolic state. The use of exogenous ketone esters allows for the induction of nutritional ketosis without strict dietary changes.

ConditionTypical Blood R-BHB Concentration (mM)Reference(s)
Standard Diet (Postprandial)< 0.5 mM[4][5]
Overnight Fast (12-16 hours)0.5 - 2.0 mM[6]
Prolonged Fasting / Starvation (multiple days)5.0 - 8.0 mM[4][6]
Ketogenic Diet> 2.0 mM (sustained)[6]
Intense Exercise (90 minutes)1.0 - 2.0 mM[6]
After single dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (714 mg/kg)Peak at 3.3 mM (within 1-2 hours)[5]

Key Experimental Protocols

Accurate quantification and synthesis of this compound and its metabolites are crucial for research.

Protocol 1: Quantification of Ketone Bodies by UPLC-MS/MS

This method provides high sensitivity and specificity for the simultaneous quantification of R-BHB and acetoacetate in biological matrices.[8][9]

workflow_uplc cluster_flow UPLC-MS/MS Quantification Workflow start_node Serum or Tissue Homogenate step1 Add Internal Standards (e.g., ¹³C-labeled BHB) start_node->step1 step2 Protein Precipitation (Cold Acetonitrile/Methanol) step1->step2 step3 Centrifuge & Collect Supernatant step2->step3 step4 UPLC Separation (Reverse Phase) step3->step4 step5 Tandem Mass Spec (MS/MS) Detection step4->step5 end_node Quantification step5->end_node

Caption: General workflow for ketone body analysis by UPLC-MS/MS.

Methodology:

  • Sample Preparation: Spike serum or tissue homogenate samples with stable isotope-labeled internal standards (e.g., [U-¹³C₄]AcAc and [3,4,4,4-D₄]βOHB).[9]

  • Protein Precipitation: Add ice-cold acetonitrile/methanol (1:1 v/v) to the sample, vortex thoroughly, and centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes.[8]

  • Analysis: Transfer the supernatant to an autosampler vial. Inject the sample into a reverse-phase UPLC system coupled to a tandem mass spectrometer.

  • Detection: Use parallel reaction monitoring (PRM) or multiple reaction monitoring (MRM) to specifically detect the parent and fragment ions for each analyte and internal standard.[8]

  • Quantification: Create a standard curve using known concentrations of R-BHB and acetoacetate to quantify the levels in the unknown samples.

Protocol 2: Fluorometric Assay for β-Hydroxybutyrate

This is a high-throughput method suitable for screening, based on an enzymatic reaction.[10]

Methodology:

  • Reagent Preparation: Prepare a β-Hydroxybutyrate Standard solution and a Reaction Reagent mix containing β-hydroxybutyrate dehydrogenase, NAD⁺, and a fluorescent probe.

  • Standard Curve: Perform serial dilutions of the β-Hydroxybutyrate standard to create a standard curve (e.g., 0 µM to 100 µM).

  • Sample Preparation: Deproteinate cell lysates, serum, or plasma samples using a 10kDa spin filter. Dilute samples as necessary to fall within the dynamic range of the assay.[10]

  • Assay: Add 50 µL of each standard or unknown sample to the wells of a 96-well microtiter plate.

  • Reaction: Add 50 µL of the Reaction Reagent to each well, mix, and incubate for 30 minutes at room temperature, protected from light. The enzyme converts β-hydroxybutyrate to acetoacetate, reducing NAD⁺ to NADH. The NADH then reacts with the probe to generate a fluorescent product.[10]

  • Measurement: Read the fluorescence using a microplate reader at an excitation wavelength of 530-570 nm and an emission wavelength of 590-600 nm.

  • Calculation: Subtract the background fluorescence (zero standard) and determine the concentration of β-hydroxybutyrate in the samples by comparing their fluorescence to the standard curve.

Protocol 3: Synthesis of this compound from PHB

This compound can be synthesized via the acid-catalyzed depolymerization of poly-[(R)-3-hydroxybutyric acid] (PHB), a biopolymer produced by various bacteria.[11][12]

Methodology:

  • Setup: In a round-bottomed flask, suspend poly-[(R)-3-hydroxybutyric acid] (PHB) in an organic solvent such as 1,2-dichloroethane.[13]

  • Methanolysis: Add a solution of concentrated sulfuric acid in absolute methanol to the flask.[11][13]

  • Reflux: Heat the mixture at reflux for an extended period (e.g., 3 days), during which the solid PHB will dissolve as it depolymerizes and is transesterified.[11]

  • Workup: After cooling, add half-saturated brine and perform a liquid-liquid extraction with a solvent like chloroform. Combine the organic layers.[11]

  • Washing: Wash the combined organic layers sequentially with brine, saturated sodium bicarbonate solution, and again with brine to neutralize the acid and remove water-soluble impurities.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.[13]

Conclusion

This compound serves as a valuable precursor to the metabolically and regulatorily significant molecule, (R)-3-hydroxybutyrate. Understanding the pathways of ketogenesis and ketolysis is fundamental to appreciating its role as an alternative energy source. Furthermore, the function of R-BHB as a signaling molecule that modulates gene expression and cellular responses highlights its importance beyond simple metabolism. The detailed protocols for its synthesis and the quantification of its active form provide researchers, scientists, and drug development professionals with the necessary tools to further investigate the therapeutic potential of inducing ketosis and leveraging the diverse biological activities of this key ketone body.

References

enantiomeric purity and optical rotation of (R)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enantiomeric Purity and Optical Rotation of (R)-Methyl 3-hydroxybutanoate

Introduction

This compound, also known as (R)-(-)-3-Hydroxybutyric acid methyl ester, is a valuable chiral building block in the synthesis of various bioactive molecules and pharmaceuticals.[1] Its specific stereochemistry is crucial for its function in applications ranging from metabolic regulation studies to the development of antibiotics.[1][2] This guide provides a comprehensive overview of the key parameters defining its chiral integrity: enantiomeric purity and optical rotation. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Data Presentation: Physicochemical and Purity Data

The are critical quality attributes. The following table summarizes quantitative data from various sources. It is important to note that the specific rotation values are highly dependent on the solvent and concentration used for the measurement.

ParameterValueConditionsSource
Optical Rotation ([α]D) -19.5°neat, 20°C
-21 to -24°neat, 20°C[1]
-22.5°neat[3]
-47.6°c=1.0 in Chloroform[2][4]
-49.0 ± 2.0°c=1.3 in Chloroform[5]
Enantiomeric Excess (ee) ≥99.5%Not specified[6]
98%Gas-Liquid Chromatography (GLC)
Chemical Purity ≥99%Not specified[6]
99%Not specified
≥98%Gas Chromatography (GC)[1]
≥97.5%Gas Chromatography (GC)[5]
CAS Number 3976-69-0N/A[1][6]
Molecular Formula C₅H₁₀O₃N/A[1][6]
Molecular Weight 118.13 g/mol N/A[1][6]
Density 1.055 g/mL20°C
1.06 g/mLNot specified[1]
Boiling Point 56-58 °C11 mmHg
75 °C15 mmHg[1][3]
Refractive Index (n20/D) 1.42120°C
1.4220°C[1]

Experimental Protocols

Detailed and accurate methodologies are essential for the validation of the .

Synthesis of (R)-(-)-Methyl 3-hydroxybutanoate from Poly-[(R)-3-hydroxybutyric acid] (PHB)

This protocol is adapted from a procedure published in Organic Syntheses.[2][4] It describes the acid-catalyzed methanolysis of the biopolymer PHB.

Materials:

  • Poly-[(R)-3-hydroxybutyric acid] (PHB)

  • Absolute 1,2-dichloroethane

  • Concentrated sulfuric acid

  • Absolute methanol

  • Half-saturated brine

  • Chloroform

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate

Procedure:

  • A 2-L round-bottomed flask is charged with 50 g of PHB and 500 mL of absolute 1,2-dichloroethane.

  • The mixture is heated at reflux for 1 hour using a reflux condenser.

  • A solution of 10 mL of concentrated sulfuric acid in 200 mL of absolute methanol is prepared and added to the reaction mixture.

  • The mixture is heated at reflux for 3 days, during which it becomes homogeneous.

  • After cooling to room temperature, 100 mL of half-saturated brine is added, and the mixture is stirred for 10 minutes.

  • The layers are separated, and the aqueous layer is extracted three times with 200 mL portions of chloroform.

  • The combined organic layers are washed sequentially with 100 mL of brine, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • The organic solution is dried over magnesium sulfate, and the solvent is removed in a rotary evaporator.

  • The crude product is purified by distillation under reduced pressure to yield pure (R)-(-)-methyl 3-hydroxybutanoate. The expected boiling point is 61–62°C at 18 mmHg.[2][4]

Determination of Enantiomeric Purity by Chiral Chromatography

Enantiomeric excess (ee) is typically determined by chiral chromatography, either Gas-Liquid Chromatography (GLC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

a) Chiral Gas-Liquid Chromatography (GLC): While specific column and method parameters for this compound are often proprietary to the manufacturer, a general approach involves using a capillary column coated with a chiral selector (e.g., a cyclodextrin derivative).

  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column.

  • Analysis: Inject the prepared sample. The two enantiomers, (R) and (S), will exhibit different retention times on the chiral column, allowing for their separation and quantification.

  • Calculation of Enantiomeric Excess (ee%):

    • ee% = (|[Area of R] - [Area of S]| / ([Area of R] + [Area of S])) * 100

b) Chiral High-Performance Liquid Chromatography (HPLC): For compounds like 3-hydroxybutyrate, direct analysis on a chiral stationary phase is possible, but derivatization is often employed to improve separation and detection.[7] Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel®) are versatile for separating a wide range of enantiomers.[8]

  • Sample Preparation: Dissolve a known quantity of the sample in the mobile phase.

  • Instrumentation: An HPLC system with a UV or Mass Spectrometry (MS) detector and a chiral column (e.g., Chiralpak AD-H).[7]

  • Mobile Phase: A mixture of hexane and a polar alcohol like isopropanol is common. The exact ratio must be optimized to achieve baseline separation.[9]

  • Analysis: Inject the sample and monitor the chromatogram. The (R) and (S) enantiomers will elute at different times.

  • Quantification: Calculate the ee% using the peak areas as described for GLC.

Measurement of Optical Rotation by Polarimetry

Optical rotation is a fundamental property of chiral molecules and is measured using a polarimeter.

Procedure:

  • Sample Preparation:

    • For a 'neat' measurement, carefully fill the polarimeter cell with the undiluted liquid sample, ensuring no air bubbles are present.[1]

    • For a solution measurement, accurately weigh a specific amount of the sample (e.g., 100 mg) and dissolve it in a precise volume of a specified solvent (e.g., 10 mL of chloroform) in a volumetric flask.[2][4][5] The concentration (c) is expressed in g/100 mL.

  • Instrumentation: Calibrate the polarimeter using a blank (the pure solvent or an empty cell for neat measurements).

  • Measurement: Place the sample cell in the polarimeter and measure the angle of rotation (α). The measurement is typically performed using the sodium D-line (589 nm) at a controlled temperature (e.g., 20°C).

  • Calculation of Specific Rotation [α]:

    • [α] = α / (l * c)

    • Where:

      • α is the observed rotation angle.

      • l is the path length of the cell in decimeters (dm).

      • c is the concentration in g/mL (for solutions) or density in g/mL (for neat liquids).

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from the biopolymer PHB, followed by purification.

G Synthesis Workflow for this compound cluster_synthesis Acid-Catalyzed Methanolysis cluster_workup Aqueous Workup cluster_purification Purification PHB Poly-[(R)-3-hydroxybutyric acid] (PHB) Reaction Reflux with H₂SO₄ in Methanol / 1,2-Dichloroethane PHB->Reaction Quench Quench with Brine Reaction->Quench Crude Crude Reaction Mixture Extract Extract with Chloroform Quench->Extract Wash Wash with NaHCO₃ (aq) and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill Final Pure (R)-Methyl 3-hydroxybutanoate Distill->Final

Caption: Synthesis workflow from PHB to pure this compound.

Analytical Workflow for Chiral Purity Assessment

This diagram outlines the key steps in analyzing the enantiomeric purity and optical rotation of the final product.

G Analytical Workflow for Chiral Purity cluster_ee Enantiomeric Excess (ee) Determination cluster_or Optical Rotation Measurement Sample Sample of (R)-Methyl 3-hydroxybutanoate Prep_GC Prepare sample for Chiral GC/HPLC Sample->Prep_GC Prep_Pol Prepare Neat or Solution Sample Sample->Prep_Pol Analysis_GC Chromatographic Separation of Enantiomers Prep_GC->Analysis_GC Calc_ee Calculate ee% from Peak Areas Analysis_GC->Calc_ee Result_ee Enantiomeric Purity Report Calc_ee->Result_ee Analysis_Pol Measure Rotation (α) with Polarimeter Prep_Pol->Analysis_Pol Calc_or Calculate Specific Rotation [α] Analysis_Pol->Calc_or Result_or Optical Rotation Report Calc_or->Result_or

Caption: Analytical workflow for determining enantiomeric and optical purity.

References

A Technical Guide to High-Purity (R)-Methyl 3-hydroxybutanoate for Researchers and Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of commercial suppliers, quality control methodologies, and applications for the chiral building block, (R)-Methyl 3-hydroxybutanoate.

This compound is a valuable chiral intermediate extensively utilized in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals.[1] Its specific stereochemistry is crucial for the biological activity of many complex molecules, making the procurement of high-purity enantiomers a critical concern for researchers and drug development professionals.[1][2] This technical guide provides a comprehensive overview of commercial suppliers, detailed analytical methodologies for quality control, and insights into the relationship between purity and application suitability.

Commercial Supplier Specifications

A variety of chemical suppliers offer this compound with differing purity levels and specifications. The selection of an appropriate supplier is contingent upon the specific requirements of the intended application, with more stringent applications demanding higher chemical and enantiomeric purity. Below is a comparative summary of offerings from prominent commercial suppliers.

SupplierPurity SpecificationOptical Purity (ee)Analytical MethodCAS Number
Sigma-Aldrich 99%98% (GLC)Gas-Liquid Chromatography (GLC)3976-69-0
Tokyo Chemical Industry (TCI) >98.0% (GC)Not specifiedGas Chromatography (GC)3976-69-0
Thermo Scientific Chemicals ≥97.5% (GC)Not specifiedGas Chromatography (GC)3976-69-0
Chemodex ≥99% (GC)Not specifiedGas Chromatography (GC)3976-69-0
ChemScene ≥98%Not specifiedNot specified3976-69-0
NINGBO INNO PHARMCHEM CO.,LTD. ≥99.0%Not specifiedNot specified3976-69-0
Enzymaster ≥99%≥99.5%Not specified3976-69-0

Experimental Protocols for Quality Control

Ensuring the chemical and enantiomeric purity of this compound is paramount for its successful application in research and drug development. The most common and reliable analytical techniques for this purpose are chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC).[3] Nuclear Magnetic Resonance (NMR) spectroscopy is also a vital tool for structural confirmation and purity assessment.

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral GC is a robust method for separating and quantifying the enantiomers of volatile compounds like this compound.[3]

Methodology:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is required.[3]

  • Chromatographic Conditions:

    • Column: A chiral capillary column, such as one based on cyclodextrin derivatives (e.g., Astec® CHIRALDEX™ B-DP, 30 m x 0.25 mm I.D., 0.12 µm), is essential for enantiomeric separation.[4]

    • Carrier Gas: High-purity helium or hydrogen should be used as the carrier gas.[3]

    • Injector and Detector Temperatures: Set the injector temperature to 250°C and the detector temperature to 280°C.[3]

    • Oven Temperature Program: A typical temperature program starts at 80°C, holds for a specified time, and then ramps to a higher temperature to ensure the elution of all components.[4] A program of holding at 80°C can be effective for the separation of the enantiomers.[4]

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable volatile solvent, such as dichloromethane or hexane.

  • Injection and Analysis:

    • Inject a small volume (typically 1 µL) of the prepared sample into the GC.

    • Record the chromatogram and integrate the peak areas for both the (R)- and (S)-enantiomers.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is a versatile and widely used technique for the separation of enantiomers.[5] For non-volatile or thermally labile compounds, it is often the method of choice.[3]

Methodology:

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector is necessary.[3]

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm), is commonly used.[3]

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a typical mobile phase for normal-phase chiral separations.[3]

    • Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.[3]

    • Column Temperature: Maintain the column at a constant temperature, for example, 25°C.[3]

    • Detection Wavelength: Monitor the elution of the enantiomers using a UV detector at a wavelength of 210 nm.[3]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the racemic methyl 3-hydroxybutanoate in the mobile phase.

    • Prepare a sample solution by accurately weighing and dissolving the this compound sample in the mobile phase to a known concentration.[3]

  • Validation Procedure:

    • Specificity: Inject the individual enantiomers (if available), the racemate, and a blank to confirm the retention times and ensure no interference.[3]

    • Analysis: Inject the sample solution and determine the peak areas for both enantiomers.

  • Calculation of Enantiomeric Purity:

    • Enantiomeric Purity (%) = [ Area of (R)-enantiomer / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100

¹H NMR Spectroscopy for Structural Confirmation and Purity

¹H NMR spectroscopy is an essential tool for confirming the chemical structure of this compound and for assessing its chemical purity by identifying any proton-containing impurities.[6]

Methodology:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.

  • Spectral Interpretation: The expected ¹H NMR spectrum of this compound in CDCl₃ will show characteristic signals:

    • A doublet for the methyl protons (CH₃) adjacent to the chiral center.

    • A multiplet for the proton on the chiral carbon (CH-OH).

    • A doublet of doublets for the two diastereotopic protons of the methylene group (CH₂).

    • A singlet for the methyl ester protons (OCH₃).

    • A broad singlet for the hydroxyl proton (OH).[6] The integration of these signals should correspond to the number of protons in each group. The absence of significant unexpected signals indicates high chemical purity.

Quality Control Workflow and Application Suitability

A robust quality control (QC) workflow is critical to ensure that the supplied this compound meets the stringent requirements for pharmaceutical and research applications. This workflow encompasses everything from raw material testing to the final product release.

Quality Control Workflow Figure 1: Quality Control Workflow for this compound cluster_0 Synthesis and Purification cluster_1 In-Process Quality Control cluster_2 Final Product Quality Control Synthesis Synthesis of (R)-Methyl 3-hydroxybutanoate Purification Purification (e.g., Distillation) Synthesis->Purification Structural_Confirmation Structural Confirmation (¹H NMR, IR) Purification->Structural_Confirmation Reaction_Monitoring Reaction Monitoring (e.g., GC, TLC) Purity_Check_1 Intermediate Purity Check Reaction_Monitoring->Purity_Check_1 Purity_Check_1->Purification Chemical_Purity Chemical Purity (GC, HPLC) Structural_Confirmation->Chemical_Purity Enantiomeric_Purity Enantiomeric Purity (Chiral GC, Chiral HPLC) Chemical_Purity->Enantiomeric_Purity Final_Release Final Product Release Enantiomeric_Purity->Final_Release

Caption: Quality Control Workflow for this compound.

The purity of this compound directly impacts its suitability for different applications. High enantiomeric excess is particularly critical in pharmaceutical synthesis to avoid the potential for off-target effects or reduced efficacy from the undesired enantiomer.

Purity and Application Relationship Figure 2: Relationship Between Purity and Application Suitability cluster_0 Purity Levels cluster_1 Applications High_Purity High Purity (ee > 99.5%) API_Synthesis Active Pharmaceutical Ingredient (API) Synthesis High_Purity->API_Synthesis Medium_Purity Medium Purity (98% < ee < 99.5%) Advanced_Intermediates Advanced Chiral Intermediates Medium_Purity->Advanced_Intermediates Low_Purity Lower Purity (ee < 98%) Research_Development Early-Stage Research & Development Low_Purity->Research_Development

References

Methodological & Application

Application Note and Protocol: Enantioselective Synthesis of (R)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

(R)-Methyl 3-hydroxybutanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds.[1] This document outlines a detailed protocol for the enantioselective synthesis of this compound via asymmetric hydrogenation of methyl acetoacetate, a method pioneered by Noyori and coworkers.[2][3][4][5] This approach offers high enantioselectivity and chemical yield, making it a robust and scalable solution for producing the desired (R)-enantiomer.[6]

Overview of Synthetic Strategies

Several methods exist for the enantioselective synthesis of this compound. The choice of method often depends on the desired scale, available resources, and specific requirements for enantiopurity. Below is a summary of common approaches.

Synthetic Method Catalyst/Reagent Typical Yield Enantiomeric Excess (e.e.) Key Advantages References
Asymmetric Hydrogenation (R)-BINAP-Ru(II) complex92-96%97-98%High yield and enantioselectivity, scalable.[6]
Biocatalytic Reduction Engineered E. coli cells>85%>99.9%High enantioselectivity, environmentally friendly.[7]
Alcoholysis of PHB Poly-[(R)-3-hydroxybutyric acid] with H₂SO₄/Methanol~70%>99%Utilizes a renewable biopolymer.[8][9]
Yeast Reduction Baker's yeast57-67%84-87%Inexpensive and simple to perform.[6][10]

Featured Protocol: Asymmetric Hydrogenation using (R)-BINAP-Ru(II) Catalyst

This protocol details the synthesis of this compound by the asymmetric hydrogenation of methyl acetoacetate using a chiral ruthenium-BINAP catalyst.[2][3][6]

Materials and Reagents
  • Methyl acetoacetate (Methyl 3-oxobutanoate)

  • Methanol (anhydrous)

  • (R)-BINAP-Ru(II) complex (can be prepared in situ or purchased)

  • Argon or Nitrogen gas (inert atmosphere)

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Standard laboratory glassware (Schlenk tube, syringes, etc.)

  • Rotary evaporator

  • Distillation apparatus

Experimental Workflow

G cluster_prep Catalyst Preparation (if in situ) cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification A Charge Schlenk tube with [RuCl2(benzene)]2 and (R)-BINAP B Add solvent (e.g., DMF) A->B C Heat under inert atmosphere B->C D Charge reactor with methyl acetoacetate and methanol E Add (R)-BINAP-Ru(II) catalyst D->E F Pressurize with H2 gas E->F G Stir at specified temperature F->G H Depressurize and vent reactor I Concentrate reaction mixture H->I J Purify by distillation I->J

Caption: Experimental workflow for the asymmetric hydrogenation.

Step-by-Step Procedure

A. Catalyst Preparation (in situ) This step is necessary if a pre-formed catalyst is not used.

  • In a dry Schlenk tube under an argon atmosphere, combine the ruthenium precursor and (R)-BINAP ligand.

  • Add the appropriate solvent (e.g., anhydrous methanol).

  • Stir the mixture at a specified temperature to form the active catalyst complex.

B. Asymmetric Hydrogenation [6]

  • In a dry 200-mL Schlenk tube, charge methyl 3-oxobutanoate (50.0 g, 0.431 mol) and anhydrous methanol (50 mL) using syringes.

  • Under a stream of argon, add the in situ prepared (R)-BINAP-Ru(II) complex (175 mg).

  • Transfer the reaction mixture to a high-pressure hydrogenation apparatus.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4-100 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 23-100 °C) until the reaction is complete (monitor by TLC or GC).

C. Product Isolation and Purification [6]

  • Carefully depressurize and vent the reactor.

  • Remove the solvent from the reaction mixture using a rotary evaporator.

  • Purify the crude product by distillation under reduced pressure to obtain (R)-(-)-methyl 3-hydroxybutanoate. The product typically boils at 40°C at 2 mm Hg.

Expected Results

This protocol is expected to yield 47–49 g (92–96% yield) of (R)-(-)-methyl 3-hydroxybutanoate with an enantiomeric excess of 97–98%.[6]

Alternative Protocol: Biocatalytic Reduction

For a greener and highly selective alternative, a biocatalytic approach using engineered E. coli can be employed. This method utilizes a carbonyl reductase (AcCR) and a glucose dehydrogenase (GDH) for cofactor regeneration.[7]

Experimental Workflow for Biocatalytic Reduction

G cluster_culture Cell Culture and Induction cluster_bioreduction Bioreduction cluster_extraction Product Extraction A Culture engineered E. coli B Induce protein expression A->B C Harvest and prepare whole cells B->C D Prepare reaction buffer with cells, substrate, and co-substrate E Incubate at controlled pH and temperature D->E F Monitor reaction progress E->F G Centrifuge to remove cells H Extract supernatant with organic solvent G->H I Dry and concentrate the organic phase H->I J Purify the product I->J

Caption: Workflow for the biocatalytic reduction method.

Under optimized conditions, this biocatalytic method can achieve a product e.e. of >99.9% and a maximum yield of 85.3% after 10 hours.[7] A fed-batch strategy can significantly increase the space-time yield.[7]

Safety Precautions

  • Asymmetric Hydrogenation: Handle high-pressure hydrogen gas with extreme caution. The reaction should be carried out in a well-ventilated fume hood and behind a safety shield. Ruthenium catalysts can be toxic and should be handled with appropriate personal protective equipment (PPE).

  • Biocatalytic Reduction: Standard microbiological safety practices should be followed when handling E. coli.

  • General: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling chemicals.

References

Application Notes and Protocols for the Biocatalytic Reduction of Methyl Acetoacetate to (R)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 3-hydroxybutanoate is a valuable chiral building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. The stereoselective reduction of the prochiral ketone, methyl acetoacetate, presents a significant challenge for traditional chemical methods, often requiring harsh reagents and complex purification steps. Biocatalysis has emerged as a powerful and sustainable alternative, offering high enantioselectivity under mild reaction conditions. This application note provides detailed protocols and comparative data for the biocatalytic reduction of methyl acetoacetate to this compound using both whole-cell and engineered enzyme systems.

Overview of Biocatalytic Approaches

The asymmetric reduction of β-keto esters like methyl acetoacetate can be effectively achieved using various biocatalysts. Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of carbonyl groups, making them ideal for this transformation.[1][2] These enzymes can be used as isolated preparations or within whole-cell systems.

Whole-Cell Biocatalysis: Baker's yeast (Saccharomyces cerevisiae) is a readily available and cost-effective whole-cell biocatalyst containing a multitude of reductase enzymes.[3][4] While convenient, the presence of multiple reductases with differing stereoselectivities can sometimes lead to the formation of product mixtures.[3][4] Genetic engineering of yeast strains by overexpressing specific reductases or knocking out competing enzymes can significantly improve the stereoselectivity of the reduction.[3][4]

Engineered E. coli Systems: For enhanced efficiency and selectivity, Escherichia coli can be engineered to express a specific carbonyl reductase (CR) with the desired stereoselectivity. Co-expression of a glucose dehydrogenase (GDH) for in-situ cofactor regeneration (NADPH to NADP+) further improves the productivity of the system.[5] This approach has demonstrated high yields and enantiomeric excess for the production of this compound.[5]

Data Presentation

The following tables summarize quantitative data from various biocatalytic reduction methods for β-keto esters, providing a basis for comparison.

Table 1: Performance of Engineered E. coli for the Reduction of Methyl Acetoacetate [5]

ParameterValue
BiocatalystEngineered E. coli expressing Carbonyl Reductase (AcCR) and Glucose Dehydrogenase (GDH)
SubstrateMethyl Acetoacetate (MAA)
ProductThis compound ((R)-HBME)
Enantiomeric Excess (e.e.)>99.9%
Maximum Yield85.3%
Reaction Time10 hours
Space-Time Yield (Fed-Batch)~265 g L⁻¹ d⁻¹

Table 2: Performance of Baker's Yeast for the Reduction of Ethyl Acetoacetate *

ParameterValueReference
BiocatalystBaker's Yeast (Saccharomyces cerevisiae)[6]
SubstrateEthyl Acetoacetate[6]
Product(S)-Ethyl 3-hydroxybutanoate[6]
Yield59-76%[6]
Enantiomeric Excess (e.e.)85%[6]
Reaction Time50-60 hours[7]

Note: Data is for the reduction of ethyl acetoacetate, which serves as a comparable model for the reduction of methyl acetoacetate by Baker's yeast. The stereochemical outcome is typically the (S)-enantiomer with this biocatalyst.

Experimental Workflows and Signaling Pathways

Diagram 1: General Workflow for Biocatalytic Reduction

G cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_downstream Downstream Processing cluster_analysis Analysis prep_media Medium Preparation reaction Bioreactor/ Flask Incubation prep_media->reaction prep_catalyst Biocatalyst Preparation (Yeast activation or E. coli cultivation) prep_catalyst->reaction prep_substrate Substrate Solution prep_substrate->reaction extraction Product Extraction reaction->extraction purification Purification (e.g., Distillation) extraction->purification analysis GC/HPLC Analysis (Yield and e.e. determination) purification->analysis

Caption: General experimental workflow for the biocatalytic reduction of methyl acetoacetate.

Diagram 2: Enzymatic Reaction with Cofactor Regeneration

G sub Methyl Acetoacetate kred Carbonyl Reductase (KRED) sub->kred Substrate prod This compound kred->prod Product nadp NADP+ kred->nadp nadph NADPH nadph->kred H+ gdh Glucose Dehydrogenase (GDH) nadp->gdh Cofactor glucose Glucose glucose->gdh gluconolactone Glucono-δ-lactone gdh->nadph Regeneration gdh->gluconolactone

Caption: Enzymatic reduction of methyl acetoacetate with integrated cofactor regeneration.

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Baker's Yeast

This protocol is adapted from procedures for the reduction of ethyl acetoacetate and can be applied to methyl acetoacetate.

Materials:

  • Baker's yeast (fresh or active dry)

  • Sucrose

  • Methyl acetoacetate

  • Tap water

  • Celite or diatomaceous earth

  • Ethyl acetate or diethyl ether (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • 4 L three-necked round-bottomed flask

  • Mechanical stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Yeast Activation: In a 4 L flask, dissolve 300 g of sucrose in 1.6 L of tap water. Add 200 g of Baker's yeast with stirring. Stir the mixture for 1 hour at approximately 30°C.

  • Substrate Addition (Initial): Add 20.0 g of methyl acetoacetate to the fermenting yeast suspension. Continue stirring at room temperature for 24 hours.

  • Fed-Batch Addition: Prepare a solution of 200 g of sucrose in 1 L of warm (approx. 40°C) tap water and add it to the reaction mixture. After 1 hour, add an additional 20.0 g of methyl acetoacetate.

  • Reaction Monitoring: Continue stirring at room temperature for an additional 50-60 hours. The reaction progress can be monitored by gas chromatography (GC) analysis of small aliquots.[7]

  • Work-up:

    • Add 80 g of Celite to the reaction mixture and filter through a sintered-glass funnel.

    • Wash the filter cake with 200 mL of water.

    • Saturate the filtrate with sodium chloride and extract with five 500 mL portions of ethyl acetate or diethyl ether.[7]

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain (S)-Methyl 3-hydroxybutanoate.

Protocol 2: Bioreduction using Engineered E. coli with Cofactor Regeneration

This protocol is based on the principles described for the efficient synthesis of this compound.[5]

Materials:

  • Engineered E. coli cells co-expressing a carbonyl reductase (e.g., AcCR) and glucose dehydrogenase (GDH)

  • Phosphate buffer (e.g., 100 mM, pH 6.5)

  • Methyl acetoacetate

  • Glucose (for cofactor regeneration)

  • NADP+ (catalytic amount)

  • Bioreactor or temperature-controlled shaker

  • Centrifuge

  • Cell disruption equipment (e.g., sonicator or homogenizer) - Optional for cell-free extract

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Biocatalyst Preparation:

    • Cultivate the engineered E. coli strain in a suitable growth medium (e.g., LB broth with appropriate antibiotics) until the desired cell density is reached.

    • Induce the expression of the target enzymes (carbonyl reductase and glucose dehydrogenase).

    • Harvest the cells by centrifugation and wash with phosphate buffer. The resulting cell paste can be used directly.

  • Reaction Setup:

    • In a reaction vessel, prepare a reaction mixture containing:

      • Phosphate buffer (e.g., 100 mL)

      • E. coli cell paste (e.g., 10 g wet cell weight)

      • Glucose (e.g., 1.2 M)

      • NADP+ (e.g., 0.1 mM)

    • Equilibrate the mixture to the optimal reaction temperature (e.g., 30°C).

  • Substrate Addition:

    • Add methyl acetoacetate to the reaction mixture to a final concentration of, for example, 100 mM. For higher productivity, a fed-batch strategy can be employed where the substrate is added incrementally over time, and the pH is controlled.[5]

  • Reaction and Monitoring:

    • Incubate the reaction mixture with agitation.

    • Monitor the conversion of methyl acetoacetate and the formation of this compound by GC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.

    • Extract the supernatant with ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude product.

    • Further purification can be achieved by distillation or chromatography if necessary.

Analysis of Product

Yield and Enantiomeric Excess (e.e.) Determination:

The yield of the reaction can be determined by gas chromatography (GC) using an internal standard. The enantiomeric excess of the product, this compound, should be determined using a chiral GC column or by chiral High-Performance Liquid Chromatography (HPLC). Derivatization with a chiral agent may be necessary for certain analytical methods.

Conclusion

Biocatalytic reduction of methyl acetoacetate offers a highly efficient and stereoselective route to this compound. The choice between a whole-cell system like Baker's yeast and an engineered enzyme system depends on the desired level of stereoselectivity, yield, and process optimization. While Baker's yeast provides a simple and accessible method, engineered E. coli systems with cofactor regeneration offer superior performance in terms of enantiomeric excess and space-time yield. The protocols and data presented in this application note serve as a comprehensive guide for researchers and professionals in the development of robust biocatalytic processes for the synthesis of this important chiral intermediate.

References

Application Note: Chiral Gas Chromatographic Analysis of (R)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the quantitative analysis of (R)-Methyl 3-hydroxybutanoate using gas chromatography (GC) with a flame ionization detector (FID). The described method is specifically tailored for the enantiomeric separation of methyl 3-hydroxybutanoate, enabling accurate determination of the (R)-enantiomer. This protocol is intended for use by researchers in academia and industry, particularly in the fields of chemical synthesis, biotechnology, and pharmaceutical development where the stereochemical purity of chiral building blocks is critical.

Introduction

This compound is a valuable chiral building block in organic synthesis, utilized in the preparation of various pharmaceuticals and natural products.[1][2] Its enantiomeric purity is a critical quality attribute that can significantly impact the efficacy and safety of the final product. Gas chromatography, particularly with chiral stationary phases, offers a robust and reliable method for separating and quantifying the enantiomers of volatile compounds like methyl 3-hydroxybutanoate.[3] This document outlines a specific GC method for the successful chiral separation and analysis of this compound.

Experimental Protocol

This protocol is based on established methods for the chiral separation of methyl 3-hydroxybutyrate enantiomers.[3]

1. Materials and Reagents

  • This compound standard (≥98% purity)[4]

  • (S)-Methyl 3-hydroxybutanoate standard (for method development and resolution validation)

  • Racemic Methyl 3-hydroxybutanoate (for system suitability)

  • High-purity solvent for sample dilution (e.g., HPLC-grade Chloroform or Dichloromethane)[5]

  • Helium (carrier gas), high purity (99.999%)

  • Hydrogen (FID fuel), high purity

  • Air (FID oxidant), high purity

2. Instrumentation

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Autosampler (recommended for precision and reproducibility)

  • Chromatography Data System (CDS) for instrument control, data acquisition, and analysis

3. Chromatographic Conditions

A summary of the GC conditions for the analysis of this compound is presented in Table 1.[3]

Table 1: GC Instrument Parameters

ParameterValue
Column
TypeAstec® CHIRALDEX™ B-DP
Dimensions30 m x 0.25 mm I.D., 0.12 µm film thickness
Temperatures
Inlet Temperature250 °C
Detector Temperature250 °C
Oven ProgramIsothermal at 80 °C
Carrier Gas
GasHelium
Pressure30 psi
Injection
Injection Volume1 µL
ModeSplit (Split ratio of 50:1 is a good starting point)
Detector
TypeFlame Ionization Detector (FID)

4. Standard and Sample Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation: For neat samples or reaction mixtures, dissolve a known amount of the sample in the chosen solvent to fall within the calibration range. If the sample is in a complex matrix, an appropriate extraction and clean-up procedure may be required.[6] For some biological samples, derivatization might be necessary to improve analysis.[7]

5. System Suitability

Before sample analysis, inject a solution of racemic methyl 3-hydroxybutanoate to verify system performance. The resolution between the (R) and (S) enantiomer peaks should be greater than 1.5.

6. Analysis Sequence

  • Inject a solvent blank to ensure the system is clean.

  • Inject the working standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the prepared samples.

  • Inject a quality control (QC) standard periodically (e.g., every 10-20 samples) to monitor instrument performance.

7. Data Analysis

  • Integrate the peak area of this compound in both the standards and samples.

  • Generate a linear regression calibration curve by plotting the peak area versus the concentration of the working standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

  • If analyzing for enantiomeric excess (ee), calculate it using the following formula: ee (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

Experimental Workflow

The following diagram illustrates the logical workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard_Prep Prepare (R)-Methyl 3-hydroxybutanoate Standards Calibration Generate Calibration Curve Standard_Prep->Calibration Sample_Prep Prepare Sample Solution Sample_Injection Inject Samples Sample_Prep->Sample_Injection System_Suitability System Suitability Test (Racemic Mixture) System_Suitability->Calibration Quantification Quantify (R)-Methyl 3-hydroxybutanoate Calibration->Quantification Data_Acquisition Acquire Chromatograms Sample_Injection->Data_Acquisition Integration Integrate Peak Areas Data_Acquisition->Integration Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for GC analysis of this compound.

Conclusion

The GC method detailed in this application note provides a reliable and specific procedure for the chiral analysis of this compound. By employing a chiral capillary column, baseline separation of the enantiomers can be achieved, allowing for accurate quantification and determination of enantiomeric purity. This protocol is a valuable tool for quality control in chemical synthesis and for research in various scientific disciplines.

References

Synthesis of Poly(3-hydroxybutyrate) from (R)-Methyl 3-hydroxybutanoate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of poly(3-hydroxybutyrate) (PHB) and its derivatives from (R)-Methyl 3-hydroxybutanoate offers a versatile platform for creating biodegradable and biocompatible polymers. These materials are of significant interest for a range of applications, including controlled drug delivery and tissue engineering scaffolds. This document provides detailed application notes and experimental protocols for the two primary methods of synthesizing PHB from this compound: direct polycondensation and ring-opening polymerization of β-butyrolactone.

Introduction

Poly(3-hydroxybutyrate) is a naturally occurring polyester belonging to the polyhydroxyalkanoate (PHA) family.[1] Its biodegradability, biocompatibility, and thermoplastic properties make it a compelling alternative to conventional synthetic polymers in the biomedical field.[2][3] The chiral monomer, (R)-3-hydroxybutanoic acid and its esters, are key starting materials for the chemical synthesis of PHB, allowing for the production of polymers with controlled properties. This compound is a readily available chiral precursor for this purpose.[4]

The synthesis of PHB from this compound can be primarily achieved through two distinct chemical routes:

  • Direct Polycondensation: This method involves the direct polymerization of this compound, typically in the presence of a catalyst at elevated temperatures. This process is a step-growth polymerization where the ester and alcohol functionalities of the monomer react to form the polyester chain with the elimination of methanol.

  • Ring-Opening Polymerization (ROP): This approach first requires the conversion of this compound to its corresponding cyclic monomer, (R)-β-butyrolactone. Subsequently, the lactone is polymerized in a chain-growth manner using various catalytic systems. ROP often allows for better control over the polymer's molecular weight and architecture.[3][5]

The choice of synthetic route can significantly impact the properties of the resulting PHB, such as its molecular weight, polydispersity, and thermal characteristics, which in turn influence its performance in biomedical applications.[6][7]

Application Notes

Biomedical Applications of PHB

PHB's unique properties make it a highly attractive material for various biomedical applications:

  • Drug Delivery: The biodegradable nature of PHB allows for the development of controlled-release drug delivery systems.[8][9] Drugs can be encapsulated within PHB matrices, such as nanoparticles or microspheres, and are released as the polymer degrades in the body.[10][11] This approach can improve drug stability, reduce side effects, and enhance therapeutic efficacy. Copolymers of PHB, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), have also been extensively studied for these applications.[5]

  • Tissue Engineering: PHB and its copolymers are utilized as scaffolding materials to support cell growth and tissue regeneration.[1][2][12] The polymer's biocompatibility ensures minimal adverse reactions, while its mechanical properties can be tailored to match those of the target tissue, such as bone or cartilage.[13] The degradation rate of the scaffold can also be controlled to coincide with the rate of new tissue formation.

Key Polymer Properties and Characterization

The successful application of PHB in these areas is contingent on a thorough understanding and control of its properties. Key parameters to characterize include:

  • Molecular Weight (Mn and Mw) and Polydispersity Index (PDI): These parameters are crucial as they influence the mechanical strength, degradation rate, and processing characteristics of the polymer. Gel permeation chromatography (GPC) is the standard technique for their determination.

  • Thermal Properties: The glass transition temperature (Tg), melting temperature (Tm), and degradation temperature (Td) define the processing window and the physical state of the polymer at physiological temperatures.[14] Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to measure these properties.[15]

  • Crystallinity: The degree of crystallinity affects the mechanical properties, such as stiffness and brittleness, as well as the degradation rate of PHB.[14] X-ray diffraction (XRD) and DSC are common methods for its assessment.

Experimental Protocols

The following section provides detailed protocols for the synthesis of PHB from this compound via direct polycondensation and ring-opening polymerization.

Protocol 1: Direct Polycondensation of this compound

This protocol describes a representative procedure for the synthesis of atactic PHB (a-P3HB) via self-polycondensation using a transesterification catalyst.[4][16]

Materials:

  • This compound

  • Titanium(IV) isopropoxide (catalyst)

  • Anhydrous toluene

  • Methanol

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, distillation setup)

  • Magnetic stirrer with heating mantle

Procedure:

  • Reactor Setup: Assemble a 100 mL single-neck round-bottom flask equipped with a magnetic stir bar and a distillation condenser. The entire apparatus should be flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

  • Charging the Reactor: Introduce this compound (20 g, 0.169 mol) and the transesterification catalyst, such as titanium(IV) isopropoxide (0.2 g, 1 wt%), into the flask.

  • Polymerization Reaction:

    • Heat the reaction mixture under a continuous flow of inert gas with vigorous stirring.

    • Gradually increase the temperature to 140-160 °C. Methanol, a byproduct of the condensation reaction, will begin to distill off.

    • Continue the reaction for several hours (e.g., 4-8 hours) while monitoring the removal of methanol. The viscosity of the reaction mixture will increase as the polymerization progresses.

  • Purification of the Polymer:

    • After the reaction is complete, cool the mixture to room temperature. The resulting polymer will be a viscous liquid or a solid.

    • Dissolve the crude polymer in a suitable solvent, such as chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to a non-solvent, such as cold methanol, with stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.

    • Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization:

  • The structure of the resulting polymer can be confirmed by ¹H NMR and FTIR spectroscopy.

  • Molecular weight and PDI can be determined by GPC.

  • Thermal properties (Tg, Tm) can be analyzed by DSC.

Protocol 2: Ring-Opening Polymerization of (R)-β-Butyrolactone

This protocol involves the initial synthesis of (R)-β-butyrolactone from this compound, followed by its ring-opening polymerization.

Part A: Synthesis of (R)-β-Butyrolactone

(This is a representative procedure and should be performed with appropriate safety precautions as β-lactones can be reactive.)

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Diethyl ether

  • Aqueous workup solutions (e.g., HCl, NaHCO₃)

Procedure:

  • Saponification: Hydrolyze this compound to (R)-3-hydroxybutanoic acid by reacting it with an aqueous solution of NaOH at room temperature.

  • Tosylation and Cyclization: The resulting sodium salt of (R)-3-hydroxybutanoic acid is then reacted with p-toluenesulfonyl chloride in pyridine. This leads to the formation of a mixed anhydride which subsequently undergoes intramolecular cyclization to yield (R)-β-butyrolactone.

  • Purification: The (R)-β-butyrolactone is purified by distillation under reduced pressure.

Part B: Ring-Opening Polymerization of (R)-β-Butyrolactone

This protocol describes a typical ROP procedure using a zirconium-based initiator.[17]

Materials:

  • (R)-β-butyrolactone (BBL), purified and dried

  • Zirconium-based initiator (e.g., a mononuclear zirconium compound with N,O-chelate ligands)

  • Anhydrous toluene-d₈ (for monitoring by NMR) or other anhydrous solvent

  • Inert atmosphere glovebox

  • NMR tubes and vials

Procedure:

  • Monomer and Initiator Preparation: All manipulations should be performed in an inert atmosphere glovebox due to the sensitivity of the initiator to air and moisture. The (R)-β-butyrolactone monomer must be rigorously dried, for example, over CaH₂.

  • Reaction Setup: In the glovebox, add the zirconium initiator (e.g., 10.0 mg) to a 4 mL vial.

  • Addition of Monomer and Solvent: Add the purified (R)-β-butyrolactone (e.g., 350 mg) and anhydrous toluene-d₈ (e.g., 1.546 g) to the vial containing the initiator.

  • Polymerization:

    • Stir the reaction mixture at room temperature (e.g., 600 rpm).

    • The polymerization can be monitored over time by taking aliquots from the reaction mixture and analyzing them by ¹H NMR to determine the monomer conversion. The conversion is calculated based on the integration of the methine proton signal of the polymer and the methyl proton signal of the monomer.

  • Termination and Purification:

    • After the desired conversion is reached (e.g., after several hours), the polymerization can be quenched by exposing the reaction mixture to air or by adding a small amount of an acidic solution.

    • The polymer can then be precipitated in a non-solvent like cold methanol, filtered, and dried under vacuum.

Quantitative Data Presentation

The properties of PHB synthesized from this compound are highly dependent on the chosen synthetic method and reaction conditions. The following tables summarize representative data from the literature.

Table 1: Properties of PHB Synthesized by Direct Polycondensation

CatalystReaction Time (h)Mn (kDa)Mw (kDa)PDITm (°C)Tg (°C)Reference
Titanium(IV) isopropoxide82.656.102.3--[18]
Tin(II) octoate245.811.21.931652[16]

Table 2: Properties of PHB Synthesized by Ring-Opening Polymerization of β-Butyrolactone

Initiator/CatalystMonomer/Initiator RatioConversion (%)Mn (kDa)PDITm (°C)Tg (°C)Reference
Zirconium-based initiator200>9912.01.03-1.07--[17]
Zinc complexes10084 (0.5h)10.21.15--[19]
Organoboron catalyst100>999.81.121704[20]

Table 3: Thermal and Mechanical Properties of PHB

PropertyValueUnitReference
Melting Temperature (Tm)170 - 180°C[7]
Glass Transition Temperature (Tg)0 - 5°C[14]
Degradation Temperature (Td)>220°C[21]
Tensile Strength10.3 - 40MPa[21]
Elongation at Break1 - 13.3%[21]

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis and characterization of PHB.

Polycondensation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Reactor Setup (Anhydrous Conditions) charge Charge Reactor: This compound + Catalyst start->charge polymerize Polymerization: Heat (140-160°C) Remove Methanol charge->polymerize cool Cool to Room Temp. polymerize->cool dissolve Dissolve in Chloroform cool->dissolve precipitate Precipitate in Cold Methanol dissolve->precipitate filtrate Filter and Wash precipitate->filtrate dry Dry under Vacuum filtrate->dry nmr_ftir ¹H NMR, FTIR (Structure) dry->nmr_ftir gpc GPC (Mw, PDI) dry->gpc dsc_tga DSC, TGA (Thermal Properties) dry->dsc_tga

Caption: Workflow for PHB synthesis via direct polycondensation.

ROP_Workflow cluster_monomer_synthesis Monomer Synthesis cluster_rop Ring-Opening Polymerization cluster_purification_rop Purification cluster_characterization_rop Characterization start_monomer Saponification of This compound cyclization Tosylation and Intramolecular Cyclization start_monomer->cyclization purify_monomer Purify (R)-β-butyrolactone (Distillation) cyclization->purify_monomer setup_rop Glovebox Setup (Inert Atmosphere) purify_monomer->setup_rop charge_rop Charge Reactor: (R)-β-butyrolactone + Initiator + Solvent setup_rop->charge_rop polymerize_rop Polymerization: Room Temperature charge_rop->polymerize_rop quench Quench Reaction polymerize_rop->quench precipitate_rop Precipitate in Cold Methanol quench->precipitate_rop filtrate_rop Filter and Dry precipitate_rop->filtrate_rop nmr_ftir_rop ¹H NMR, FTIR filtrate_rop->nmr_ftir_rop gpc_rop GPC filtrate_rop->gpc_rop dsc_tga_rop DSC, TGA filtrate_rop->dsc_tga_rop

Caption: Workflow for PHB synthesis via ring-opening polymerization.

Drug_Delivery_Application cluster_formulation Nanoparticle Formulation cluster_delivery Drug Delivery Mechanism phb Synthesized PHB encapsulation Encapsulation Method (e.g., Emulsion Evaporation) phb->encapsulation drug Active Pharmaceutical Ingredient (API) drug->encapsulation nanoparticles Drug-Loaded PHB Nanoparticles encapsulation->nanoparticles administration Administration (e.g., Injection) nanoparticles->administration biodegradation PHB Biodegradation (Hydrolysis) administration->biodegradation release Sustained Drug Release biodegradation->release effect Therapeutic Effect release->effect

Caption: Conceptual pathway for PHB in drug delivery applications.

References

Application Notes and Protocols for the Catalytic Asymmetric Hydrogenation of Methyl Acetoacetate to (R)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 3-hydroxybutanoate is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and biologically active compounds. Its production via catalytic asymmetric hydrogenation of methyl acetoacetate represents a highly efficient and atom-economical method for establishing the desired stereocenter. This document provides a detailed overview of various catalytic systems, experimental protocols, and quantitative data to aid researchers in the selection and implementation of the most suitable method for their specific needs. The primary focus is on ruthenium-based catalysts, which have demonstrated exceptional performance in this transformation.

Catalytic Systems: A Comparative Overview

The enantioselective hydrogenation of methyl acetoacetate has been extensively studied using various transition metal catalysts, with Ruthenium-based systems, particularly those employing chiral phosphine ligands like BINAP, demonstrating high efficiency and enantioselectivity.[1][2] Other metals such as Rhodium and Iridium have also been explored, alongside heterogeneous systems like modified Raney Nickel.[3][4][5][6][7]

Quantitative Data Summary

The following table summarizes the performance of various catalytic systems for the asymmetric hydrogenation of methyl acetoacetate to this compound. This allows for a direct comparison of catalyst efficacy under different reaction conditions.

Catalyst/LigandSolventTemp. (°C)Pressure (atm H₂)S/C RatioTime (h)Yield (%)ee (%)Reference
Ru-BINAPMethanol23-1004 - 100>100012-4892-10097->99[2][8]
Ru-SYNPHOSMethanol502010,000->99>99[1]
Ru-C3*-TunePhosMethanol5050100012>9998.6[1]
Tartaric Acid-Modified Raney NiTHF10090-129087[5]
Tartaric Acid-Modified Raney NiMethyl Propionate600.42---92[5][7]

Experimental Workflow and Methodologies

The general workflow for the catalytic asymmetric hydrogenation of methyl acetoacetate is a multi-step process that requires careful execution to ensure high yield and enantioselectivity. The key stages include catalyst preparation, hydrogenation reaction, and product isolation and analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Catalyst Preparation/ Activation autoclave_setup Autoclave Setup and Inerting catalyst_prep->autoclave_setup substrate_prep Substrate and Solvent Preparation substrate_prep->autoclave_setup hydrogenation Hydrogenation Reaction autoclave_setup->hydrogenation workup Reaction Work-up and Product Isolation hydrogenation->workup analysis Purity and Enantiomeric Excess Determination workup->analysis

Figure 1: General experimental workflow for catalytic asymmetric hydrogenation.

Detailed Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using a Ru-BINAP Catalyst

This protocol is adapted from the highly reliable procedure published in Organic Syntheses.[8] It details the in situ preparation of the active catalyst followed by the hydrogenation of methyl acetoacetate.

Materials:

  • [RuCl₂(benzene)]₂

  • (R)-BINAP

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methyl acetoacetate

  • Methanol, anhydrous

  • Hydrogen gas (high purity)

  • Argon gas (high purity)

  • Schlenk tube or similar reaction vessel

  • High-pressure autoclave or Parr shaker

Procedure:

A. Catalyst Preparation:

  • To a dry 80-mL Schlenk tube under an argon atmosphere, add [RuCl₂(benzene)]₂ (130.5 mg, 0.261 mmol) and (R)-BINAP (341 mg, 0.548 mmol).

  • Add anhydrous DMF (9 mL) via syringe.

  • Stir the suspension at 100°C for 10 minutes, during which time the mixture should become a clear reddish-brown solution.

  • Cool the solution to room temperature and concentrate under vacuum (1 mm Hg) at 50°C to yield the solid (R)-BINAP-Ru(II) complex.

B. Hydrogenation Reaction:

  • In a 200-mL dry Schlenk tube, add methyl acetoacetate (50.0 g, 0.431 mol) and anhydrous methanol (50 mL).

  • Under a stream of argon, add the prepared (R)-BINAP-Ru(II) complex (175 mg).

  • Transfer the reaction mixture to a high-pressure autoclave.

  • Pressurize the autoclave with hydrogen gas to 4-100 atm.

  • Stir the reaction mixture at the desired temperature (typically 25-80°C) for 12-24 hours. Monitor the reaction progress by TLC or GC.

C. Work-up and Purification:

  • After the reaction is complete, carefully vent the hydrogen gas from the autoclave.

  • Remove the solvent from the reaction mixture using a rotary evaporator.

  • The resulting residue can be purified by distillation under reduced pressure to afford this compound.

D. Analysis:

  • Determine the chemical purity of the product by ¹H NMR and GC.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Catalytic Cycle and Mechanism

The proposed mechanism for the Ru-BINAP catalyzed hydrogenation of β-keto esters involves a metal-ligand bifunctional catalysis.[2][9][10] The reaction is believed to proceed through a six-membered transition state where a hydride from the ruthenium center and a proton from a coordinated ligand are transferred to the carbonyl group of the substrate.

catalytic_cycle Ru_H2 [RuH₂(R-BINAP)] Substrate_Coordination Substrate Coordination Ru_H2->Substrate_Coordination + Methyl Acetoacetate Transition_State Six-membered Transition State Substrate_Coordination->Transition_State Hydride and Proton Transfer Product_Release Product Release Transition_State->Product_Release Product_Release->Ru_H2 - Product Product (R)-Methyl 3-hydroxybutanoate Product_Release->Product

Figure 2: Simplified catalytic cycle for Ru-BINAP hydrogenation.

Conclusion

The catalytic asymmetric hydrogenation of methyl acetoacetate is a robust and scalable method for the production of enantiomerically pure this compound. Ruthenium-based catalysts, particularly those with chiral diphosphine ligands like BINAP, offer excellent performance in terms of both yield and enantioselectivity. The provided protocols and comparative data serve as a valuable resource for researchers in academic and industrial settings to facilitate the synthesis of this important chiral intermediate. Careful optimization of reaction parameters such as temperature, pressure, and solvent is recommended to achieve the best results for a specific catalytic system.

References

Application Notes and Protocols for the Enzymatic Production of (R)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of (R)-Methyl 3-hydroxybutanoate, a valuable chiral intermediate in the pharmaceutical industry. The focus is on lipase-catalyzed esterification, a method known for its high selectivity and operation under mild conditions.

Introduction

This compound is a key chiral building block for the synthesis of various pharmaceuticals. Enzymatic synthesis, particularly through esterification catalyzed by lipases, offers a green and efficient alternative to traditional chemical methods. This approach minimizes the formation of byproducts and allows for high enantioselectivity, yielding a product with high optical purity. The most commonly employed and effective enzyme for this transformation is Candida antarctica lipase B (CAL-B), often in its immobilized form, Novozym 435.

Enzymatic Esterification Strategies

The production of this compound can be achieved through two primary enzymatic routes:

  • Kinetic Resolution of Racemic Ethyl 3-hydroxybutyrate: This two-step process begins with the acetylation of racemic ethyl 3-hydroxybutyrate. The lipase selectively acetylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted. The resulting (R)-ethyl-3-acetoxybutyrate is then subjected to alcoholysis with ethanol to produce optically pure (R)-ethyl 3-hydroxybutyrate, which can be transesterified to the methyl ester.

  • Direct Esterification of (R)-3-hydroxybutanoic acid: This method involves the direct esterification of (R)-3-hydroxybutanoic acid with methanol, catalyzed by a lipase. The primary challenge in this route is sourcing enantiomerically pure (R)-3-hydroxybutanoic acid.

This document will focus on the protocols for the direct transesterification of an enantioenriched (R)-ester and the kinetic resolution approach.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the enzymatic synthesis of 3-hydroxybutyrate esters, providing a comparative overview of reaction conditions and outcomes.

Table 1: Enzymatic Kinetic Resolution of Racemic Ethyl 3-hydroxybutyrate (HEB)

EnzymeAcyl DonorSolventTemperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee) of (S)-HEB (%)Reference
Immobilized Candida antarctica lipase B (CALB)Vinyl acetateSolvent-free451.360>96[1][2]
Immobilized Candida antarctica lipase B (CALB)Vinyl acetaten-Heptane6034890[3]

Table 2: Enzymatic Alcoholysis of (R)-enriched Ethyl-3-acetoxybutyrate (AEB)

EnzymeAlcoholSolventTemperature (°C)Reaction Time (h)ProductEnantiomeric Excess (ee) (%)Total Process Yield (%)Reference
Immobilized Candida antarctica lipase B (CALB)EthanolSolvent-free--(R)-Ethyl-3-hydroxybutyrate>9673[1][2]

Table 3: General Enzymatic Esterification Conditions

EnzymeSubstratesSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Aspergillus fumigatus lipaseVinyl butyrate, Methanoln-Hexane401686[4][5]
Novozym 435Cinnamic acid, Oleyl alcoholIso-octane:Butanone (85:15)-384 (16 days)-[6]
Lipozyme TL IMNaringin, Oleic acidAcetonitrile404893.1[7]

Experimental Protocols

Protocol 1: Two-Step Enzymatic Resolution for (R)-Ethyl-3-hydroxybutyrate Production

This protocol is adapted from a scalable process and is suitable for producing kilogram quantities of the target compound.[1][2]

Step 1: Solvent-Free Acetylation of Racemic Ethyl-3-hydroxybutyrate (HEB)

  • Materials:

    • Racemic ethyl-3-hydroxybutyrate (HEB)

    • Vinyl acetate (VA)

    • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)

  • Procedure:

    • In a jacketed glass reactor, combine racemic HEB (0.23 mol) and vinyl acetate (0.23 mol).

    • Add 2.15 g of immobilized CALB.

    • Maintain the reaction temperature at 45°C with stirring (300 rpm) for 1.3 hours.

    • Monitor the reaction progress by gas chromatography (GC) to achieve approximately 60% conversion.

    • Upon completion, filter the mixture to recover the enzyme. The enzyme can be washed with vinyl acetate and reused for subsequent batches.

    • The filtrate contains (S)-HEB, (R)-ethyl-3-acetoxybutyrate (AEB), and unreacted starting materials. Separate these components via fractional distillation.

Step 2: Alcoholysis of (R)-enriched Ethyl-3-acetoxybutyrate (AEB)

  • Materials:

    • (R)-enriched ethyl-3-acetoxybutyrate (AEB) from Step 1

    • Ethanol

    • Immobilized Candida antarctica lipase B (CALB)

  • Procedure:

    • Combine the (R)-enriched AEB (5.75 mmol) with ethanol (5.75 mmol) in a suitable reaction vessel.

    • Add 200 mg of immobilized CALB.

    • The reaction can be performed in a solvent such as hexane (0.25 mL) or under solvent-free conditions.

    • Maintain the reaction at 45°C with magnetic stirring.

    • Monitor the formation of (R)-HEB by GC.

    • Once the reaction is complete, filter to remove the enzyme.

    • Purify the (R)-HEB from the reaction mixture by fractional distillation.

Protocol 2: Direct Transesterification for (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

While the user requested a protocol for this compound, the literature provides a well-documented protocol for a similar and highly relevant ketone body ester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, which is presented here as a valuable reference.[8][9] This protocol can be adapted for the synthesis of the methyl ester by substituting (R)-1,3-butanediol with methanol.

  • Materials:

    • Racemic ethyl 3-hydroxybutyrate

    • (R)-1,3-butanediol

    • Immobilized Candida antarctica lipase B (CAL-B)

  • Procedure:

    • Combine racemic ethyl 3-hydroxybutyrate (7.6 mmol) and (R)-1,3-butanediol (3.9 mmol) in a reaction vessel.

    • Add 70 mg of immobilized CAL-B.

    • The reaction is conducted without the addition of a solvent.

    • Maintain the mixture at 30°C under reduced pressure (80 mmHg) with gentle shaking for 6 hours. The reduced pressure helps to remove the ethanol byproduct, driving the reaction to completion.

    • Monitor the formation of the product and its stereochemistry using chiral phase GC analysis.

    • After the reaction, filter the mixture to remove the enzyme.

    • The unreacted (S)-ethyl 3-hydroxybutyrate can be separated by distillation under reduced pressure.

    • The final product, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, can be further purified if necessary.

Mandatory Visualizations

Experimental Workflow for Two-Step Enzymatic Resolution

G Experimental Workflow for Two-Step Enzymatic Resolution cluster_0 Step 1: Acetylation cluster_1 Step 2: Alcoholysis A Racemic Ethyl 3-hydroxybutyrate (HEB) D Reaction at 45°C A->D B Vinyl Acetate B->D C Immobilized CALB C->D E Filtration D->E F Fractional Distillation E->F G (S)-HEB F->G Product 1 H (R)-Ethyl-3-acetoxybutyrate (AEB) F->H Intermediate K Reaction at 45°C H->K I Ethanol I->K J Immobilized CALB J->K L Filtration K->L M Fractional Distillation L->M N (R)-Ethyl-3-hydroxybutyrate (Final Product) M->N

Caption: Workflow for the two-step enzymatic resolution of racemic HEB.

Logical Relationship in Direct Transesterification

G Logical Relationship in Direct Transesterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Byproducts Substrate_A (R)-Ethyl-3-hydroxybutyrate Reaction Esterification Substrate_A->Reaction Substrate_B Methanol Substrate_B->Reaction Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reaction Temp Temperature (e.g., 30-40°C) Temp->Reaction Pressure Reduced Pressure (e.g., 80 mmHg) Pressure->Reaction Product (R)-Methyl 3-hydroxybutanoate Reaction->Product Byproduct Ethanol (Removed under vacuum) Reaction->Byproduct

Caption: Key components and conditions for direct enzymatic transesterification.

Purification and Characterization

The final product, this compound, is typically purified by fractional distillation under reduced pressure.[10] Characterization and purity analysis can be performed using the following techniques:

  • Gas Chromatography (GC): To determine chemical purity and monitor reaction conversion.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral GC: To determine the enantiomeric excess (ee) of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Conclusion

The enzymatic synthesis of this compound using lipases, particularly Candida antarctica lipase B, is a robust and highly selective method. The provided protocols offer a solid foundation for researchers to develop and optimize this important biotransformation. The choice between kinetic resolution and direct esterification will depend on the availability and cost of the starting materials. For large-scale production, the two-step resolution process starting from racemic ethyl 3-hydroxybutyrate has been demonstrated to be effective and scalable.[2]

References

Application Notes and Protocols for the Depolymerization of Poly(3-hydroxybutyrate) (PHB) to Obtain (R)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and experimental protocols for the chemical depolymerization of Poly(3-hydroxybutyrate) (PHB), a biodegradable polyester, to yield (R)-Methyl 3-hydroxybutanoate. This chiral building block is a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals. The protocols described herein focus on acid-catalyzed methanolysis, a common and effective method for this transformation.

Introduction

Poly(3-hydroxybutyrate) (PHB) is a naturally occurring biopolymer produced by various microorganisms.[1] Its biodegradability and biocompatibility make it an attractive alternative to conventional plastics. Beyond its use as a bulk material, PHB serves as a renewable feedstock for valuable chiral molecules. The depolymerization of PHB via alcoholysis provides access to enantiomerically pure (R)-3-hydroxyalkanoate esters.[2] Specifically, methanolysis of PHB yields this compound, a versatile C4 chiral building block.[3] This application note details established protocols for this conversion, focusing on catalyst selection, reaction optimization, and product purification.

Chemical Transformation

The depolymerization of PHB to this compound is typically achieved through transesterification, specifically methanolysis. This reaction involves the cleavage of the ester bonds within the PHB polymer chain by methanol, in the presence of a catalyst, to produce the monomeric methyl ester. Both acidic and basic catalysts can be employed to facilitate this process.[4]

Signaling Pathway of PHB Depolymerization

PHB_Depolymerization cluster_reactants Reactants cluster_products Products PHB Poly(3-hydroxybutyrate) (PHB) Intermediate Protonated/Activated Ester Linkage PHB->Intermediate Ester Linkage Activation Methanol Methanol (CH3OH) Methanol->Intermediate Nucleophilic Attack Catalyst Catalyst (e.g., H₂SO₄, TsOH, NaOMe) Catalyst->Intermediate Product This compound Intermediate->Product Monomer Release Oligomers Oligomers Intermediate->Oligomers Incomplete Depolymerization

Caption: Acid- or base-catalyzed methanolysis of PHB.

Experimental Protocols

Several catalytic systems have been developed for the efficient methanolysis of PHB. Below are detailed protocols for prominent acid-catalyzed methods.

Protocol 1: Sulfuric Acid-Catalyzed Methanolysis in Dichloroethane

This protocol is a robust method for achieving high yields of this compound.[5][6]

Materials:

  • Poly-[(R)-3-hydroxybutyric acid] (PHB)

  • Absolute 1,2-dichloroethane

  • Concentrated sulfuric acid (H₂SO₄)

  • Absolute methanol

  • Half-saturated brine

  • Saturated sodium bicarbonate solution

  • Chloroform

  • Magnesium sulfate (anhydrous)

Equipment:

  • 2-L round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a 2-L round-bottomed flask, add 50 g of PHB and 500 mL of absolute 1,2-dichloroethane.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 1 hour to dissolve the polymer.

  • Prepare a solution of 10 mL of concentrated sulfuric acid in 200 mL of absolute methanol and add it to the reaction mixture.

  • Heat the reaction mixture at reflux for 3 days, during which the mixture should become homogeneous.

  • After cooling to room temperature, add 100 mL of half-saturated brine and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer three times with 200 mL of chloroform each.

  • Combine the organic layers and wash sequentially with 100 mL of brine, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Protocol 2: Acidic Catalyst Methanolysis at Elevated Temperature

This protocol, adapted from studies on the chemical recycling of PHB, utilizes a higher temperature to reduce reaction time.[4]

Materials:

  • Pure PHB

  • Methanol

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Sodium hydroxide (NaOH) for neutralization

Equipment:

  • Closed-cap glass reactor (pressure-rated)

  • Magnetic stirrer with heating

  • Distillation apparatus

Procedure:

  • Charge the glass reactor with PHB, methanol, and the acid catalyst (e.g., 0.5 mol% H₂SO₄).

  • Seal the reactor and heat to 140 °C with magnetic stirring for 7 hours under autogenous pressure.

  • Cool the reaction mixture to room temperature.

  • Add an equimolar amount of NaOH with respect to the acid catalyst to neutralize the solution and stir for 15 minutes.

  • Recover unreacted methanol by distillation at atmospheric pressure.

  • Distill the this compound under reduced pressure (e.g., 75-80 °C at 10 mbar).[4]

Experimental Workflow Diagram

Experimental_Workflow start Start dissolve Dissolve PHB in Solvent start->dissolve add_reagents Add Methanol and Catalyst dissolve->add_reagents reflux Heat under Reflux / Pressure add_reagents->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize (if acidic/basic) cool->neutralize extract Work-up and Extraction neutralize->extract dry Dry Organic Phase extract->dry evaporate Solvent Evaporation dry->evaporate distill Purification by Distillation evaporate->distill end Obtain Pure (R)-Methyl 3-hydroxybutanoate distill->end

Caption: General workflow for PHB depolymerization.

Data Presentation

The efficiency of the depolymerization process is highly dependent on the choice of catalyst and reaction conditions. The following table summarizes quantitative data from various studies.

CatalystCo-solvent/ConditionsTemperature (°C)TimePHB Conversion (%)This compound Yield (%)Reference
H₂SO₄1,2-dichloroethaneReflux3 days-70[5][6]
H₂SO₄Methanol (autogenous pressure)1407 h>9595[4]
TsOHMethanol (autogenous pressure)1407 h>9579[4]
Sn(Bu)₂(OAc)₂Methanol (autogenous pressure)1407 h>9587[4]
[HSO₃-pmim][HSO₄]Methanol1403 h>90>83[7]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.[8]

  • Gas Chromatography (GC): To determine the purity and enantiomeric excess (ee) of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., hydroxyl and ester carbonyl).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Optical Rotation: To measure the specific rotation, which confirms the (R)-enantiomer. A specific rotation of [α]D −47.6° (c 1.0, CHCl₃) is reported for the pure (R)-enantiomer.[5]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Concentrated acids are highly corrosive. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Pressurized reactions should be conducted behind a blast shield.

Conclusion

The depolymerization of PHB to this compound is a well-established process that provides a sustainable route to a valuable chiral intermediate. The choice of catalyst and reaction conditions can be tailored to optimize yield and reaction time. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists in the fields of chemistry and drug development to successfully perform this transformation.

References

Application Notes and Protocols: (R)-Methyl 3-hydroxybutanoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of (R)-Methyl 3-hydroxybutanoate as a versatile chiral starting material in the synthesis of key pharmaceutical intermediates. The following sections describe the synthesis of crucial precursors for Dorzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma, and for Carbapenem antibiotics, a class of broad-spectrum beta-lactam antibiotics.

Synthesis of (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one: A Key Intermediate for Dorzolamide

This compound serves as a critical chiral building block for establishing the stereochemistry in the synthesis of Dorzolamide. The following multi-step protocol outlines the conversion of this compound to the key tricyclic ketone intermediate.

Reaction Scheme:

A multi-step synthesis is employed, beginning with the activation of the hydroxyl group of this compound, followed by nucleophilic substitution, hydrolysis, and intramolecular cyclization to yield the target intermediate.[1][2]

Quantitative Data Summary:
StepReactionKey ReagentsTemperature (°C)Reaction TimeYield
1Tosylationp-Toluenesulfonyl chloride, Pyridine< -5 to 524 h-
2Thienyl Thioether Formation2-ThienyllithiumRoom Temp.--
3Ester HydrolysisAcidic medium---
4Intramolecular CyclizationOxalyl chloride, Stannic chloride-10-Overall yield: 60%[1][2]
Experimental Protocol:

Step 1: Synthesis of Methyl (R)-3-(p-toluenesulfonyloxy)butyrate [1]

  • To a stirred solution of this compound in pyridine, cooled to below -5 °C, add p-toluenesulfonyl chloride portion-wise, ensuring the temperature is maintained.

  • Stir the reaction mixture at 0-5 °C for 24 hours.

  • Upon completion, as monitored by TLC, quench the reaction with cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

Step 2: Synthesis of Methyl (S)-3-(2-thienylthio)butyrate [1]

  • Prepare a solution of 2-thienyllithium by adding n-butyllithium to a solution of thiophene in anhydrous THF at -78 °C.

  • To this solution, add the Methyl (R)-3-(p-toluenesulfonyloxy)butyrate obtained from Step 1, dissolved in anhydrous THF, dropwise at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to give the crude thioether.

Step 3: Synthesis of (S)-3-(2-thienylthio)butyric acid [1]

  • Hydrolyze the methyl ester from Step 2 using a standard procedure, for instance, by heating with an aqueous solution of a strong acid (e.g., HCl) or a base (e.g., NaOH) followed by acidic workup.

  • After acidification, extract the carboxylic acid product into an organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure.

Step 4: Synthesis of (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one [1]

  • To a solution of (S)-3-(2-thienylthio)butyric acid in a dry, non-polar solvent (e.g., dichloromethane), add oxalyl chloride dropwise at 0 °C.

  • After the initial reaction, add a Lewis acid catalyst, such as stannic chloride, at -10 °C to initiate the intramolecular Friedel-Crafts acylation.

  • Stir the reaction until completion and then quench carefully with ice water.

  • Separate the organic layer, wash, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one.

Synthesis Workflow Diagram:

Dorzolamide_Intermediate_Synthesis A (R)-Methyl 3-hydroxybutanoate B Methyl (R)-3-(p-toluenesulfonyloxy)butyrate A->B  Tosylation   C Methyl (S)-3-(2-thienylthio)butyrate B->C  Thienyl Thioether  Formation   D (S)-3-(2-thienylthio)butyric acid C->D  Hydrolysis   E (S)-5,6-dihydro-6-methylthieno [2,3-b]thiopyran-4-one D->E  Intramolecular  Cyclization  

Caption: Synthesis workflow for a key Dorzolamide intermediate.

Synthesis of (3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone: A Core Intermediate for Carbapenem Antibiotics

The β-lactam ring is the core structure of carbapenem antibiotics. This compound is a readily available chiral precursor for the stereocontrolled synthesis of the key 2-azetidinone intermediate.

Reaction Scheme:

The synthesis involves the protection of the hydroxyl group of this compound, followed by a [2+2] cycloaddition with an imine to form the β-lactam ring, and subsequent functional group manipulations to yield the target acetoxy-azetidinone.

Quantitative Data Summary:
StepReactionKey ReagentsYield (%)
1Silyl Protectiontert-Butyldimethylsilyl chloride, ImidazoleHigh
2Thioester Formation2,2'-Dipyridyl disulfide, Triphenylphosphine-
3Cyclization with ImineN-p-methoxyphenyl-N-(acetyl)methyleneimine85.2[3]
4Baeyer-Villiger OxidationPeroxyacetic acid-
5Oxidative DeprotectionOzone76.1[3]
Experimental Protocol:

Step 1: Synthesis of Methyl (R)-3-(tert-butyldimethylsilyloxy)butanoate

  • To a solution of this compound in dry dimethylformamide (DMF), add imidazole followed by tert-butyldimethylsilyl chloride (TBDMSCl) at 0 °C.

  • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain the silylated ester.

Step 2: Synthesis of S-2-pyridyl (R)-3-(tert-butyldimethylsilyloxy)thiobutanoate

  • Hydrolyze the methyl ester from Step 1 to the corresponding carboxylic acid using standard methods (e.g., LiOH in THF/water).

  • To a solution of the resulting carboxylic acid in an appropriate solvent (e.g., dichloromethane), add 2,2'-dipyridyl disulfide and triphenylphosphine.

  • Stir the reaction at room temperature until completion.

  • Purify the resulting thioester by column chromatography.

Step 3: Synthesis of (3S,4S)-3-[(1'R)-tert-butyldimethylsilyloxyethyl]-4-acetyl-1-p-methoxyphenyl-2-azetidinone [3]

  • In a suitable reactor, perform a cyclization reaction between S-2-pyridyl (R)-3-(tert-butyldimethylsilyloxy)thiobutanoate and N-p-methoxyphenyl-N-(acetyl)methyleneimine.

  • The reaction is typically carried out in a suitable solvent and may require specific temperature control.

  • After the reaction is complete, work up the mixture by washing with aqueous solutions to remove impurities.

  • The crude product is isolated and purified, often by crystallization, to yield the desired azetidinone with a reported yield of 85.2%.[3]

Step 4: Synthesis of (3R,4R)-3-[(1'R)-tert-butyldimethylsilyloxyethyl]-4-acetoxy-1-p-methoxyphenyl-2-azetidinone [3]

  • Perform a Baeyer-Villiger oxidation on the acetyl group of the product from Step 3 using an oxidizing agent such as peroxyacetic acid.

  • The reaction is typically carried out in the presence of a buffer like Na3PO4 and a phase transfer catalyst to improve yield and purity.[3]

Step 5: Synthesis of (3R,4R)-3-[(1'R)-tert-butyldimethylsilyloxyethyl]-4-acetoxy-2-azetidinone (4AA) [3]

  • Dissolve the product from Step 4 in methanol and cool the solution to -10 °C.[3]

  • Bubble ozone through the solution for approximately 4 hours.[3]

  • After the reaction is complete, quench the excess ozone and work up the reaction mixture.

  • The final product is isolated and purified by recrystallization from a suitable solvent like n-hexane to give the target 4-acetoxy-2-azetidinone (4AA) with a reported yield of 76.1%.[3]

Synthesis Workflow Diagram:

Carbapenem_Intermediate_Synthesis A (R)-Methyl 3-hydroxybutanoate B Silylated Thioester A->B  Silyl Protection &  Thioester Formation   C (3S,4S)-Azetidinone B->C  Cyclization   D (3R,4R)-Acetoxy Azetidinone (Protected) C->D  Baeyer-Villiger  Oxidation   E (3R,4R)-4-Acetoxy-3- [(R)-1-(t-butyldimethylsilyloxy) ethyl]-2-azetidinone D->E  Oxidative  Deprotection  

Caption: Synthesis workflow for a key Carbapenem intermediate.

References

Troubleshooting & Optimization

troubleshooting low yield in (R)-Methyl 3-hydroxybutanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (R)-Methyl 3-hydroxybutanoate.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields and other complications during the synthesis of this compound.

Asymmetric Hydrogenation of Methyl Acetoacetate

Question: My asymmetric hydrogenation of methyl acetoacetate is resulting in a low yield and/or low enantiomeric excess (ee). What are the potential causes and solutions?

Answer: Low yield or poor enantioselectivity in the asymmetric hydrogenation of methyl acetoacetate can stem from several factors related to the catalyst, reagents, and reaction conditions.

  • Catalyst Activity: The Ruthenium-BINAP catalyst is highly sensitive. Incomplete formation or deactivation of the catalyst is a common issue.

    • Troubleshooting: Ensure the catalyst is prepared under strictly anhydrous and anaerobic conditions. The solvent should be thoroughly deoxygenated. The formation of the active reddish-brown solution is a key indicator of successful catalyst preparation[1].

  • Reagent Purity: Impurities in the substrate (methyl acetoacetate) or the solvent (methanol) can poison the catalyst.

    • Troubleshooting: Use freshly distilled methyl acetoacetate and anhydrous methanol. Impurities in the solvent have been shown to greatly reduce enantioselectivity[2].

  • Hydrogen Pressure: Insufficient hydrogen pressure can lead to an incomplete reaction.

    • Troubleshooting: While some methods are being developed for lower pressures[2], high pressures (around 100 atm) are typically required to ensure high reactivity and enantioselectivity[1][2]. Ensure your reaction vessel is properly sealed and pressurized.

  • Reaction Temperature: The reaction is typically run at room temperature. Deviations can affect both the rate and selectivity.

    • Troubleshooting: Maintain a consistent reaction temperature. Higher temperatures may increase the reaction rate but can negatively impact enantioselectivity.

Enzymatic Reduction using Baker's Yeast

Question: The yield from my baker's yeast reduction of methyl acetoacetate is lower than expected. What can I do to improve it?

Answer: The enzymatic reduction of methyl acetoacetate using baker's yeast is a cost-effective and environmentally friendly method, but it is sensitive to reaction conditions.

  • Yeast Activity: The viability and enzymatic activity of the baker's yeast are critical.

    • Troubleshooting: Use fresh baker's yeast. Ensure the fermentation is carried out at an optimal temperature (typically 30-37°C) to maintain yeast activity[3][4]. Continuous stirring can also help prevent yeast death[3].

  • Substrate Concentration: High concentrations of methyl acetoacetate can be toxic to the yeast cells, inhibiting the enzymatic reduction.

    • Troubleshooting: To achieve high enantioselectivity, the substrate concentration should be kept low. For high enantioselectivity (95–97% ee), substrate concentrations should be kept below 1 g/L[1]. Consider a fed-batch approach where the substrate is added gradually over time.

  • Product Extraction: this compound can be difficult to extract from the large volume of aqueous fermentation broth.

    • Troubleshooting: Use a continuous extraction method or multiple batch extractions with a suitable organic solvent like dichloromethane. The use of a filter aid like Celite can help in removing the yeast cells before extraction[3].

  • Side Reactions: The yeast contains multiple enzymes that can lead to the formation of byproducts.

    • Troubleshooting: Optimizing the reaction time and temperature can help minimize side reactions. Over-fermentation can lead to the degradation of the product.

Depolymerization of Poly-[(R)-3-hydroxybutyric acid] (PHB)

Question: I am experiencing a low yield during the synthesis of this compound from PHB. What are the common pitfalls?

Answer: The acid-catalyzed alcoholysis of PHB is a straightforward method, but incomplete reaction or side reactions can reduce the yield.

  • Incomplete Depolymerization: The depolymerization process can be slow and may not go to completion.

    • Troubleshooting: Ensure a sufficiently long reaction time (e.g., refluxing for 3 days) for the methanolysis to complete[5][6]. The reaction mixture should become homogeneous, indicating the dissolution and reaction of the PHB polymer[5][6].

  • Formation of Oligomers: Incomplete reaction can leave behind water-soluble oligomers, reducing the yield of the desired monomeric ester[5][6].

    • Troubleshooting: The distillation residue often contains these oligomers, which can be further saponified and re-esterified to improve the overall yield[5][6].

  • Purity of PHB: The purity of the starting PHB can affect the reaction.

    • Troubleshooting: Use purified PHB. If using bacterial cells directly, ensure the digestion method to isolate the PHB is effective[7].

  • Work-up and Purification: Losses can occur during the work-up and distillation phases.

    • Troubleshooting: During the aqueous work-up, perform multiple extractions with a solvent like chloroform to ensure complete recovery of the product from the aqueous layer[5][6]. Careful distillation under reduced pressure is necessary to purify the final product without decomposition[5][6].

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the asymmetric hydrogenation of methyl acetoacetate? A1: With an optimized procedure using a BINAP-Ru(II) catalyst, isolated yields of 92-96% with an enantiomeric excess of 97-98% can be achieved[1].

Q2: How can I confirm the formation of my product? A2: The product can be characterized by its boiling point (e.g., 61–62°C at 18 mmHg) and spectroscopic methods such as IR and ¹H NMR. The optical purity is determined by measuring the specific rotation[5][6].

Q3: Are there any common byproducts in the PHB depolymerization reaction? A3: Besides oligomers, small amounts of crotonic acid may be formed due to dehydration[5].

Q4: What is the role of the acid catalyst in the PHB depolymerization? A4: The acid (e.g., sulfuric acid or p-toluenesulfonic acid) catalyzes the transesterification of the polyester with methanol to yield the methyl ester[5][6][7].

Q5: Can I use other alcohols besides methanol for the PHB depolymerization? A5: Yes, other alcohols like ethanol and n-propanol can be used to produce the corresponding alkyl esters[7].

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound
ParameterAsymmetric Hydrogenation[1]PHB Depolymerization[5][6]
Starting Material Methyl 3-oxobutanoatePoly-[(R)-3-hydroxybutyric acid] (PHB)
Key Reagents (R)-BINAP-Ru(II) catalyst, H₂Methanol, H₂SO₄
Solvent Methanol1,2-Dichloroethane
Temperature Room TemperatureReflux (approx. 83°C)
Pressure ~100 atmAtmospheric
Reaction Time 12-24 hours3 days
Typical Yield 92-96%70-79%
Enantiomeric Purity 97-98% eeOptically pure (from natural PHB)

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Methyl 3-oxobutanoate[1]
  • Catalyst Preparation:

    • In a Schlenk tube under an argon atmosphere, suspend [RuCl₂(cod)]n and (R)-BINAP in ethanol.

    • Stir the suspension at 100°C for 10 minutes to form a clear reddish-brown solution.

    • Cool the mixture and concentrate under vacuum to obtain the (R)-BINAP-Ru(II) complex as a reddish-brown solid.

  • Hydrogenation:

    • In a dry Schlenk tube, charge methyl 3-oxobutanoate and methanol.

    • Add the prepared catalyst.

    • Pressurize the autoclave with hydrogen to 100 atm.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Vent the hydrogen and concentrate the reaction mixture using a rotary evaporator.

    • Purify the residue by vacuum distillation to obtain (R)-(-)-methyl 3-hydroxybutanoate.

Protocol 2: Depolymerization of PHB[5][6]
  • Reaction Setup:

    • In a round-bottomed flask, charge poly-[(R)-3-hydroxybutyric acid] (PHB) and 1,2-dichloroethane.

    • Heat the mixture to reflux for 1 hour.

    • Prepare a solution of concentrated sulfuric acid in absolute methanol.

  • Depolymerization:

    • Add the acidic methanol solution to the refluxing PHB suspension.

    • Continue to heat at reflux for 3 days, during which the mixture will become homogeneous.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add half-saturated brine and stir for 10 minutes.

    • Separate the layers and extract the aqueous layer three times with chloroform.

    • Combine the organic layers and wash sequentially with brine, saturated sodium bicarbonate solution, and brine again.

  • Purification:

    • Dry the organic solution over magnesium sulfate and concentrate using a rotary evaporator.

    • Distill the crude product under reduced pressure to yield pure (R)-(-)-methyl 3-hydroxybutanoate.

Visualizations

SynthesisPathways cluster_start Starting Materials cluster_product Product MAA Methyl Acetoacetate Product (R)-Methyl 3-hydroxybutanoate MAA->Product Asymmetric Hydrogenation (e.g., Ru-BINAP catalyst) MAA->Product Enzymatic Reduction (e.g., Baker's Yeast) PHB Poly-(R)-3-hydroxybutyrate (PHB) PHB->Product Acid-Catalyzed Methanolysis

Caption: Overview of major synthetic routes to this compound.

TroubleshootingWorkflow Start Low Yield Observed Method Which Synthesis Method? Start->Method Hydro Asymmetric Hydrogenation Method->Hydro Hydrogenation Enzyme Enzymatic Reduction Method->Enzyme Enzymatic PHB PHB Depolymerization Method->PHB PHB CheckCatalyst Check Catalyst: - Prepared under inert atm? - Correct color change? Hydro->CheckCatalyst CheckReagents Check Reagents: - Distilled substrate? - Anhydrous solvent? CheckCatalyst->CheckReagents Yes CheckConditions Check Conditions: - Correct H₂ pressure? - Stable temperature? CheckReagents->CheckConditions Yes CheckYeast Check Yeast: - Fresh yeast? - Optimal temperature? Enzyme->CheckYeast CheckSubstrate Check Substrate: - Concentration too high? CheckYeast->CheckSubstrate Yes CheckExtraction Check Extraction: - Efficient solvent? - Multiple extractions? CheckSubstrate->CheckExtraction Yes CheckReaction Check Reaction: - Sufficient reflux time? - Homogeneous mixture? PHB->CheckReaction CheckWorkup Check Workup: - Multiple extractions? - Proper neutralization? CheckReaction->CheckWorkup Yes CheckPurity Check Purity: - Pure starting PHB? CheckWorkup->CheckPurity Yes

Caption: A logical workflow for troubleshooting low yields in key synthesis methods.

References

methods for purification of (R)-Methyl 3-hydroxybutanoate from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-Methyl 3-hydroxybutanoate from a reaction mixture. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The primary methods for purifying this compound from a reaction mixture are vacuum distillation, silica gel column chromatography, and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: Common impurities include unreacted starting materials, residual solvents, oligomers of 3-hydroxybutanoic acid, and byproducts such as crotonic acid.[1] The formation of oligomers can be exacerbated by excessive heat during the purification process.

Q3: How can I assess the purity of the final product?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography (GC): To determine the chemical purity. A purity of ≥99% is typically achievable.[2]

  • Chiral HPLC or GC: To determine the enantiomeric excess (e.e.). An e.e. of ≥98% is common for high-purity samples.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities.

  • Specific Rotation Measurement: The specific rotation of a pure sample is a key indicator of its enantiomeric purity. A typical value is [α]D ≈ -19.5° (neat).

Purification Methodologies and Troubleshooting

Below are detailed guides for the most common purification techniques.

Vacuum Distillation

Vacuum distillation is the most common and efficient method for purifying this compound on a larger scale, taking advantage of its relatively low boiling point under reduced pressure.

Experimental Protocol: Vacuum Distillation
  • Preparation: The crude this compound is obtained after an aqueous workup of the reaction mixture, followed by drying of the organic layer and removal of the solvent using a rotary evaporator.[1][3]

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. It is crucial to ensure all glass joints are well-sealed to maintain a stable vacuum.

  • Distillation: Heat the crude product in a distillation flask. The distillation should be performed under reduced pressure. A typical boiling point is 56-58 °C at 11 mmHg.

  • Collection: Collect the fraction that distills at the correct temperature and pressure. The pure this compound is a colorless liquid.[2]

Troubleshooting Guide: Vacuum Distillation
Problem Possible Cause Solution
Product is not distilling - Vacuum is not low enough.- Heating temperature is too low.- Check for leaks in the distillation setup.- Ensure the vacuum pump is functioning correctly.- Gradually increase the heating mantle temperature.
Bumping or unstable boiling - Lack of boiling chips or inadequate stirring.- Heating too rapidly.- Add fresh boiling chips or a magnetic stir bar.- Heat the distillation flask slowly and evenly.
Low Yield - Incomplete reaction.- Loss of product during workup.- Formation of non-volatile oligomers.- Optimize reaction conditions.- Ensure efficient extraction during workup.- Avoid excessive heating during solvent removal and distillation to minimize oligomerization.[1]
Product is colored - Presence of high-boiling impurities.- Thermal decomposition.- Ensure the distillation temperature does not significantly exceed the boiling point of the product.- Consider a pre-purification step like a charcoal treatment if significant color is present.
Low Purity in Final Product - Inefficient separation from impurities with close boiling points.- Use a fractionating column to increase the separation efficiency.- Collect narrower boiling point fractions.
Data Presentation: Vacuum Distillation
Parameter Value Reference
Boiling Point 56-58 °C / 11 mmHg
Expected Yield 70-79%[1]
Expected Purity (GC) ≥99%[2][4]
Expected Enantiomeric Excess (e.e.) ≥98%

Experimental Workflow: Vacuum Distillation

G Workflow for Vacuum Distillation of this compound A Crude Reaction Mixture B Aqueous Workup (e.g., wash with NaHCO3, brine) A->B C Dry Organic Layer (e.g., over MgSO4) B->C D Solvent Removal (Rotary Evaporation) C->D E Vacuum Distillation Apparatus Setup D->E F Distillation under Reduced Pressure (56-58 °C / 11 mmHg) E->F G Collect Pure Fraction F->G H Purity Analysis (GC, Chiral HPLC, NMR) G->H

Caption: Workflow for the purification of this compound by vacuum distillation.

Silica Gel Column Chromatography

Column chromatography is a useful technique for purifying smaller quantities of this compound, especially when dealing with non-volatile impurities.

Experimental Protocol: Silica Gel Column Chromatography
  • Solvent System Selection: Determine a suitable eluent system using Thin-Layer Chromatography (TLC). A common starting point for esters is a mixture of hexane and ethyl acetate. For this compound, a ratio of 7:3 to 4:1 (Hexane:Ethyl Acetate) is a good starting point.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) if necessary to separate compounds with different polarities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Guide: Silica Gel Column Chromatography
Problem Possible Cause Solution
Poor Separation - Inappropriate solvent system.- Column overloading.- Column channeling.- Optimize the eluent system using TLC.- Use a larger column or less sample.- Ensure the column is packed evenly.
Product Elutes too Quickly - Eluent is too polar.- Decrease the polarity of the eluent (increase the proportion of hexane).
Product does not Elute - Eluent is not polar enough.- Increase the polarity of the eluent (increase the proportion of ethyl acetate).
Tailing of Spots on TLC - Compound is interacting strongly with the silica (can be an issue with the hydroxyl group).- Add a small amount of a polar solvent like methanol to the eluent.- Consider using a different stationary phase (e.g., alumina).
Product Decomposition on Column - Silica gel is slightly acidic and can cause degradation of sensitive compounds.- Deactivate the silica gel by washing it with a solvent containing a small amount of triethylamine (1-2%).
Data Presentation: Silica Gel Column Chromatography
Parameter Value
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Typical Eluent Hexane:Ethyl Acetate (e.g., 4:1 v/v)
Expected Yield >85% (highly dependent on crude purity)
Expected Purity (GC) >99%

Experimental Workflow: Silica Gel Column Chromatography

G Workflow for Column Chromatography Purification A Crude Product B TLC Analysis to Determine Eluent A->B D Load Sample onto Column A->D C Pack Silica Gel Column B->C C->D E Elute with Solvent System D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Solvent Removal (Rotary Evaporation) H->I J Pure Product I->J

Caption: Workflow for purifying this compound via column chromatography.

Recrystallization

Recrystallization is generally less common for purifying low-melting point esters like this compound, which is a liquid at room temperature. However, it can be a viable option if the crude product is a solid due to impurities or if derivatization is performed to create a solid compound for purification.

Experimental Protocol: Recrystallization (Hypothetical for a solid derivative)
  • Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for esters include ethanol, or mixtures like hexane/ethyl acetate or hexane/acetone.[5]

  • Dissolution: Dissolve the crude solid in the minimum amount of hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Troubleshooting Guide: Recrystallization
Problem Possible Cause Solution
No Crystals Form - Solution is not saturated.- Cooling too rapidly.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.- Allow the solution to cool more slowly.
Oiling Out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Use a lower-boiling point solvent.- Reheat the solution and add more solvent before cooling slowly.
Low Recovery - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled before filtration.
Crystals are colored - Impurities are co-crystallizing.- Perform a charcoal treatment on the hot solution before crystallization.- A second recrystallization may be necessary.
Data Presentation: Recrystallization
Parameter Value
Typical Solvents Ethanol, Hexane/Ethyl Acetate, Hexane/Acetone[5]
Expected Yield 70-90% (highly dependent on crude purity and solubility)
Expected Purity (GC) >99.5%

Logical Relationship: Recrystallization Process

G Logical Flow of Recrystallization Start Crude Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Cool Slow Cooling Dissolve->Cool Crystals Crystal Formation Cool->Crystals Filter Vacuum Filtration Crystals->Filter Pure Pure Crystals Filter->Pure

Caption: A diagram illustrating the key stages of the recrystallization process.

References

Technical Support Center: Optimizing Enantioselectivity in the Production of (R)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of (R)-Methyl 3-hydroxybutanoate, a key chiral building block in the pharmaceutical industry.

Troubleshooting Guides

This section is designed to help users identify and resolve common problems that can arise during the asymmetric synthesis of this compound, leading to improved enantioselectivity and yield.

Issue 1: Low Enantiomeric Excess (ee%) in Enzymatic Reduction

Question: My enzymatic reduction of methyl acetoacetate using a ketoreductase (KRED) or baker's yeast is resulting in low enantiomeric excess (%ee) for the desired (R)-isomer. What are the potential causes and how can I improve the enantioselectivity?

Answer: Low enantiomeric excess in enzymatic reductions is a common issue that can be attributed to several factors. Here is a step-by-step troubleshooting guide:

  • Sub-optimal Reaction Conditions: Temperature, pH, and solvent can significantly impact enzyme selectivity.

    • Troubleshooting Step: Systematically optimize the reaction conditions. For instance, lowering the reaction temperature can sometimes enhance enantioselectivity.[1][2] Ensure the pH of the buffer is optimal for the specific ketoreductase being used.

  • Presence of Inhibitors: Impurities in the substrate or solvent can inhibit the enzyme or favor the production of the undesired enantiomer.

    • Troubleshooting Step: Use high-purity substrate and solvents. Consider purifying the methyl acetoacetate before the reaction.

  • Incorrect Cofactor Regeneration: Inefficient regeneration of the NADPH or NADH cofactor can limit the reaction rate and affect selectivity.

    • Troubleshooting Step: If using an isolated enzyme, ensure the cofactor regeneration system (e.g., glucose dehydrogenase/glucose or isopropanol/alcohol dehydrogenase) is working efficiently. For whole-cell systems like baker's yeast, ensure adequate glucose or sucrose is available for fermentation.[3]

  • Presence of Competing Enzymes: Whole-cell biocatalysts like baker's yeast contain multiple reductases with varying stereoselectivities.[4]

    • Troubleshooting Step: Consider using an isolated, stereoselective ketoreductase (KRED) instead of a whole-cell system to eliminate competing reactions. Several commercially available KREDs exhibit high selectivity for the synthesis of (R)-alcohols.[5][6]

  • Aerobic Conditions (for Baker's Yeast): The presence of oxygen can lead to poorer enantioselectivity in baker's yeast reductions.[7]

    • Troubleshooting Step: For baker's yeast reactions, maintain anaerobic conditions to favor the desired stereoisomer.[7]

Issue 2: Poor Performance of Ru-BINAP Catalyst in Asymmetric Hydrogenation

Question: I am performing an asymmetric hydrogenation of methyl acetoacetate with a Ru-BINAP catalyst, but I'm observing low conversion and/or low enantioselectivity. What could be the problem?

Answer: The performance of Ru-BINAP catalysts is highly sensitive to reaction conditions and the purity of reagents. Here’s how to troubleshoot common issues:

  • Catalyst Purity and Activation: The catalyst may be impure or not properly activated.

    • Troubleshooting Step: Use a high-purity, commercially available Ru-BINAP catalyst or synthesize and purify it carefully. Ensure the catalyst is handled under inert conditions to prevent degradation.

  • Sub-optimal Reaction Conditions: Hydrogen pressure, temperature, and solvent play a crucial role in the catalytic activity and selectivity.

    • Troubleshooting Step: Optimize the reaction parameters. Increasing hydrogen pressure can sometimes improve the reaction rate.[8] The choice of solvent is also critical; methanol is commonly used for this reaction.[8]

  • Presence of Impurities: Water or other impurities in the substrate or solvent can poison the catalyst.

    • Troubleshooting Step: Use anhydrous solvents and ensure the substrate is free of impurities.

  • Incorrect Ligand Choice: The specific BINAP ligand (e.g., R-BINAP vs. S-BINAP) determines the stereochemical outcome.

    • Troubleshooting Step: Ensure you are using the correct (R)-BINAP ligand to obtain the (R)-hydroxy ester.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main methods for producing enantiomerically pure this compound?

A1: The two primary methods are:

  • Enzymatic Reduction: This involves the use of ketoreductases (KREDs), often from microorganisms like baker's yeast (Saccharomyces cerevisiae), to stereoselectively reduce the prochiral ketone of methyl acetoacetate.[4][5] Engineered KREDs are also widely used for their high selectivity and activity.[6][9]

  • Asymmetric Hydrogenation: This chemical method typically employs a chiral ruthenium catalyst, such as Ru-BINAP, to hydrogenate methyl acetoacetate with high enantioselectivity.[8][10]

Q2: How can I accurately determine the enantiomeric excess (%ee) of my product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common and reliable methods.[11] These techniques use a chiral stationary phase to separate the two enantiomers, and the %ee is calculated from the relative peak areas.[11] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents can also be used.[11]

Q3: What are some common challenges when scaling up the production of this compound?

A3: Scaling up enantioselective syntheses can present several challenges, including:

  • Maintaining Enantioselectivity: Reaction conditions that provide high 'ee' at a small scale may not translate directly to a larger scale.

  • Catalyst Cost and Recovery: Chiral catalysts, especially those based on ruthenium, can be expensive. Efficient recovery and recycling are often necessary for a cost-effective process.

  • Product Purification: Removing the catalyst and byproducts from the final product can be more challenging at a larger scale.

Q4: Can I use a different substrate than methyl acetoacetate for this reaction?

A4: Yes, both enzymatic and chemical methods can often be applied to other β-keto esters to produce the corresponding chiral β-hydroxy esters. However, the enantioselectivity and reaction rate may vary depending on the substrate structure.[3][6] It is advisable to perform small-scale optimization experiments with the new substrate.

Data Presentation

Table 1: Comparison of Enzymatic and Chemical Methods for this compound Synthesis

FeatureEnzymatic Reduction (Ketoreductase/Baker's Yeast)Asymmetric Hydrogenation (Ru-BINAP)
Typical Enantiomeric Excess (%ee) >95% (with optimized enzymes)[9]>98%[8]
Reaction Conditions Mild (ambient temperature and pressure, aqueous media)[4]Harsher (elevated pressure and temperature, organic solvents)[8]
Catalyst Biocatalyst (enzyme or whole cells)Homogeneous metal complex
Advantages Environmentally friendly ("green chemistry"), high selectivityHigh turnover numbers, well-established methodology
Disadvantages Potential for enzyme inhibition, lower substrate concentrationsExpensive and air-sensitive catalyst, requires specialized equipment

Experimental Protocols

Protocol 1: Enzymatic Reduction of Methyl Acetoacetate using Baker's Yeast

This protocol is a general guideline for the lab-scale synthesis of this compound.

  • Preparation of Yeast Suspension: In a flask, dissolve sucrose (e.g., 50 g) in warm water (e.g., 200 mL). Add baker's yeast (e.g., 20 g) and stir the mixture at room temperature for about 30 minutes to activate the yeast.[3]

  • Substrate Addition: Add methyl acetoacetate (e.g., 2 g) to the yeast suspension.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC. The reaction is typically complete within 24-48 hours.[1] To improve enantioselectivity, maintain anaerobic conditions by using a fermentation lock or a balloon filled with an inert gas.[7]

  • Work-up: Add a filter aid (e.g., Celite) to the reaction mixture and filter to remove the yeast cells.

  • Extraction: Saturate the filtrate with sodium chloride and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield this compound.

Protocol 2: Asymmetric Hydrogenation of Methyl Acetoacetate using Ru-BINAP Catalyst

This protocol describes a typical procedure for the chemical synthesis of this compound. Caution: This reaction should be performed in a well-ventilated fume hood using appropriate safety precautions for handling high-pressure hydrogen and flammable solvents.

  • Catalyst Preparation (in situ): In a high-pressure reactor under an inert atmosphere (e.g., argon), dissolve the Ru-BINAP precursor (e.g., [RuCl2(benzene)]2 and (R)-BINAP) in an anhydrous solvent like methanol.

  • Substrate Addition: Add methyl acetoacetate to the reactor.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-100 atm) and heat to the optimized temperature (e.g., 23-100 °C).[8]

  • Reaction Monitoring: The reaction progress can be monitored by taking samples (after safely depressurizing and purging the reactor) and analyzing them by GC or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can be purified by column chromatography on silica gel to remove the catalyst and any byproducts.

Visualizations

Experimental_Workflow_Enzymatic_Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Yeast_Suspension Prepare Yeast Suspension Bioreduction Enzymatic Reduction (Anaerobic) Yeast_Suspension->Bioreduction Substrate Methyl Acetoacetate Substrate->Bioreduction Filtration Filtration (remove yeast) Bioreduction->Filtration Extraction Solvent Extraction Filtration->Extraction Purification Purification (Chromatography/ Distillation) Extraction->Purification Product (R)-Methyl 3-hydroxybutanoate Purification->Product

Caption: Workflow for Enzymatic Reduction.

Troubleshooting_Low_Enantioselectivity Start Low Enantiomeric Excess (%ee) Cause1 Sub-optimal Reaction Conditions? Start->Cause1 Cause2 Presence of Inhibitors? Start->Cause2 Cause3 Inefficient Cofactor Regeneration? Start->Cause3 Cause4 Competing Enzymes? Start->Cause4 Solution1 Optimize Temperature, pH, and Solvent Cause1->Solution1 Yes Solution2 Use High-Purity Substrate and Solvents Cause2->Solution2 Yes Solution3 Ensure Efficient Cofactor Recycling Cause3->Solution3 Yes Solution4 Use Isolated Ketoreductase (KRED) Cause4->Solution4 Yes

Caption: Troubleshooting Low Enantioselectivity.

References

identification of side products in (R)-Methyl 3-hydroxybutanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (R)-Methyl 3-hydroxybutanoate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis via Depolymerization of Poly-[(R)-3-hydroxybutyric acid] (PHB)

Q1: My final product is contaminated with a significant amount of (R)-3-hydroxybutanoic acid. How can I increase the yield of the methyl ester?

A1: Incomplete esterification is a common issue. To drive the reaction towards the methyl ester, ensure the following:

  • Anhydrous Conditions: Use absolute methanol and 1,2-dichloroethane to minimize hydrolysis of the desired methyl ester back to the carboxylic acid.

  • Sufficient Reaction Time: The transesterification of PHB can be slow. A reaction time of up to 3 days at reflux may be necessary for complete conversion.[1][2]

  • Effective Methanolysis: Ensure that all oligomeric intermediates are effectively converted to the methyl ester. It is crucial to remove all methanol and 1,2-dichloroethane from the reaction mixture to ensure that all oligomers are in the aqueous phase before the final esterification step.[1][2]

Q2: I have identified crotonic acid as an impurity in my product. What is the cause and how can I minimize its formation?

A2: Crotonic acid is formed via the dehydration of (R)-3-hydroxybutanoic acid, which can occur at elevated temperatures.[1][3][4] To minimize its formation:

  • Avoid High Temperatures During Workup: When removing solvents, use a rotary evaporator at a maximum temperature of 30°C.[1][2]

  • Careful Distillation: During the final distillation of the product, partial condensation of (R)-3-hydroxybutanoic acid to oligomers and subsequent dehydration to crotonic acid can occur if the temperature is too high.[2] Use a Kugelrohr apparatus for distillation at reduced pressure to minimize thermal stress on the product.[1][2]

Q3: After distillation, I have a significant amount of a viscous residue. What is it and can it be processed?

A3: The distillation residue primarily consists of water-soluble oligomers of (R)-3-hydroxybutanoic acid.[1][2] These oligomers can be saponified by heating at reflux with aqueous acid for an extended period (e.g., 15 hours) to recover the monomeric acid, which can then be re-esterified.[1][2]

Synthesis via Asymmetric Hydrogenation of Methyl Acetoacetate

Q4: The enantiomeric excess (e.e.) of my this compound is lower than expected. How can I improve the stereoselectivity?

A4: Low enantioselectivity can result from several factors related to the catalyst and reaction conditions:

  • Catalyst Choice: The choice of the chiral ligand is critical. Ru-BINAP catalyst systems are commonly used and generally provide high enantioselectivity.[5]

  • Catalyst Purity: Ensure the catalyst and ligands are of high purity and handled under an inert atmosphere to prevent degradation.

  • Reaction Conditions: Hydrogen pressure and temperature can influence the enantioselectivity. Optimization of these parameters for your specific catalyst system is recommended. For example, hydrogenation with certain ruthenium catalysts is carried out at temperatures between 60-80°C and hydrogen pressures of 10 bar.[6]

Q5: The hydrogenation reaction is slow or incomplete. What are the possible causes?

A5: Incomplete hydrogenation can be due to:

  • Catalyst Deactivation: The product amine can sometimes coordinate to the metal center of the catalyst, leading to inhibition. The presence of impurities in the substrate or solvent can also poison the catalyst.

  • Insufficient Hydrogen Pressure: Ensure that the reaction vessel is properly sealed and that the hydrogen pressure is maintained throughout the reaction.

  • Inadequate Mixing: Proper agitation is necessary to ensure efficient contact between the substrate, catalyst, and hydrogen gas.

Side Product Summary

The following table summarizes the common side products, their sources, and typical amounts observed in the synthesis of this compound.

Side Product/ImpuritySynthesis RouteSourceTypical Amount
(R)-3-hydroxybutanoic acidPHB DepolymerizationIncomplete esterification or hydrolysis of the methyl ester.>93% of crude product before esterification is the monomeric acid.[1]
Crotonic acidPHB DepolymerizationDehydration of (R)-3-hydroxybutanoic acid at elevated temperatures.[3][4]< 0.2% in crude product.[1][2]
Oligomers of (R)-3-hydroxybutanoic acidPHB DepolymerizationIncomplete depolymerization or condensation during workup.Forms a distillation residue of 8-9 g from a 50 g scale reaction.[1][2]
(S)-Methyl 3-hydroxybutanoateAsymmetric HydrogenationIncomplete enantioselectivity of the catalyst.Dependent on the enantiomeric excess (e.e.) of the reaction. For example, a 94% e.e. corresponds to 3% of the (S)-enantiomer.[5][6]
Methyl acetoacetateAsymmetric HydrogenationIncomplete reaction.Varies depending on reaction conditions and duration.

Experimental Protocols

Protocol 1: Synthesis of this compound from PHB

This protocol is adapted from Organic Syntheses.[1][2]

  • Depolymerization: A mixture of 50 g of poly-[(R)-3-hydroxybutyric acid] (PHB) and 500 mL of absolute 1,2-dichloroethane is heated at reflux for 1 hour.

  • Transesterification: A solution of 10 mL of concentrated sulfuric acid in 200 mL of absolute methanol is added, and the mixture is heated at reflux for 3 days.

  • Workup: The reaction mixture is cooled, and 100 mL of half-saturated brine is added. The layers are separated, and the aqueous layer is extracted three times with 200 mL of chloroform each. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over magnesium sulfate, filtered, and concentrated on a rotary evaporator. The crude product is then distilled under reduced pressure (e.g., Kugelrohr apparatus) to yield pure (R)-(-)-methyl 3-hydroxybutanoate.

Protocol 2: Synthesis of this compound by Asymmetric Hydrogenation

This protocol is a general representation based on common procedures.[6]

  • Catalyst Preparation: In a nitrogen atmosphere, a ruthenium complex catalyst, for example, [RuCl2(benzene)]2, and a chiral ligand, such as (R)-(+)-2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl (BINAP), are dissolved in an appropriate solvent like methanol.

  • Hydrogenation: Methyl acetoacetate is added to the catalyst solution in an autoclave. The autoclave is purged with nitrogen and then pressurized with hydrogen (e.g., 10 bar). The reaction is carried out at a specific temperature (e.g., 60°C) for a set time (e.g., 16 hours).

  • Workup: After cooling and releasing the pressure, the reaction mixture is concentrated to near dryness.

  • Purification: The crude product is purified by vacuum distillation to obtain colorless (R)-3-hydroxybutyrate methyl ester.

Visual Guides

Side_Product_Formation_PHB PHB Poly-[(R)-3-hydroxybutyric acid] (PHB) Oligomers Oligomers of (R)-3-hydroxybutanoic acid PHB->Oligomers Incomplete Depolymerization Monomer (R)-3-hydroxybutanoic acid Oligomers->Monomer Depolymerization Ester This compound (Desired Product) Monomer->Ester Esterification (Methanol, H+) CrotonicAcid Crotonic Acid (Side Product) Monomer->CrotonicAcid Dehydration (Heat) Ester->Monomer Hydrolysis

Caption: Formation of side products during the synthesis of this compound from PHB.

Asymmetric_Hydrogenation_Workflow Substrate Methyl Acetoacetate Reaction Asymmetric Hydrogenation Substrate->Reaction Catalyst Chiral Ru-Catalyst + H2 Catalyst->Reaction R_Product This compound (Major Product) Reaction->R_Product Desired Pathway S_Product (S)-Methyl 3-hydroxybutanoate (Side Product) Reaction->S_Product Undesired Pathway (Imperfect Enantioselectivity)

Caption: Asymmetric hydrogenation of methyl acetoacetate leading to the desired (R)-enantiomer and the (S)-enantiomer as a side product.

References

addressing stability issues of (R)-Methyl 3-hydroxybutanoate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Methyl 3-hydroxybutanoate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: The primary stability concern for this compound in acidic environments is its susceptibility to hydrolysis. The ester linkage can be cleaved in the presence of acid and water, leading to the formation of (R)-3-hydroxybutanoic acid and methanol.[1][2] This reaction is reversible and is the same principle used in the acid-catalyzed synthesis of the ester from its corresponding acid and alcohol.

Q2: Are there any other degradation products I should be aware of?

A2: Yes, under certain conditions, particularly at elevated temperatures, a secondary degradation pathway can occur. This involves the dehydration of the β-hydroxy ester to form methyl crotonate.[1][3] This is an elimination reaction favored by heat and strong acidic conditions. Therefore, it is crucial to monitor for the presence of both (R)-3-hydroxybutanoic acid and methyl crotonate in your stability studies.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique. An ideal method would be capable of separating and quantifying this compound, (R)-3-hydroxybutanoic acid, and methyl crotonate simultaneously. Due to the chiral nature of the parent compound, a chiral column may be necessary if enantiomeric purity is a concern. Gas Chromatography (GC) can also be used, particularly for assessing enantiomeric purity, often after derivatization of the analytes.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, it is recommended to:

  • Work at the lowest feasible temperature.

  • Use the mildest acidic conditions (highest possible pH) that your experimental protocol allows.

  • Keep the duration of exposure to acidic conditions as short as possible.

  • If possible, work in non-aqueous solvents, as water is a reactant in the hydrolysis pathway.

Troubleshooting Guides

Issue 1: Unexpectedly low recovery of this compound in an acidic formulation.
Possible Cause Troubleshooting Step
Acid-catalyzed hydrolysis Analyze a sample of your formulation for the presence of (R)-3-hydroxybutanoic acid using a suitable HPLC method. An increase in the concentration of this acid will confirm hydrolysis.
Elevated temperature Review your experimental procedure for any steps involving high temperatures. If possible, perform these steps at a lower temperature or for a shorter duration.
Incorrect pH Verify the pH of your formulation. If it is lower than intended, adjust it accordingly. Even small decreases in pH can significantly accelerate hydrolysis.
Issue 2: Appearance of an unknown peak in the chromatogram during stability testing.
Possible Cause Troubleshooting Step
Formation of methyl crotonate Based on retention time, compare the unknown peak to a standard of methyl crotonate. Mass spectrometry (MS) can be used to confirm the identity of the peak by comparing its mass-to-charge ratio with that of methyl crotonate.
Formation of other degradation products If the peak is not methyl crotonate, consider other potential side reactions based on your specific reaction conditions and the presence of other reactive species. Forced degradation studies under various stress conditions (e.g., oxidation, photolysis) can help in identifying other potential degradation products.
Impurity in starting material Analyze your initial stock of this compound to ensure the unknown peak was not present as an impurity from the start.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound in an acidic solution.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M solution

  • Sodium hydroxide (NaOH), 0.1 M solution (for neutralization)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a C18 column and UV detector

2. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or water).

  • In a series of volumetric flasks, add a known volume of the stock solution.

  • To each flask, add a specific volume of 0.1 M HCl to achieve the desired final concentration of the drug substance.

  • Bring the flasks to the final volume with water. A control sample should be prepared with water instead of HCl.

3. Stress Conditions:

  • Temperature: Store the prepared solutions at different temperatures (e.g., room temperature, 40°C, 60°C).

  • Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

4. Sample Analysis:

  • Immediately before analysis, neutralize the acidic samples by adding an equimolar amount of 0.1 M NaOH.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the samples using a validated stability-indicating HPLC method.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Quantify the formation of (R)-3-hydroxybutanoic acid and methyl crotonate.

  • Determine the degradation rate constants at different temperatures to understand the kinetics of the degradation.

Quantitative Data Summary

The following table summarizes the expected degradation pathways and products based on the available literature. Specific kinetic data will be dependent on the exact experimental conditions.

Degradation Pathway Reactants Products Conditions Favoring Degradation
Hydrolysis This compound + Water(R)-3-hydroxybutanoic acid + MethanolLow pH, Presence of water
Dehydration This compoundMethyl crotonate + WaterHigh temperature, Strong acid

Visualizations

cluster_stability Stability Issues of this compound cluster_conditions Acidic Conditions cluster_degradation Degradation Pathways cluster_products Degradation Products RMHB This compound Hydrolysis Hydrolysis RMHB->Hydrolysis H+, H2O Dehydration Dehydration RMHB->Dehydration H+, Heat Acid Low pH Acid->Hydrolysis Water Presence of Water Water->Hydrolysis Heat Elevated Temperature Heat->Dehydration HBA (R)-3-hydroxybutanoic acid Hydrolysis->HBA Methanol Methanol Hydrolysis->Methanol MC Methyl crotonate Dehydration->MC

Caption: Degradation pathways of this compound under acidic conditions.

cluster_workflow Troubleshooting Workflow for Stability Issues start Stability Issue Observed (e.g., low recovery, new peak) check_hydrolysis Analyze for (R)-3-hydroxybutanoic acid start->check_hydrolysis check_dehydration Analyze for Methyl crotonate start->check_dehydration review_conditions Review Experimental Conditions (pH, Temp, Time) check_hydrolysis->review_conditions Hydrolysis Confirmed check_dehydration->review_conditions Dehydration Confirmed confirm_identity Confirm Peak Identity (MS, Standards) check_dehydration->confirm_identity Unknown Peak optimize Optimize Conditions (Lower Temp, Higher pH, Shorter Time) review_conditions->optimize resolve Issue Resolved optimize->resolve re_evaluate Re-evaluate Degradation Pathway confirm_identity->re_evaluate re_evaluate->optimize

Caption: A logical workflow for troubleshooting stability issues.

References

improving the efficiency of biocatalytic synthesis of (R)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of the biocatalytic synthesis of (R)-Methyl 3-hydroxybutanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: Why is the conversion of methyl acetoacetate to this compound low?

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The efficiency of the carbonyl reductase is highly dependent on pH and temperature. Deviations from the optimal range can significantly decrease enzyme activity.

    • Solution: Verify that the reaction pH and temperature are within the optimal range for your specific enzyme. Most carbonyl reductases used for this synthesis exhibit optimal activity at a pH between 6.0 and 8.0 and temperatures between 30°C and 50°C.[1][2] It is crucial to monitor and maintain the pH throughout the reaction, as the production of (R)-3-hydroxybutanoic acid can lower the pH of the medium.

  • Cofactor (NADPH/NADH) Limitation: Carbonyl reductases require a nicotinamide cofactor (NADPH or NADH) as a hydride source for the reduction of the ketone substrate. If the cofactor is not efficiently regenerated, it will be depleted, leading to a stall in the reaction.

    • Solution: Implement a robust cofactor regeneration system. Common strategies include using a coupled-enzyme system (e.g., glucose dehydrogenase with glucose as a co-substrate) or a substrate-coupled system (e.g., using isopropanol as a co-substrate, which is oxidized to acetone by the same reductase).[3][4] Ensure all components of the regeneration system are present at optimal concentrations.

  • Enzyme Inhibition: High concentrations of the substrate (methyl acetoacetate) or the product (this compound) can inhibit the enzyme, reducing its catalytic efficiency.

    • Solution: Employ a fed-batch strategy for the substrate to maintain a low, non-inhibitory concentration throughout the reaction.[5] If product inhibition is suspected, consider in-situ product removal techniques.

  • Poor Enzyme Stability: The enzyme may be denaturing under the reaction conditions, leading to a loss of activity over time.

    • Solution: Consider immobilizing the enzyme on a solid support, which can enhance its stability and allow for easier reuse.[6][7] Also, ensure that no harsh chemicals or extreme pH/temperatures are used during enzyme purification and reaction setup.

Question 2: Why is the enantiomeric excess (e.e.) of the this compound product low?

Possible Causes and Solutions:

  • Presence of Competing Endogenous Enzymes: If using a whole-cell biocatalyst (e.g., engineered E. coli), native host enzymes with opposite stereoselectivity may be converting the substrate to the (S)-enantiomer.

    • Solution: Use a host strain with known reductases knocked out or utilize a purified enzyme system to eliminate competing reactions.

  • Suboptimal Reaction Conditions: Temperature and pH can sometimes influence the stereoselectivity of an enzyme.

    • Solution: Systematically optimize the reaction temperature and pH to find the conditions that maximize the enantiomeric excess.

  • Enzyme Choice: The inherent stereoselectivity of the chosen carbonyl reductase may not be sufficiently high for the desired application.

    • Solution: Screen a panel of different carbonyl reductases to identify one with higher enantioselectivity for methyl acetoacetate. Protein engineering can also be employed to improve the stereoselectivity of a given enzyme.

Question 3: The reaction starts well but stops before reaching completion. What could be the issue?

Possible Causes and Solutions:

  • Cofactor Regeneration Failure: The cofactor regeneration system may have ceased to function effectively over the course of the reaction.

    • Solution: Analyze the activity of the regeneration enzyme (if applicable) and the concentration of the co-substrate. It may be necessary to add more of the regeneration enzyme or co-substrate during the reaction.

  • Enzyme Inactivation: As mentioned previously, the enzyme may be losing activity over time.

    • Solution: Investigate the operational stability of your enzyme under the reaction conditions. Immobilization can be a key strategy to improve this.[6][8]

  • Shift in pH: The pH of the reaction mixture may have drifted out of the optimal range, leading to a decrease in enzyme activity.

    • Solution: Implement a robust buffering system or use a pH-stat to maintain the optimal pH throughout the reaction.[9]

Frequently Asked Questions (FAQs)

Q1: What are the typical biocatalysts used for the synthesis of this compound?

A1: The most common biocatalysts are carbonyl reductases (also known as ketoreductases or alcohol dehydrogenases).[10] These enzymes can be used as purified, isolated enzymes or within whole-cell systems (e.g., engineered Escherichia coli or yeast).[5][11]

Q2: What are the advantages of using a whole-cell biocatalyst over a purified enzyme?

A2: Whole-cell biocatalysts can be more cost-effective as they eliminate the need for enzyme purification. They also contain the necessary cofactors and can have built-in cofactor regeneration systems.[11] However, they may have lower specific activity and can introduce side reactions from endogenous enzymes.

Q3: Why is cofactor regeneration necessary and what are the common methods?

A3: The nicotinamide cofactors (NADH and NADPH) are expensive to use in stoichiometric amounts.[12] Therefore, in-situ regeneration is crucial for an economically viable process. The two primary methods are:

  • Enzyme-coupled regeneration: A second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), is used with a corresponding co-substrate (glucose or formate) to regenerate the cofactor.[13]

  • Substrate-coupled regeneration: An alcohol, typically isopropanol, is added in excess. The primary carbonyl reductase catalyzes the oxidation of the alcohol to a ketone (acetone) to regenerate the cofactor.[3]

Q4: How can I improve the reusability of my enzyme?

A4: Enzyme immobilization is a widely used technique to improve enzyme stability and facilitate its recovery and reuse.[6][8] Common methods include covalent attachment, adsorption, or entrapment on various solid supports. Co-immobilization of the primary enzyme and the cofactor regeneration enzyme can also be highly effective.[7][14]

Q5: What are the key parameters to optimize for this biocatalytic reaction?

A5: The key parameters to optimize include:

  • Biocatalyst selection: Choosing an enzyme with high activity and stereoselectivity.

  • Reaction temperature and pH: Fine-tuning these for optimal enzyme performance.[1][2][15]

  • Substrate and biocatalyst concentration: Balancing conversion rates with potential substrate and product inhibition.

  • Cofactor regeneration system: Ensuring efficient and sustained cofactor supply.

  • Mixing and aeration (for whole cells): Providing adequate mass transfer and oxygen for cell viability and activity.[9]

Data Presentation

Table 1: Comparison of Optimal Reaction Conditions for Carbonyl Reductases in this compound Synthesis

Enzyme SourceBiocatalyst FormOptimal pHOptimal Temp. (°C)Co-substrate for Cofactor RegenerationAchieved Yield (%)Achieved e.e. (%)Reference
Acetobacter sp. CCTCC M209061Engineered E. coli (whole cell)7.040Glucose85.3>99.9[5]
Candida viswanathiiWhole cell8.025Not specified--[9]
Candida parapsilosis CCTCC M203011Purified Enzyme7.030Isopropanol--[16]
Ogataea polymorpha NBRC 0799Purified Enzyme6.530-70Not specified--[15]
Acetobacter pasteurianus GIM1.158Whole cell5.035Isopropanol89.5>99.9[17]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Reduction of Methyl Acetoacetate using Engineered E. coli

This protocol is a generalized procedure based on common practices in the literature.[5][18]

  • Cell Culture and Induction:

    • Inoculate a single colony of engineered E. coli (harboring the carbonyl reductase and a cofactor regeneration enzyme like glucose dehydrogenase) into 5 mL of LB medium with appropriate antibiotics. Grow overnight at 37°C with shaking.

    • Transfer the overnight culture into a larger volume of fresh medium and grow until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 16-25°C) for 12-16 hours.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

    • The resulting cell paste can be used directly or stored at -80°C.

  • Biocatalytic Reaction:

    • In a reaction vessel, prepare a reaction mixture containing:

      • Phosphate buffer (100 mM, pH 7.0)

      • Wet cells (e.g., 50 g/L)

      • Methyl acetoacetate (e.g., 50 mM)

      • Glucose (e.g., 100 mM)

      • NADP+ or NAD+ (catalytic amount, e.g., 0.1 mM)

    • Incubate the reaction at the optimal temperature (e.g., 35°C) with gentle agitation.

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.

  • Product Extraction and Analysis:

    • Once the reaction is complete, centrifuge to remove the cells.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Analyze the product for yield and enantiomeric excess using chiral GC or HPLC.

Visualizations

experimental_workflow cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Product Analysis culture Cell Culture & Induction harvest Harvesting & Washing culture->harvest setup Reaction Setup (Buffer, Cells, Substrate, Cofactor) harvest->setup incubation Incubation (Optimal Temp & pH) setup->incubation monitoring Reaction Monitoring (GC/HPLC) incubation->monitoring extraction Product Extraction monitoring->extraction analysis Yield & e.e. Analysis (Chiral GC/HPLC) extraction->analysis

Caption: Experimental workflow for whole-cell biocatalytic synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Conversion Yield conditions Suboptimal Conditions (pH, Temp) start->conditions cofactor Cofactor Limitation start->cofactor inhibition Substrate/Product Inhibition start->inhibition stability Poor Enzyme Stability start->stability optimize Optimize pH & Temp conditions->optimize regen Improve Cofactor Regeneration cofactor->regen fed_batch Use Fed-Batch Strategy inhibition->fed_batch immobilize Immobilize Enzyme stability->immobilize

Caption: Troubleshooting flowchart for low conversion yield.

References

Technical Support Center: Scale-Up of (R)-Methyl 3-hydroxybutanoate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of (R)-Methyl 3-hydroxybutanoate production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during process development and large-scale manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound on a large scale?

A1: The two main industrial routes are:

  • Microbial Fermentation: Utilizing wild-type or genetically engineered microorganisms to produce (R)-3-hydroxybutyric acid or its polymer, poly-(R)-3-hydroxybutyrate (PHB). The acid is then esterified to obtain the methyl ester, or the polymer is depolymerized.

  • Enzymatic Catalysis: This involves the kinetic resolution of a racemic mixture of methyl 3-hydroxybutanoate using lipases or other enzymes that selectively act on one enantiomer.

Q2: What are the key challenges in scaling up the microbial fermentation process?

A2: Key challenges include maintaining optimal and homogenous conditions within a large bioreactor. This encompasses ensuring adequate oxygen and heat transfer, managing shear stress on the microorganisms, and controlling foam formation. Additionally, downstream processing to isolate and purify the product from the fermentation broth can be complex and costly.

Q3: What factors influence the choice between a stirred-tank reactor and a loop reactor for enzymatic synthesis?

A3: For enzymatic processes using immobilized enzymes, a stirred-tank reactor can lead to attrition of the enzyme particles at a large scale. A batchwise loop reactor, where the reactants are circulated through a column containing the immobilized enzyme, can mitigate this issue and is often more suitable for large-scale production.[1][2]

Q4: How does the choice of substrate affect the enantioselectivity of the enzymatic resolution?

A4: The structure of the butyric acid ester can significantly influence the enantioselectivity of the enzyme. For example, with Candida antarctica lipase B (CALB), extending the alkyl chain of the ester from ethyl to octyl can decrease the enantiomeric excess, while bulkier groups like benzyl or t-butyl may improve it.[1][2]

Troubleshooting Guides

Microbial Fermentation
Issue Potential Cause Troubleshooting Steps
Low Product Yield Suboptimal fermentation conditions (pH, temperature, aeration).Optimize fermentation parameters using a design of experiments (DoE) approach. Ensure consistent conditions throughout the bioreactor.
Nutrient limitation.Implement a fed-batch strategy to maintain optimal nutrient levels.
Product inhibition.Consider in-situ product removal techniques.
Inconsistent Batch-to-Batch Performance Variability in inoculum quality.Standardize inoculum preparation and transfer procedures.
Inhomogeneous mixing in the bioreactor.Evaluate and optimize agitation speed and impeller design.
Contamination Inadequate sterilization.Review and validate sterilization protocols for the bioreactor and feed streams.
Compromised bioreactor integrity.Perform regular integrity testing of seals and connections.
Enzymatic Synthesis
Issue Potential Cause Troubleshooting Steps
Low Enantiomeric Excess (ee) Suboptimal reaction conditions.Optimize temperature, pH, and reaction time.
Inappropriate enzyme or substrate.Screen different lipases for higher selectivity. Modify the ester group of the substrate.[1][2]
Enzyme Deactivation High shear stress in stirred-tank reactor.Switch to a loop reactor or packed bed reactor for immobilized enzymes.[1][2]
Presence of inhibitors in the reaction mixture.Purify the substrate to remove potential inhibitors.
Difficult Product Separation Similar boiling points of reactants and products.Utilize fractional distillation for separation.[1][2]
Downstream Processing
Issue Potential Cause Troubleshooting Steps
Low Recovery After Extraction Inefficient solvent extraction.Optimize solvent choice, pH, and extraction temperature.
Product Degradation During Distillation High temperatures causing side reactions.Employ vacuum distillation to lower the boiling point.
Impurity Co-elution in Chromatography Inadequate separation on the column.Optimize the mobile phase composition and gradient. Screen different stationary phases.

Data Presentation

Table 1: Comparison of Production Methods for (R)-3-Hydroxybutyrate and its Esters

Method Organism/Enzyme Substrate Product Titer Productivity Enantiomeric Excess (ee) Reference
Microbial FermentationHalomonas sp. KM-1Glucose40.3 g/L (R)-3-HB0.48 g/L/h>99%
Microbial FermentationEngineered E. coliGlucose11.2 g/L (R)-3-HBANot Reported>99%
Enzymatic ResolutionCandida antarctica lipase B (CALB)Racemic ethyl 3-hydroxybutyrateNot ApplicableNot Applicable>96% (for both enantiomers)[1][2]
Chemical DepolymerizationPoly-(R)-3-hydroxybutyrate (PHB)PHB, Methanol, H2SO4Not ApplicableNot Applicable>98%

Experimental Protocols

Protocol 1: Enzymatic Resolution of Racemic Ethyl 3-Hydroxybutyrate

This protocol is based on a two-step process using immobilized Candida antarctica lipase B (CALB) in a loop reactor system for multi-kilogram scale production.[1][2]

Step 1: Acetylation of Racemic Ethyl 3-Hydroxybutyrate (HEB)

  • Reactor Setup: A batchwise loop reactor is used, consisting of a column packed with immobilized CALB, a circulation pump, and a reactant vessel.

  • Reaction Mixture: Racemic HEB and vinyl acetate (equimolar amounts) are used without any solvent.

  • Process: The reaction mixture is circulated through the enzyme bed. The reaction progress is monitored by gas chromatography (GC).

  • Endpoint: The reaction is stopped when the desired conversion is reached (e.g., ~50% to achieve high ee for both enantiomers).

  • Separation: The resulting mixture of (S)-ethyl 3-hydroxybutyrate and (R)-ethyl 3-acetoxybutyrate is separated by fractional distillation.

Step 2: Alcoholysis of (R)-enriched Ethyl 3-Acetoxybutyrate (AEB)

  • Reaction Mixture: The (R)-enriched AEB from Step 1 is mixed with ethanol.

  • Process: The mixture is circulated through the same immobilized CALB column.

  • Separation: The product, (R)-ethyl 3-hydroxybutyrate, is purified by fractional distillation.

Protocol 2: Production of this compound from PHB

This protocol describes the chemical depolymerization of poly-(R)-3-hydroxybutyrate (PHB).

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser.

  • Reactants:

    • Poly-(R)-3-hydroxybutyric acid (PHB)

    • Absolute 1,2-dichloroethane

    • Concentrated sulfuric acid

    • Absolute methanol

  • Procedure: a. Suspend PHB in 1,2-dichloroethane and heat to reflux for 1 hour. b. Add a solution of concentrated sulfuric acid in methanol. c. Continue to heat at reflux for approximately 3 days until the mixture becomes homogeneous. d. Cool the reaction mixture to room temperature. e. Perform a liquid-liquid extraction using a brine solution and chloroform. f. Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. g. Dry the organic layer over magnesium sulfate and remove the solvent in a rotary evaporator. h. The resulting crude product can be further purified by distillation.

Visualizations

experimental_workflow_enzymatic cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Alcoholysis racemic_heb Racemic Ethyl 3-Hydroxybutyrate loop_reactor Loop Reactor (Immobilized CALB) racemic_heb->loop_reactor vinyl_acetate Vinyl Acetate vinyl_acetate->loop_reactor distillation1 Fractional Distillation loop_reactor->distillation1 s_heb (S)-Ethyl 3-Hydroxybutyrate distillation1->s_heb r_aeb (R)-Ethyl 3-Acetoxybutyrate distillation1->r_aeb loop_reactor2 Loop Reactor (Immobilized CALB) r_aeb->loop_reactor2 ethanol Ethanol ethanol->loop_reactor2 distillation2 Fractional Distillation loop_reactor2->distillation2 r_heb (R)-Ethyl 3-Hydroxybutyrate distillation2->r_heb

Caption: Workflow for enzymatic resolution of racemic ethyl 3-hydroxybutyrate.

troubleshooting_fermentation start Low Product Yield in Fermentation check_conditions Check Fermentation Parameters (pH, T, DO) start->check_conditions optimize_conditions Optimize conditions using DoE check_conditions->optimize_conditions Suboptimal check_nutrients Analyze Nutrient Levels check_conditions->check_nutrients Optimal end Yield Improved optimize_conditions->end fed_batch Implement Fed-Batch Strategy check_nutrients->fed_batch Limited check_inhibition Assess Product Inhibition check_nutrients->check_inhibition Sufficient fed_batch->end product_removal Consider In-situ Product Removal check_inhibition->product_removal Inhibition Detected check_inhibition->end No Inhibition product_removal->end

Caption: Troubleshooting logic for low yield in microbial fermentation.

References

removing water and solvent impurities from (R)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of water and solvent impurities from (R)-Methyl 3-hydroxybutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties is crucial for selecting the appropriate purification methods, particularly distillation. Key properties are summarized in the table below.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₁₀O₃[1][2]
Molecular Weight118.13 g/mol [1][2][3]
AppearanceColorless clear liquid[1][3]
Boiling Point158-160 °C @ 760 mmHg[3]
75 °C @ 15 mmHg[1]
61-62 °C @ 18 mmHg[4]
56-58 °C @ 11 mmHg[2][5][6]
Density1.053 - 1.061 g/mL at 20 °C[2][3]
Refractive Index1.417 - 1.425 at 20 °C[1][2][3]
SolubilityPractically insoluble or insoluble in water. Soluble in organic solvents like ethanol and ether.[3][5][7]

Q2: How can I effectively remove residual water from my liquid this compound sample?

A2: Water can be removed using several methods. A standard approach involves washing the organic solution of your ester with a saturated sodium chloride solution (brine), which reduces the water content in the organic phase.[8] Following this, the ester solution should be dried using an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), before removing the solvent.[4][8] For trace amounts of water in the final product, drying over molecular sieves (3Å or 4Å) can be effective.[9]

Q3: What is the purpose of washing the crude ester with a sodium bicarbonate solution?

A3: Washing with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is essential for neutralizing and removing any acidic impurities.[8] This is particularly important if the ester was synthesized using an acid catalyst (e.g., sulfuric acid), as it removes both the catalyst and any unreacted carboxylic acid starting material.[8] The acidic impurities are converted into their corresponding salts, which are soluble in the aqueous layer and can be easily separated.[8][10]

Q4: My sample is contaminated with a high-boiling point solvent. How can I purify my ester?

A4: If the solvent's boiling point is significantly higher than that of this compound, vacuum distillation is the most effective method for separation.[4] By reducing the pressure, the boiling point of the ester is lowered, allowing it to distill off while the high-boiling impurity remains in the distillation flask. If the boiling points are very close, fractional distillation under reduced pressure may be required. For non-volatile impurities, simple vacuum distillation is sufficient.

Q5: Can I use azeotropic distillation to remove water?

A5: Yes, azeotropic distillation is a powerful technique for removing water, especially during ester synthesis to drive the reaction to completion.[9][11] This method involves adding a water-immiscible solvent, such as toluene, that forms a low-boiling azeotrope with water.[9][11] Using a Dean-Stark apparatus, the water-toluene azeotrope is distilled off, and upon condensation, the water separates from the toluene and can be removed, while the toluene is returned to the reaction flask.[9] This technique is generally used during the reaction rather than for purifying the final product.

Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound after synthesis.

G Purification Workflow for this compound A Crude Product (Ester, Solvent, Acid Catalyst, Water) B Aqueous Workup: Wash with NaHCO₃ Solution A->B C Separate Layers B->C D Wash Organic Layer with Brine (sat. NaCl) C->D Organic Layer E Separate Layers D->E F Dry Organic Layer (e.g., with MgSO₄) E->F Organic Layer G Filter to Remove Drying Agent F->G H Solvent Removal (Rotary Evaporation) G->H I Crude Ester H->I J Final Purification: Vacuum Distillation I->J K Pure (R)-Methyl 3-hydroxybutanoate J->K

Caption: General experimental workflow for the purification of this compound.

Troubleshooting Guide

Table 2: Common Issues in Purifying this compound

ProblemPossible Cause(s)Recommended Solution(s)
Cloudy/Hazy Final Product Presence of residual water.1. Ensure the organic layer is thoroughly dried with an anhydrous salt before solvent removal. Add more drying agent if it clumps together.[8]2. Wash the organic layer with brine to remove most of the dissolved water before the drying step.[8]
Low Yield After Purification 1. Incomplete extraction during workup.2. Product loss during distillation.3. Emulsion formation during washing.1. Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent to ensure complete recovery.[4]2. Ensure the vacuum distillation apparatus is well-sealed to maintain a stable, low pressure. Collect fractions carefully based on boiling point and pressure.[8]3. To break emulsions, add brine to the separatory funnel or allow it to stand for a longer period. Avoid vigorous shaking; gently invert the funnel instead.[8]
Product Fails Purity Analysis (e.g., by NMR or GC) 1. Incomplete removal of starting materials or solvents.2. Inefficient distillation.1. Ensure aqueous washes (especially NaHCO₃ wash for acidic impurities) are performed thoroughly.[8]2. Use a fractionating column during vacuum distillation for better separation of components with close boiling points. Collect narrow boiling point fractions.
Product Darkens During Distillation Thermal decomposition at high temperatures.1. Use a lower pressure (higher vacuum) to decrease the required distillation temperature.[4]2. Ensure the heating mantle temperature is not excessively high.

Logical Troubleshooting Flow

This diagram provides a step-by-step logical guide to address purity issues.

G Troubleshooting Logic for Impure Product A Problem: Impure Final Product B Identify Impurity (e.g., via NMR, GC-MS) A->B C Impurity is Water (Broad peak in ¹H NMR) B->C Water D Impurity is Solvent B->D Solvent E Impurity is Acidic (e.g., Carboxylic Acid) B->E Acid F Redissolve in Solvent, Dry over MgSO₄, Filter, and Re-evaporate C->F G Perform Vacuum Distillation D->G H Perform NaHCO₃ Wash, followed by Brine Wash, Dry, and Re-purify E->H

Caption: Decision tree for troubleshooting an impure sample of this compound.

Experimental Protocols

Protocol 1: Standard Aqueous Workup and Drying

This protocol is designed to remove acidic impurities and water after a synthesis reaction.

  • Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel. If a solvent was used in the reaction, ensure there is enough to fully dissolve the ester.

  • Neutralization Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the funnel. Stopper the funnel and invert it gently, venting frequently to release any CO₂ gas produced. Continue until no more gas evolves. Separate and discard the aqueous layer.[4][8]

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water. Separate and discard the aqueous layer.[4][8]

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and allow it to stand for 10-15 minutes. If the drying agent clumps, add more until some remains free-flowing.[4][8]

  • Filtration: Filter the solution through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask to remove the drying agent.[8]

  • Solvent Removal: Remove the solvent using a rotary evaporator. The remaining liquid is the crude this compound, ready for final purification.[4][8]

Protocol 2: Purification by Vacuum Distillation

This protocol is the final step to obtain high-purity this compound.

  • Apparatus Setup: Assemble a vacuum distillation apparatus using dry glassware. Ensure all joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude ester to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Begin stirring and slowly apply vacuum from a vacuum pump.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions: Monitor the temperature at the distillation head and the pressure of the system. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure (see Table 1). For example, expect a boiling point of 61-62 °C at 18 mmHg.[4]

  • Completion: Once the desired fraction has been collected, stop heating and allow the system to cool completely before slowly re-introducing air.

References

Technical Support Center: (R)-Methyl 3-hydroxybutanoate Reactions & Racemization Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (R)-Methyl 3-hydroxybutanoate. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to maintaining stereochemical integrity during chemical transformations of this valuable chiral building block.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the conversion of an enantiomerically pure or enriched compound into a mixture containing equal amounts of both enantiomers (a racemic mixture). For this compound, the stereocenter at the C3 position is crucial for its application in the synthesis of stereospecific pharmaceuticals and other fine chemicals. Loss of stereochemical purity through racemization can lead to a dramatic decrease in or complete loss of the desired biological activity of the final product, rendering the synthesis ineffective.[1][2]

Q2: What is the primary mechanism that causes racemization in this compound?

A2: The primary mechanism of racemization for this compound is through the formation of a planar enolate intermediate at the α-carbon (the carbon adjacent to the ester carbonyl group). This process is catalyzed by both acids and bases.[3] Under basic conditions, a proton is abstracted from the α-carbon. Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the tautomerization to the enol form. In both cases, the stereocenter is temporarily destroyed, and upon returning to the keto form, both (R) and (S) enantiomers can be produced, leading to racemization.

Q3: What are the main factors that promote racemization during reactions?

A3: The key factors that can induce or accelerate racemization include:

  • pH: Both strongly acidic and strongly basic conditions can catalyze enolization and subsequent racemization.

  • Temperature: Higher reaction temperatures increase the rate of racemization.

  • Reaction Time: Prolonged reaction times, even under mildly unfavorable conditions, can lead to a significant loss of enantiomeric excess.

  • Solvent: Polar, protic solvents can facilitate the proton transfer steps involved in enolization.

  • Reagents: The choice of reagents, particularly strong bases or acids, is a critical factor.

Q4: How can I prevent or minimize racemization?

A4: The most effective strategy to prevent racemization is to protect the hydroxyl group of this compound before subjecting the molecule to conditions that could affect the α-carbon. This protection strategy prevents the hydroxyl group from participating in unwanted side reactions and can also electronically influence the α-carbon, making it less prone to deprotonation. Additionally, careful control of reaction conditions such as using mild reagents, lower temperatures, and shorter reaction times is crucial.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions with this compound.

Problem Potential Cause Recommended Solution
Significant loss of enantiomeric excess (ee) after a reaction. Reaction conditions are too harsh (high temperature, strong acid/base). - Lower the reaction temperature. - Use milder reagents (e.g., weaker acids or bases). - Reduce the reaction time by monitoring the reaction closely and quenching it as soon as the starting material is consumed.
The unprotected hydroxyl group is interfering with the reaction or promoting side reactions. - Protect the hydroxyl group as a silyl ether (e.g., TBS) or a benzyl ether before proceeding with the reaction.
Inconsistent enantiomeric excess between batches. Variability in reagent quality or reaction setup. - Ensure all reagents are of high purity and solvents are anhydrous. - Standardize all reaction parameters, including addition rates and stirring speed.
Complete racemization of the product. Prolonged exposure to strongly acidic or basic conditions. - Re-evaluate the reaction mechanism and consider alternative synthetic routes that avoid harsh conditions. - If harsh conditions are unavoidable, protect the hydroxyl group.
Illustrative Data on Racemization Under Different Conditions

Table 1: Effect of pH on Enantiomeric Excess (ee) of this compound at Room Temperature (Illustrative)

pHReaction Time (hours)Expected Enantiomeric Excess (%)
124< 90
424> 98
724> 99
1024> 98
1324< 90

Table 2: Effect of Temperature on Enantiomeric Excess (ee) of this compound in a Mildly Acidic Solution (pH 4) (Illustrative)

Temperature (°C)Reaction Time (hours)Expected Enantiomeric Excess (%)
024> 99
2524> 98
5024~ 95
8024< 90

Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group as a tert-Butyldimethylsilyl (TBS) Ether

This protocol describes the protection of the hydroxyl group of this compound using tert-butyldimethylsilyl chloride (TBSCl).

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add a solution of TBSCl (1.2 eq) in anhydrous DMF dropwise to the stirred solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the TBS-protected this compound.

Protocol 2: Deprotection of the TBS Ether

This protocol describes the removal of the TBS protecting group to regenerate the free hydroxyl group.

Materials:

  • TBS-protected this compound

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the TBS-protected this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add TBAF solution (1.2 eq) dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the deprotection is complete, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Visualizations

Racemization_Mechanism R_Ester (R)-Methyl 3-hydroxybutanoate Enolate Planar Enolate Intermediate R_Ester->Enolate Base (-H⁺) or Acid (H⁺) Enolate->R_Ester Protonation S_Ester (S)-Methyl 3-hydroxybutanoate Enolate->S_Ester Protonation

Caption: Mechanism of racemization via a planar enolate intermediate.

Protection_Workflow Start (R)-Methyl 3-hydroxybutanoate Protect Protect Hydroxyl Group (e.g., TBS-Cl, Imidazole) Start->Protect Protected Protected (R)-Ester Protect->Protected Reaction Desired Reaction (e.g., modification at ester) Protected->Reaction Deprotect Deprotect Hydroxyl Group (e.g., TBAF) Reaction->Deprotect FinalProduct Final Product with Retained Stereochemistry Deprotect->FinalProduct

Caption: General workflow for preventing racemization using a protecting group strategy.

References

Validation & Comparative

A Comparative Guide to (R)-Methyl 3-hydroxybutanoate and Ethyl 3-hydroxybutanoate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biodegradable and biocompatible polymers is a cornerstone of modern materials science and pharmaceutical development. Polyhydroxybutyrate (PHB), a member of the polyhydroxyalkanoate (PHA) family, stands out for its renewable origins and versatile properties. The choice of monomer is a critical determinant of the polymerization process and the final characteristics of the polymer. This guide provides a detailed comparison of two key monomers in PHB synthesis: (R)-Methyl 3-hydroxybutanoate and Ethyl 3-hydroxybutanoate.

Monomer Characteristics

Both this compound and Ethyl 3-hydroxybutanoate are chiral building blocks used in the synthesis of PHB and other complex molecules. Their fundamental properties are summarized below.

PropertyThis compoundEthyl 3-hydroxybutanoate
Molecular Formula C₅H₁₀O₃C₆H₁₂O₃
Molecular Weight 118.13 g/mol 132.16 g/mol
Boiling Point 61-62 °C at 18 mmHg[1]75-76 °C at 12 mmHg
Density ~1.05 g/cm³1.017 g/mL at 25 °C
Stereochemistry (R)-enantiomerTypically used as a racemic mixture or as the (R)- or (S)-enantiomer
Performance in Polymer Synthesis: A Comparative Analysis

The primary method for polymerizing these monomers is through enzyme-catalyzed polycondensation, often utilizing lipases. This process involves a transesterification reaction where the ester linkage is repeatedly formed to build the polymer chain, releasing an alcohol as a byproduct.

ParameterThis compoundEthyl 3-hydroxybutanoate
Polymerization Method Primarily enzyme-catalyzed polycondensation (transesterification).Primarily enzyme-catalyzed polycondensation (transesterification).
Relative Reaction Rate Potentially faster due to the smaller methyl ester group, which may present less steric hindrance to the enzyme's active site.Potentially slower due to the bulkier ethyl ester group, which may cause greater steric hindrance.
Byproduct Removal Methanol is the byproduct. Its lower boiling point (64.7 °C) facilitates its removal under vacuum, which can drive the polymerization equilibrium towards higher molecular weight polymer.Ethanol is the byproduct. Its higher boiling point (78.37 °C) may require more stringent conditions (higher vacuum or temperature) for efficient removal compared to methanol.
Resulting Polymer Polyhydroxybutyrate (PHB) with methyl ester end groups.Polyhydroxybutyrate (PHB) with ethyl ester end groups.
Properties of Resulting Polyhydroxybutyrate (PHB)

While the choice of the alkyl ester in the monomer can influence the polymerization kinetics, the fundamental properties of the resulting PHB are largely consistent. PHB is a semi-crystalline thermoplastic with properties comparable to some conventional plastics like polypropylene.[2]

PropertyTypical Value for PHB
Melting Temperature (Tm) 160-180 °C[2]
Glass Transition Temp (Tg) 0-5 °C[2]
Crystallinity 50-80%
Tensile Strength 20-40 MPa
Young's Modulus 1.7-3.5 GPa
Elongation at Break 3-10%
Molecular Weight (Mw) Can range from 1 x 10⁴ to over 1 x 10⁶ g/mol depending on synthesis conditions.[3]
Polydispersity Index (PDI) Typically between 2 and 4 for microbially produced PHB.[3]

Experimental Protocols

Enzyme-Catalyzed Polycondensation of Alkyl 3-Hydroxybutanoate

This protocol provides a general method for the synthesis of PHB from either this compound or Ethyl 3-hydroxybutanoate using a lipase catalyst.

Materials:

  • This compound or Ethyl 3-hydroxybutanoate (high purity)

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • High-boiling point, anhydrous solvent (e.g., diphenyl ether, toluene)

  • Molecular sieves (3Å or 4Å, activated)

  • Methanol (for washing)

  • Chloroform (for polymer dissolution)

  • Hexane or cold methanol (for polymer precipitation)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Vacuum pump with a cold trap

  • Condenser

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • Preparation: The reaction vessel is flame-dried under vacuum and then purged with an inert gas to ensure anhydrous conditions. Add the alkyl 3-hydroxybutanoate monomer and the solvent to the flask.

  • Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the monomer).

  • Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 60-90 °C) under a slow stream of inert gas with gentle stirring.

  • Polymerization and Byproduct Removal: Apply a vacuum to the system to facilitate the removal of the alcohol byproduct (methanol or ethanol) as it is formed. This is crucial for achieving a high molecular weight polymer. The reaction is typically run for 24-72 hours.

  • Reaction Termination: Cool the reaction mixture to room temperature and release the vacuum with inert gas.

  • Polymer Isolation: Dissolve the crude polymer in chloroform and filter to remove the immobilized enzyme. The enzyme can be washed with methanol, dried, and potentially reused.

  • Polymer Precipitation: Precipitate the polymer by slowly adding the chloroform solution to a stirred excess of a non-solvent like hexane or cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a temperature below its melting point until a constant weight is achieved.

  • Characterization: The resulting PHB can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) for thermal properties (Tm and Tg), and Nuclear Magnetic Resonance (NMR) for structural confirmation.

Visualizations

Enzymatic Polymerization Workflow

The following diagram illustrates the general mechanism of lipase-catalyzed polycondensation of a hydroxyalkanoate ester to form a polyester.

PolymerizationWorkflow cluster_reaction Lipase-Catalyzed Polycondensation Monomer Alkyl (R)-3-hydroxybutanoate (Monomer) AcylEnzyme Acyl-Enzyme Intermediate Monomer->AcylEnzyme Acylation Lipase Lipase (Enzyme) Lipase->AcylEnzyme GrowingChain Growing Polymer Chain (PHB-OH) AcylEnzyme->GrowingChain Chain Propagation Alcohol Alcohol Byproduct (Methanol or Ethanol) AcylEnzyme->Alcohol Release FinalPolymer Polyhydroxybutyrate (PHB) GrowingChain->FinalPolymer Further Propagation

Caption: Generalized workflow for lipase-catalyzed polycondensation of alkyl 3-hydroxybutanoates.

Biosynthesis Pathway of PHB

In biological systems, PHB is synthesized from acetyl-CoA through a series of enzymatic reactions.

PHB_Biosynthesis AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AcetylCoA->AcetoacetylCoA PhaA HydroxybutyrylCoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA AcetoacetylCoA->HydroxybutyrylCoA PhaB PHB Polyhydroxybutyrate (PHB) HydroxybutyrylCoA->PHB Polymerization HydroxybutyrylCoA->PHB PhaC PhaA β-Ketothiolase (PhaA) PhaB Acetoacetyl-CoA Reductase (PhaB) PhaC PHB Synthase (PhaC)

Caption: Microbial biosynthesis pathway of Polyhydroxybutyrate (PHB) from Acetyl-CoA.[4]

References

A Researcher's Guide to Validating the Stereochemistry of (R)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's stereochemistry is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products and chemical intermediates. This guide provides a comprehensive comparison of key analytical techniques for validating the stereochemistry of (R)-Methyl 3-hydroxybutanoate, a valuable chiral building block. We will delve into the principles, experimental protocols, and comparative performance of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's ester analysis, and Optical Rotation.

This compound is a chiral molecule whose enantiomeric purity is crucial for its application in the synthesis of various bioactive compounds. The validation of its stereochemistry is, therefore, a non-negotiable aspect of quality control in research and industrial settings. This guide aims to equip you with the necessary information to select and implement the most suitable analytical method for your specific needs.

Comparative Overview of Analytical Techniques

The choice of an analytical technique for stereochemical validation depends on several factors, including the required level of accuracy, the nature of the sample, available instrumentation, and the desired throughput. The following table summarizes the key characteristics of the most common methods.

TechniquePrincipleSample RequirementAnalysis TimeKey AdvantagesKey Limitations
Chiral Gas Chromatography (GC) Differential partitioning of enantiomers with a chiral stationary phase.Volatile and thermally stable sample (derivatization may be required).Relatively fast (minutes).High resolution, high sensitivity, suitable for volatile compounds.Limited to volatile and thermally stable analytes; may require derivatization.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.Soluble sample.Moderate (minutes to an hour).Wide applicability, robust, various detection methods.Can be lower resolution than GC for some compounds; solvent consumption.
NMR Spectroscopy (Mosher's Ester Analysis) Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinct NMR signals.Purified sample (mg scale).Longer (hours for derivatization and analysis).Provides absolute configuration, detailed structural information.Requires pure sample, derivatization step, and expertise in NMR data interpretation.
Optical Rotation Measurement of the rotation of plane-polarized light by a chiral compound.Pure sample in solution.Fast (minutes).Simple, non-destructive, provides information on enantiomeric purity.Does not provide absolute configuration on its own; requires a known standard.

Detailed Experimental Protocols

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation and quantification of the enantiomers of this compound. The use of a chiral stationary phase allows for the differential interaction with each enantiomer, resulting in different retention times.

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Astec® CHIRALDEX™ B-DP (30 m x 0.25 mm I.D., 0.12 µm film thickness) or equivalent chiral capillary column.

  • Carrier Gas: Helium at a constant pressure of 30 psi.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Isothermal at 80 °C.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

  • Data Analysis: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers using the formula: ee% = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.

Troubleshooting:

  • Poor Resolution: Optimize the oven temperature or carrier gas flow rate. A lower temperature often improves resolution but increases analysis time. Ensure the column is not overloaded by injecting a more dilute sample.[1]

  • Peak Tailing: This may be due to active sites on the column or injector liner. Deactivated liners and proper column conditioning can mitigate this issue.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample of This compound Dilution Dilute in Dichloromethane Sample->Dilution Injector Inject 1 µL Dilution->Injector Column Chiral GC Column (Astec® CHIRALDEX™ B-DP) Injector->Column Detector FID Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Chiral GC Workflow
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for the enantioselective analysis of a broad range of compounds, including β-hydroxy esters.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase such as Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) is a good starting point for screening.[1]

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used for normal-phase separations. A typical starting condition is 90:10 (v/v) n-hexane:isopropanol.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Detection Wavelength: 210 nm.[2]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.[2]

  • Data Analysis: Calculate the enantiomeric excess as described for the GC method.

Troubleshooting:

  • Poor Resolution: Adjust the mobile phase composition by varying the ratio of hexane to isopropanol. Adding a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can sometimes improve peak shape and resolution. Lowering the flow rate or temperature may also enhance separation.[1]

  • Peak Tailing: Secondary interactions with the silica support can cause tailing. The addition of a competing amine or acid to the mobile phase can help to minimize this effect.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample of This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Injector Inject 10 µL Dissolution->Injector Column Chiral HPLC Column (e.g., Chiralpak® AD-H) Injector->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Chiral HPLC Workflow
NMR Spectroscopy: Mosher's Ester Analysis

Mosher's ester analysis is a powerful NMR-based method for determining the absolute configuration of chiral secondary alcohols.[3] The method involves the formation of diastereomeric esters with a chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The different spatial arrangement of the substituents in the resulting diastereomers leads to distinct chemical shifts in the ¹H NMR spectrum, which can be used to deduce the absolute configuration of the alcohol.

Experimental Protocol:

  • Esterification:

    • In two separate NMR tubes, dissolve approximately 1-5 mg of the purified this compound in 0.5 mL of deuterated chloroform (CDCl₃).

    • To one tube, add a slight excess (1.1 equivalents) of (R)-(-)-MTPA-Cl (Mosher's acid chloride) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • To the second tube, add a slight excess of (S)-(+)-MTPA-Cl and a catalytic amount of DMAP.

    • Allow the reactions to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC.[4]

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

    • Assign the proton signals for the groups adjacent to the stereocenter.

    • Calculate the chemical shift differences (Δδ) for corresponding protons in the two diastereomers (Δδ = δS - δR).

  • Data Interpretation:

    • A positive Δδ value for a set of protons indicates that they are located on one side of the MTPA plane, while a negative Δδ value indicates they are on the other side.

    • By applying the established Mosher's model, the absolute configuration of the alcohol can be determined. For a secondary alcohol, if the protons of a substituent have a positive Δδ (δS > δR), that substituent is on the right side of the Fischer projection when the MTPA ester group is at the top and the hydrogen is in the back.

Troubleshooting:

  • Incomplete Reaction: Ensure the starting alcohol is dry and use fresh Mosher's acid chloride. The reaction can be gently heated if necessary.

  • Difficult Peak Assignment: 2D NMR techniques such as COSY and HSQC can be used to aid in the unambiguous assignment of proton signals.[5]

Mosher_Workflow cluster_derivatization Derivatization cluster_analysis NMR Analysis cluster_interpretation Data Interpretation Alcohol This compound R_MTPA (R)-MTPA-Cl Alcohol->R_MTPA S_MTPA (S)-MTPA-Cl Alcohol->S_MTPA Ester_R Diastereomeric Ester (R,R) R_MTPA->Ester_R Ester_S Diastereomeric Ester (S,R) S_MTPA->Ester_S NMR_R ¹H NMR of (R,R) Ester Ester_R->NMR_R NMR_S ¹H NMR of (S,R) Ester Ester_S->NMR_S Calc_delta Calculate Δδ = δS - δR NMR_R->Calc_delta NMR_S->Calc_delta Apply_model Apply Mosher's Model Calc_delta->Apply_model Det_config Determine Absolute Configuration Apply_model->Det_config

Mosher's Ester Analysis Workflow
Optical Rotation

Optical rotation is a fundamental property of chiral molecules and provides a rapid method for assessing enantiomeric purity. The specific rotation is a characteristic physical constant for a pure enantiomer under defined conditions.

Experimental Protocol:

  • Instrumentation: A polarimeter.

  • Sample Preparation: Accurately prepare a solution of this compound of known concentration (c) in a suitable solvent (e.g., chloroform). A typical concentration is 1 g/100 mL.

  • Measurement:

    • Calibrate the polarimeter with the pure solvent.

    • Fill the polarimeter cell of a known path length (l) with the sample solution, ensuring there are no air bubbles.

    • Measure the observed rotation (α).

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l x c), where l is in decimeters (dm) and c is in g/mL.

  • Data Interpretation: The measured specific rotation is compared to the literature value for the pure enantiomer. For this compound, a reported specific rotation is -47.6° (c=1, CHCl₃).[6] The enantiomeric excess can be estimated by the formula: ee% = ([α]observed / [α]pure) x 100.

Troubleshooting:

  • Inaccurate Readings: Ensure the polarimeter is properly calibrated and the sample solution is free of bubbles and suspended particles. The temperature and wavelength of the light source must be controlled and recorded.

  • Concentration Effects: The specific rotation can sometimes vary with concentration, so it is important to report the concentration at which the measurement was made.

Polarimetry_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation & Interpretation Sample Sample of This compound Solution Prepare Solution of Known Concentration Sample->Solution Fill_cell Fill Cell (known length) Solution->Fill_cell Polarimeter Polarimeter Polarimeter->Fill_cell Measure_alpha Measure Observed Rotation (α) Fill_cell->Measure_alpha Calc_specific Calculate Specific Rotation [α] Measure_alpha->Calc_specific Compare Compare with Literature Value Calc_specific->Compare Calc_ee Estimate ee% Compare->Calc_ee

Optical Rotation Measurement Workflow

Conclusion

The validation of the stereochemistry of this compound is a critical aspect of its use in research and development. This guide has provided a comparative overview of the most common analytical techniques: chiral GC, chiral HPLC, NMR spectroscopy (Mosher's ester analysis), and optical rotation. Each method offers distinct advantages and has specific requirements.

For rapid and high-resolution determination of enantiomeric excess, chiral GC is an excellent choice. Chiral HPLC offers broader applicability and robustness for routine analysis. When the absolute configuration needs to be determined, Mosher's ester analysis via NMR spectroscopy is the gold standard, providing detailed structural information. Finally, optical rotation serves as a quick and straightforward method for assessing enantiomeric purity, particularly when a known standard is available.

By understanding the principles, protocols, and limitations of each technique, researchers can confidently select the most appropriate method to ensure the stereochemical integrity of their this compound samples, thereby contributing to the overall quality and reliability of their scientific endeavors.

References

A Comparative Guide to Chiral Synthons: Alternatives to (R)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the realm of asymmetric synthesis, the selection of an appropriate chiral building block is paramount to achieving desired stereochemical outcomes. For decades, (R)-Methyl 3-hydroxybutanoate has served as a reliable and versatile chiral synthon, providing a readily available source of (R)-stereochemistry at the C3 position. However, the landscape of chiral synthesis is ever-evolving, with a continuous drive towards optimizing reaction efficiency, stereoselectivity, and overall yield. This guide provides a comprehensive comparison of alternative chiral synthons to this compound, focusing on their performance in key synthetic transformations, supported by experimental data and detailed protocols.

Executive Summary

This guide evaluates the performance of common alternatives to this compound, primarily focusing on other esters of (R)-3-hydroxybutanoic acid, such as the ethyl and tert-butyl esters. The central finding, supported by experimental evidence, is that the choice of the ester group can significantly influence the yield and diastereoselectivity of subsequent reactions, particularly in aldol additions. While this compound remains a viable option, evidence suggests that (R)-Ethyl 3-hydroxybutanoate often provides superior results in terms of both yield and stereocontrol in certain reaction systems. In contrast, bulkier esters like (R)-tert-butyl 3-hydroxybutanoate may lead to reduced yields and an increase in side reactions.

Beyond simple ester variations, this guide also explores other classes of chiral synthons that can serve as effective alternatives, including those derived from chemoenzymatic methods, offering access to a diverse range of chiral 1,3-diol precursors.

Performance Comparison of 3-Hydroxybutanoate Esters in Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction where chiral β-hydroxy esters are frequently employed as nucleophiles. The stereochemical outcome of these reactions is highly dependent on the structure of the chiral synthon. A key study investigating the influence of the ester group in a diastereoselective, organoborane-catalyzed cross-aldol reaction provides insightful comparative data.

In this study, various esters were reacted with enones to generate β-hydroxy ketones. The results demonstrated that ethyl esters consistently delivered the highest yields and diastereoselectivity. Conversely, the use of phenyl and tert-butyl esters led to diminished yields and the formation of unwanted side products, such as the reduction of the enone starting material[1][2].

Table 1: Comparison of Ester Performance in a Borane-Catalyzed Aldol-Type Reaction [1][2]

Ester SynthonProduct YieldDiastereomeric Ratio (d.r.)Observations
Ethyl Acetate75%>95:5High yield and excellent diastereoselectivity.
Phenyl AcetateReduced YieldNot ReportedIncreased side reactions observed.
tert-Butyl AcetateReduced YieldNot ReportedIncreased side reactions, including enone reduction.

This data strongly suggests that for this particular transformation, the less sterically hindered ethyl ester is the optimal choice. The bulkier tert-butyl group likely impedes the formation of the desired transition state, leading to lower efficiency and alternative reaction pathways.

Alternative Chiral Synthons and Synthetic Strategies

While direct analogues of this compound are the most straightforward alternatives, other synthetic strategies can provide access to valuable chiral building blocks for similar applications, such as the synthesis of polyketide natural products and other complex molecules containing 1,3-diol motifs.

Chemoenzymatic Synthesis of Chiral 1,3-Diols:

A powerful alternative approach involves the one-pot chemoenzymatic synthesis of chiral 1,3-diols. This method combines an enantioselective aldol reaction catalyzed by a chiral metal complex with an enzymatic reduction of the resulting aldol product[3]. This strategy offers the flexibility to produce all four possible stereoisomers of a 1,3-diol by selecting the appropriate chiral catalyst and oxidoreductase enzyme[3].

Table 2: Chemoenzymatic Synthesis of a Chiral 1,3-Diol [3]

Chiral CatalystOxidoreductaseDiol ProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
L-ZnL³ADH-'A'(1S, 3R)>99:1>99%
L-ZnL³KRED-NADH-028(1R, 3R)>99:1>99%
D-ZnL³ADH-'A'(1S, 3S)>99:1>99%
D-ZnL³KRED-NADH-028(1R, 3S)>99:1>99%

This approach provides a highly versatile and stereocontrolled route to chiral 1,3-diols, which are key intermediates in the synthesis of numerous natural products and pharmaceuticals.

Experimental Protocols

1. General Procedure for Diastereoselective Aldol Reaction using a Borane Catalyst (Illustrative)

This protocol is a generalized representation based on the principles of the comparative study.

  • Materials:

    • Enone (1.0 equiv)

    • Ester (e.g., Ethyl Acetate) (1.2 equiv)

    • 9-Borabicyclo[3.3.1]nonane (9-BBN) (as a solution in THF)

    • Pinacolborane (HBpin)

    • Anhydrous solvent (e.g., THF or Dichloromethane)

  • Procedure:

    • To a solution of the enone in the anhydrous solvent at -78 °C under an inert atmosphere, add the 9-BBN solution dropwise.

    • Stir the mixture for 1 hour at -78 °C to form the boron enolate.

    • Add the ester and then HBpin to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

2. General Procedure for One-Pot Chemoenzymatic Synthesis of a Chiral 1,3-Diol [3]

  • Materials:

    • Aldehyde (e.g., 4-nitrobenzaldehyde)

    • Ketone (e.g., acetone)

    • Chiral Zn²⁺ complex catalyst (e.g., L-ZnL³)

    • Oxidoreductase and cofactor (NADH)

    • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

    • Aqueous buffer solution (e.g., Tris-HCl)

  • Procedure:

    • In an aqueous buffer solution, combine the aldehyde, ketone, and the chiral Zn²⁺ complex catalyst.

    • Stir the mixture at room temperature for the aldol reaction to proceed (typically 24-48 hours).

    • After the aldol reaction is complete (monitored by HPLC or TLC), add the oxidoreductase, NADH, and the cofactor regeneration system.

    • Continue stirring at room temperature for the enzymatic reduction (typically 24-48 hours).

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers and concentrate in vacuo.

    • Purify the resulting chiral 1,3-diol by column chromatography.

Visualizing Synthetic Pathways

Diagram 1: General Aldol Addition Pathway

Aldol_Addition ChiralSynthon (R)-3-Hydroxybutanoate Ester Enolate Boron Enolate ChiralSynthon->Enolate  + 9-BBN TransitionState Zimmerman-Traxler Transition State Enolate->TransitionState Aldehyde Aldehyde/Enone Aldehyde->TransitionState AldolAdduct β-Hydroxy Carbonyl Product TransitionState->AldolAdduct  Diastereoselective  C-C bond formation

Caption: General pathway for a diastereoselective aldol addition using a chiral 3-hydroxybutanoate ester.

Diagram 2: Chemoenzymatic Cascade for Chiral 1,3-Diol Synthesis

Chemoenzymatic_Cascade cluster_0 Step 1: Chemical Synthesis cluster_1 Step 2: Enzymatic Reduction Aldehyde Aldehyde AldolReaction Enantioselective Aldol Reaction Aldehyde->AldolReaction Ketone Ketone Ketone->AldolReaction  + Chiral Zn²⁺ Catalyst AldolProduct Chiral β-Hydroxy Ketone AldolReaction->AldolProduct EnzymaticReduction Enzymatic Reduction AldolProduct->EnzymaticReduction  + Oxidoreductase  + NADH (regenerated) DiolProduct Chiral 1,3-Diol EnzymaticReduction->DiolProduct

References

A Comparative Guide: Biocatalytic vs. Chemical Synthesis of (R)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is paramount. (R)-Methyl 3-hydroxybutanoate is a valuable chiral intermediate, and its synthesis can be approached through both biocatalytic and chemical methodologies. This guide provides an objective comparison of these two routes, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for a given application.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for the biocatalytic and chemical synthesis of this compound, offering a direct comparison of their performance.

Table 1: Biocatalytic Synthesis Methods

Biocatalytic MethodSubstrateBiocatalystYieldEnantiomeric Excess (ee)Key Reaction Conditions
Yeast Reduction Methyl acetoacetateSaccharomyces cerevisiae (Baker's Yeast)59-76% (for the (S)-enantiomer)[1]Typically produces (S)-enantiomer; ee can be >95% for (S) under optimized conditions.[1] Production of the (R)-enantiomer is less common and depends on the yeast strain and conditions.Aqueous medium, room temperature, presence of a co-substrate (e.g., glucose).[2][3][4]
Lipase-Catalyzed Kinetic Resolution Racemic methyl 3-hydroxybutanoateCandida antarctica Lipase B (CAL-B)~48% (theoretical max 50%)[5]>90% for the (R)-ester[5]Organic solvent or solvent-free, mild temperatures (e.g., 30°C).[5][6]
Ketoreductase-Catalyzed Reduction Methyl acetoacetateEngineered KetoreductaseHighPotentially >99%Aqueous buffer, presence of a cofactor (e.g., NADPH), mild temperatures.

Table 2: Chemical Synthesis Methods

Chemical MethodSubstrateCatalyst/ReagentYieldEnantiomeric Excess (ee)Key Reaction Conditions
Acid-Catalyzed Depolymerization Poly-(R)-3-hydroxybutyrate (PHB)Sulfuric acid in methanol70-79%[7]>99% (product is derived from a naturally occurring enantiopure polymer)[8]High temperature (reflux), prolonged reaction time (3 days).[7][9]
Asymmetric Hydrogenation Methyl acetoacetate(R)-BINAP-Ru(II) complex92-96%97-98%High hydrogen pressure (100 atm), methanol as solvent, room temperature.
Modified Raney Nickel Reduction Methyl acetoacetateTartaric acid-modified Raney nickelModerate83-88%[8]Hydrogen pressure, specific temperature and pressure conditions.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Biocatalytic Synthesis: Yeast Reduction of Methyl Acetoacetate (Illustrative for (S)-enantiomer)

This protocol is adapted for the synthesis of the more commonly produced (S)-enantiomer but illustrates the general procedure for yeast reductions.

Materials:

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Methyl acetoacetate

  • Water

  • Diatomaceous earth (Celite)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • A suspension of baker's yeast and sucrose in warm water is prepared in a flask.

  • Methyl acetoacetate is added to the fermenting yeast suspension.

  • The mixture is stirred at room temperature for 24-72 hours, with the progress of the reaction monitored by an appropriate method (e.g., GC or TLC).

  • Upon completion, diatomaceous earth is added to the mixture to facilitate the filtration of the yeast cells.

  • The filtrate is saturated with sodium chloride and extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude methyl 3-hydroxybutanoate is then purified by distillation.

Chemical Synthesis: Acid-Catalyzed Depolymerization of PHB

Materials:

  • Poly-(R)-3-hydroxybutyrate (PHB)

  • 1,2-Dichloroethane

  • Concentrated sulfuric acid

  • Absolute methanol

  • Brine solution

  • Saturated sodium bicarbonate solution

  • Chloroform

  • Anhydrous magnesium sulfate

Procedure: [7][9]

  • A mixture of PHB in 1,2-dichloroethane is heated to reflux for 1 hour in a round-bottomed flask equipped with a reflux condenser.[9]

  • A solution of concentrated sulfuric acid in absolute methanol is added, and the reaction mixture is heated at reflux for 3 days.[9]

  • After cooling to room temperature, a half-saturated brine solution is added, and the mixture is stirred.

  • The layers are separated, and the aqueous layer is extracted three times with chloroform.

  • The combined organic layers are washed sequentially with brine, saturated sodium bicarbonate solution, and brine again.

  • The organic solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The resulting crude product is purified by distillation under reduced pressure to give pure (R)-(-)-methyl 3-hydroxybutanoate.[7]

Chemical Synthesis: Asymmetric Hydrogenation of Methyl Acetoacetate

Materials:

  • Methyl 3-oxobutanoate (methyl acetoacetate)

  • Methanol

  • (R)-BINAP-Ru(II) complex (catalyst)

  • Hydrogen gas

Procedure:

  • In a dry Schlenk tube under an argon atmosphere, methyl 3-oxobutanoate and methanol are combined.

  • The (R)-BINAP-Ru(II) catalyst is added to the solution.

  • The resulting solution is degassed through freeze-pump-thaw cycles and then transferred to a dry, argon-filled glass autoclave.

  • The autoclave is pressurized with hydrogen gas (typically to 100 atm).

  • The reaction is stirred at room temperature for a specified period (e.g., 12-24 hours).

  • After releasing the hydrogen pressure, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by distillation to yield (R)-(-)-methyl 3-hydroxybutanoate.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a logical comparison of the two synthesis approaches.

Biocatalytic_vs_Chemical_Synthesis_Workflow cluster_bio Biocatalytic Synthesis cluster_chem Chemical Synthesis b_start Methyl Acetoacetate b_process Biocatalyst (e.g., Yeast, Lipase, Ketoreductase) b_start->b_process b_product This compound (or Racemic Mixture for Resolution) b_process->b_product b_purification Purification (Extraction, Chromatography) b_product->b_purification b_final Final Product b_purification->b_final c_start Starting Material (e.g., PHB, Methyl Acetoacetate) c_process Chemical Reagents/Catalyst (e.g., H₂SO₄, Ru-BINAP, H₂) c_start->c_process c_product Crude Product c_process->c_product c_purification Purification (Distillation, Chromatography) c_product->c_purification c_final Final Product c_purification->c_final Comparison_Logical_Relationship cluster_bio_pros Biocatalytic Advantages cluster_bio_cons Biocatalytic Disadvantages cluster_chem_pros Chemical Advantages cluster_chem_cons Chemical Disadvantages center_node This compound Synthesis b_pros High Enantioselectivity Mild Reaction Conditions Environmentally Benign Reduced Byproducts center_node->b_pros Biocatalytic Route b_cons Lower Volumetric Yield Potential for Product Inhibition Separation from Aqueous Media Enzyme Cost and Stability center_node->b_cons Biocatalytic Route c_pros High Yield and Throughput Well-established and Scalable Predictable and Controllable center_node->c_pros Chemical Route c_cons Harsh Reaction Conditions Use of Toxic Reagents/Metals Environmental Impact Potential for Racemization center_node->c_cons Chemical Route

References

A Researcher's Guide to the Quantitative Analysis of (R)-Methyl 3-hydroxybutanoate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of (R)-Methyl 3-hydroxybutanoate, a key chiral molecule, in complex biological matrices is paramount for researchers in drug development and various scientific fields. This guide provides a comprehensive comparison of the primary analytical methodologies employed for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation. The primary techniques for the enantioselective analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The choice of analytical method for the quantification of this compound is contingent on several factors, including the required sensitivity, the nature of the biological matrix, and the available instrumentation. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, but differ in their sample preparation requirements and the approach to chiral separation.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chiral Separation Requires a chiral capillary column (e.g., Astec® CHIRALDEX™ B-DP) for direct enantiomer separation.Achieved through the use of a chiral derivatizing agent to form diastereomers, which can be separated on a standard reversed-phase column (e.g., C18).
Derivatization Often necessary to increase the volatility of the analyte. Esterification to its methyl ester is a common approach.Chiral derivatization is essential for enantioselective analysis on achiral columns. Agents like (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) or diacetyl-L-tartaric-anhydride (DATAN) are used.
Sample Preparation Typically involves liquid-liquid extraction or solid-phase extraction followed by derivatization.Often involves protein precipitation followed by derivatization and solid-phase extraction.
Limit of Detection (LOD) In the low ng/mL to pg/mL range, depending on the detector and sample preparation. For a similar analyte, β-hydroxy-β-methylbutyrate (HMB), a limit of detection of 75 nM has been reported in plasma using GC-MS/MS[1][2].Can achieve very low detection limits, often in the pg/mL to fg/mL range. For HMB in rat plasma, an LC-MS/MS method reported a lower limit of quantitation of 30.0 ng/mL[3][4].
Limit of Quantification (LOQ) Typically in the low ng/mL range. For HMB, an LOQ of 150 nM was achieved in plasma[1].In the low ng/mL to pg/mL range. The aforementioned LC-MS/MS method for HMB had a linear range of 30-4600 ng/mL[3][4].
Linearity Generally excellent over a wide concentration range.Excellent linearity is typically observed. For HMB, a linear response (r > 0.998) was established over the range of 30-4600 ng/mL[3][4].
Recovery Dependent on the extraction method and can be optimized to be >80%.Extraction recovery can be high and consistent with the use of appropriate internal standards.
Biological Matrices Applicable to plasma, urine, and tissue homogenates.Widely used for plasma, urine, and tissue samples[5][6][7][8][9].

Experimental Protocols

Method 1: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the direct enantioselective analysis of this compound.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

  • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Perform liquid-liquid extraction with 500 µL of ethyl acetate.

  • Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

  • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., hexane) for GC-MS analysis.

2. Derivatization (Esterification)

If the starting analyte is 3-hydroxybutyric acid, conversion to its methyl ester is necessary.

  • To the dried extract, add 100 µL of 2% (v/v) sulfuric acid in methanol.

  • Heat at 60°C for 30 minutes.

  • After cooling, add 200 µL of saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the methyl ester with 200 µL of hexane.

  • The hexane layer is then used for GC-MS injection. A common alternative is using boron trifluoride in methanol (BF3-methanol)[10].

3. GC-MS Parameters

  • Column: Astec® CHIRALDEX™ B-DP (30 m x 0.25 mm I.D., 0.12 µm film thickness) or equivalent chiral column.

  • Oven Program: 80°C isothermal[10].

  • Injector Temperature: 250°C[10].

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • MS Detector: Operated in selected ion monitoring (SIM) mode for quantification.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Chiral Derivatization

This method utilizes a chiral derivatizing agent to create diastereomers, which are then separated on a standard reversed-phase column.

1. Sample Preparation (Urine)

  • Centrifuge the urine sample at 5,000 x g for 10 minutes to remove particulate matter.

  • To 50 µL of the supernatant, add an internal standard.

  • Dilute the sample with 150 µL of water.

  • Proceed to derivatization.

2. Chiral Derivatization with (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP)

  • The PMP derivatization enhances detection sensitivities and allows for chiral separation on a C18 column[5][6].

  • The reaction involves incubating the sample with the PMP reagent[5][6][11]. The derivatization is typically performed at 60°C for 90 minutes[11].

3. Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the derivatized sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the diastereomers with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Parameters

  • Column: A standard C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detector: Operated in multiple reaction monitoring (MRM) mode for the specific transitions of the derivatized analyte and internal standard.

Visualizing the Workflow and Decision Process

To further clarify the analytical process and aid in method selection, the following diagrams illustrate the general experimental workflow and a logical decision-making flowchart.

Quantification Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional for GC, Mandatory for Chiral LC) cluster_analysis Instrumental Analysis cluster_data Data Processing Biological Sample Biological Sample Addition of Internal Standard Addition of Internal Standard Biological Sample->Addition of Internal Standard Protein Precipitation / LLE / SPE Protein Precipitation / LLE / SPE Addition of Internal Standard->Protein Precipitation / LLE / SPE Derivatization Derivatization Protein Precipitation / LLE / SPE->Derivatization Chromatographic Separation Chromatographic Separation Derivatization->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Quantification Quantification Mass Spectrometric Detection->Quantification Data Reporting Data Reporting Quantification->Data Reporting Method Selection Flowchart Start Start High Sensitivity Required? High Sensitivity Required? Start->High Sensitivity Required? Direct Enantioseparation Desired? Direct Enantioseparation Desired? High Sensitivity Required?->Direct Enantioseparation Desired? Yes Consider Method Development for LC-MS/MS Consider Method Development for LC-MS/MS High Sensitivity Required?->Consider Method Development for LC-MS/MS No Chiral GC Column Available? Chiral GC Column Available? Direct Enantioseparation Desired?->Chiral GC Column Available? Yes Use LC-MS/MS with Chiral Derivatization Use LC-MS/MS with Chiral Derivatization Direct Enantioseparation Desired?->Use LC-MS/MS with Chiral Derivatization No Use Chiral GC-MS Use Chiral GC-MS Chiral GC Column Available?->Use Chiral GC-MS Yes Chiral GC Column Available?->Use LC-MS/MS with Chiral Derivatization No

References

A Comparative Guide to the Synthesis of (R)-Methyl 3-hydroxybutanoate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Methyl 3-hydroxybutanoate is a valuable chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. Its stereospecific production is of paramount importance, and various synthetic routes have been developed to achieve high enantiomeric purity. This guide provides an objective comparison of the most common synthesis routes for this compound, focusing on a cost-benefit analysis supported by experimental data to aid researchers and professionals in selecting the most suitable method for their needs.

Executive Summary

The synthesis of enantiomerically pure this compound can be broadly categorized into chemical and biological methods. Chemical routes, such as asymmetric hydrogenation, offer high yields and enantioselectivity but often rely on expensive noble metal catalysts. Biological routes, including microbial fermentation and enzymatic resolutions, present more environmentally friendly alternatives with potentially lower raw material costs but may face challenges in scalability and downstream processing. The depolymerization of microbially produced polyhydroxybutyrate (PHB) offers a hybrid approach, leveraging a renewable feedstock for chemical conversion. The choice of synthesis route will ultimately depend on a careful consideration of factors including production scale, required purity, cost constraints, and available infrastructure.

Comparison of Key Synthesis Routes

This section details the primary methodologies for synthesizing this compound, outlining the benefits and drawbacks of each approach.

Asymmetric Hydrogenation of Methyl 3-oxobutanoate

Asymmetric hydrogenation is a powerful chemical method for the stereoselective reduction of prochiral ketones. The use of chiral ruthenium catalysts, particularly those complexed with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands, has proven highly effective for the synthesis of this compound from methyl 3-oxobutanoate.

Benefits:

  • High Yield and Enantioselectivity: This method consistently delivers high chemical yields (often >95%) and excellent enantiomeric excess (ee) (>98%).

  • Well-established and Scalable: The reaction conditions are well-documented and the process is scalable for industrial production.

  • High Catalyst Turnover: The catalysts exhibit high turnover numbers, meaning a small amount of catalyst can produce a large quantity of product.

Drawbacks:

  • High Catalyst Cost: Ruthenium-BINAP catalysts are expensive due to the precious metal and the complex chiral ligand.

  • High-Pressure Hydrogen: The reaction typically requires high-pressure hydrogen gas, which necessitates specialized and costly equipment.

  • Catalyst Sensitivity: The catalyst can be sensitive to air and impurities, requiring inert reaction conditions.

Depolymerization of Polyhydroxybutyrate (PHB)

Polyhydroxybutyrate (PHB) is a biodegradable polyester produced by various microorganisms as a form of energy storage. The (R)-stereochemistry of the 3-hydroxybutyrate monomer is naturally occurring in PHB. This compound can be obtained through the acid-catalyzed alcoholysis of PHB with methanol.

Benefits:

  • Renewable Feedstock: PHB is derived from renewable resources through microbial fermentation.

  • High Enantiomeric Purity: The product inherently possesses high enantiomeric purity due to the stereospecificity of the biopolymer.

  • Potentially Lower Raw Material Cost: The cost of PHB can be competitive, especially when produced from waste streams.

Drawbacks:

  • Multi-step Process: This route involves the initial production and extraction of PHB, followed by the depolymerization reaction.

  • Harsh Reaction Conditions: Acid-catalyzed alcoholysis often requires strong acids and elevated temperatures, which can lead to side reactions and require robust equipment.

  • Downstream Purification: Separation of the product from the acid catalyst and other byproducts is necessary.

Microbial Fermentation

Direct microbial fermentation to produce (R)-3-hydroxybutyric acid, which can then be esterified to the methyl ester, is an emerging and promising route. Genetically engineered microorganisms are designed to overproduce and secrete the desired chiral molecule.

Benefits:

  • Direct Production from Simple Sugars: This method can utilize inexpensive and renewable feedstocks like glucose.

  • Environmentally Friendly: Fermentation is a green process that operates under mild conditions.

  • High Stereospecificity: The enzymatic pathways in microorganisms are highly stereospecific, leading to a product with high enantiomeric purity.

Drawbacks:

  • Lower Titers and Yields: Fermentation processes often result in lower product concentrations compared to chemical synthesis, increasing downstream processing costs.

  • Complex Downstream Processing: Separating the product from the fermentation broth, which contains cells, proteins, and other metabolites, can be challenging and costly.

  • Process Optimization Required: Significant effort in strain development and fermentation process optimization is needed to achieve economically viable production levels.

Enzymatic Kinetic Resolution

Kinetic resolution is a technique where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. For the synthesis of this compound, a racemic mixture of methyl 3-hydroxybutanoate can be subjected to enzymatic acylation, where the (S)-enantiomer is selectively acylated, leaving the desired (R)-enantiomer unreacted.

Benefits:

  • High Enantioselectivity: Enzymes can exhibit extremely high selectivity, leading to products with very high enantiomeric excess.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions at or near room temperature and neutral pH.

  • Environmentally Benign: Enzymes are biodegradable and non-toxic catalysts.

Drawbacks:

  • Maximum 50% Yield: The theoretical maximum yield for the desired enantiomer is 50% of the starting racemic mixture.

  • Cost and Stability of Enzymes: Industrial enzymes can be costly, and their stability under operational conditions can be a concern.

  • Separation of Product and Reactant: The unreacted (R)-enantiomer needs to be separated from the acylated (S)-enantiomer.

Quantitative Data Comparison

The following table summarizes the key performance and cost metrics for the different synthesis routes. Please note that costs are estimates and can vary significantly based on supplier, scale, and market conditions.

ParameterAsymmetric HydrogenationDepolymerization of PHBMicrobial FermentationEnzymatic Kinetic Resolution
Starting Material Methyl 3-oxobutanoatePolyhydroxybutyrate (PHB)Glucose or other sugarsRacemic Methyl 3-hydroxybutanoate
Key Reagent/Catalyst Ru-BINAP CatalystStrong Acid (e.g., H₂SO₄)Genetically Engineered MicroorganismLipase (e.g., from Candida antarctica)
Typical Yield > 95%70-80%[1]Variable (e.g., 12 g/L)< 50%
Enantiomeric Excess (ee) > 98%> 99%> 99%> 96%
Estimated Raw Material Cost ($/kg product) 50 - 150 (dominated by catalyst)20 - 50 (dominated by PHB)5 - 20 (dominated by feedstock & downstream)30 - 80 (dominated by racemic starting material & enzyme)
Key Process Conditions High H₂ pressure (10-100 atm), organic solventHigh temperature, strong acidAqueous, near neutral pH, 30-37 °CAqueous or organic solvent, mild temperature
Scalability HighHighModerate to HighModerate
Environmental Impact Moderate (heavy metal catalyst, organic solvents)Moderate (strong acid, organic solvents)LowLow

Note: Cost estimations are based on a compilation of publicly available data for bulk quantities and are intended for comparative purposes only.

Experimental Protocols

Asymmetric Hydrogenation of Methyl 3-oxobutanoate

Materials:

  • Methyl 3-oxobutanoate

  • Methanol (degassed)

  • [(R)-BINAP]RuCl₂ catalyst

  • High-pressure autoclave

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox under an inert atmosphere, charge a high-pressure autoclave with methyl 3-oxobutanoate and degassed methanol.

  • Add the [(R)-BINAP]RuCl₂ catalyst (substrate to catalyst ratio typically 1000:1 to 10,000:1).

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-100 atm).

  • Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by GC or TLC.

  • Upon completion, carefully vent the hydrogen gas and purge the autoclave with an inert gas.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Depolymerization of Polyhydroxybutyrate (PHB)

Materials:

  • Polyhydroxybutyrate (PHB) powder

  • Methanol

  • Concentrated Sulfuric Acid

  • 1,2-Dichloroethane

  • Sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add PHB powder and 1,2-dichloroethane.

  • Heat the mixture to reflux for 1 hour to swell the polymer.

  • Prepare a solution of concentrated sulfuric acid in methanol and add it to the reaction mixture.

  • Continue to heat the mixture at reflux for an extended period (e.g., 48-72 hours) until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and quench by slowly adding a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with a suitable organic solvent (e.g., chloroform).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.[1]

Visualization of Synthesis Workflows

The following diagrams illustrate the general workflows for the chemical and biological synthesis routes.

cluster_0 Asymmetric Hydrogenation Methyl 3-oxobutanoate Methyl 3-oxobutanoate Hydrogenation Hydrogenation Methyl 3-oxobutanoate->Hydrogenation H₂, Ru-BINAP This compound This compound Hydrogenation->this compound

Caption: Workflow for Asymmetric Hydrogenation.

cluster_1 PHB Depolymerization PHB PHB Alcoholysis Alcoholysis PHB->Alcoholysis Methanol, H₂SO₄ This compound This compound Alcoholysis->this compound

Caption: Workflow for PHB Depolymerization.

cluster_2 Microbial Fermentation & Enzymatic Resolution Glucose Glucose Fermentation Fermentation Glucose->Fermentation (R)-3-Hydroxybutyric Acid (R)-3-Hydroxybutyric Acid Fermentation->(R)-3-Hydroxybutyric Acid Esterification Esterification (R)-3-Hydroxybutyric Acid->Esterification This compound This compound Esterification->this compound Racemic Methyl 3-hydroxybutanoate Racemic Methyl 3-hydroxybutanoate Enzymatic Resolution Enzymatic Resolution Racemic Methyl 3-hydroxybutanoate->Enzymatic Resolution Lipase Enzymatic Resolution->this compound Acylated (S)-Ester Acylated (S)-Ester Enzymatic Resolution->Acylated (S)-Ester

Caption: Biological Synthesis Pathways.

Conclusion

The selection of an optimal synthesis route for this compound is a multifaceted decision that requires a thorough evaluation of economic and practical considerations.

  • For large-scale, high-purity production where catalyst cost can be offset by high throughput and efficiency, asymmetric hydrogenation remains a strong contender.

  • The depolymerization of PHB offers a sustainable approach with excellent stereocontrol, particularly attractive if low-cost PHB feedstocks are available.

  • Microbial fermentation is a promising green alternative, though it currently faces economic challenges related to downstream processing and production titers.

  • Enzymatic kinetic resolution is a valuable method for achieving high enantiomeric purity on a smaller scale, especially when the 50% yield limitation is acceptable.

Researchers and drug development professionals should carefully weigh these factors in the context of their specific project goals and resources. As technology advances, particularly in the fields of biocatalysis and metabolic engineering, the economic landscape of chiral synthesis will continue to evolve, likely favoring more sustainable and cost-effective biological routes in the future.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: (R)-Methyl 3-hydroxybutanoate in Context

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate strategy for controlling stereochemistry is a critical decision in the synthesis of enantiomerically pure compounds. Chiral auxiliaries are a powerful and widely used tool for this purpose. This guide provides a comparative overview of the performance of (R)-Methyl 3-hydroxybutanoate and contrasts its primary application as a chiral building block with the function of well-established chiral auxiliaries, namely Evans' oxazolidinones and Oppolzer's camphorsultam, in key asymmetric reactions.

While this compound is a valuable chiral molecule, its predominant role in asymmetric synthesis is that of a chiral building block, where its inherent stereocenter is incorporated directly into the target molecule.[1][2] Its use as a detachable chiral auxiliary that directs stereoselective transformations is not extensively documented in readily available scientific literature, making a direct performance comparison with traditional auxiliaries challenging.

This guide will first detail the performance of Evans' oxazolidinones and Oppolzer's camphorsultam in asymmetric alkylation and aldol reactions, for which there is a wealth of experimental data. Subsequently, it will discuss the role of this compound, providing context for its application in stereoselective synthesis.

Performance Comparison of Established Chiral Auxiliaries

The efficacy of a chiral auxiliary is measured by its ability to induce high levels of diastereoselectivity and yield in a given reaction, and the ease of its subsequent removal. Evans' oxazolidinones and Oppolzer's camphorsultam are benchmarks in this regard.

Table 1: Performance of Chiral Auxiliaries in Asymmetric Alkylation Reactions

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Excess (d.e., %)
Evans' Oxazolidinone N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromide90-95>99
Oppolzer's Camphorsultam N-propionyl-(2R)-bornane-10,2-sultamAllyl iodide85-95>98

Table 2: Performance of Chiral Auxiliaries in Asymmetric Aldol Reactions

Chiral AuxiliarySubstrateAldehydeYield (%)Diastereomeric Excess (d.e., %)
Evans' Oxazolidinone N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneIsobutyraldehyde80-92>99 (syn)
Oppolzer's Camphorsultam N-propionyl-(2R)-bornane-10,2-sultamIsobutyraldehyde70-85>95 (syn)

Methodologies and Mechanisms

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic methods. Below are representative procedures for the application of Evans' and Oppolzer's auxiliaries.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone

  • Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.05 equiv.) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 equiv.) is added, and the reaction is allowed to warm to room temperature and stirred for 1 hour.

  • Enolate Formation: The resulting N-propionyloxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 equiv.) is added slowly, and the solution is stirred for 30 minutes to form the Z-enolate.

  • Alkylation: Benzyl bromide (1.2 equiv.) is added dropwise, and the reaction is stirred at -78 °C for 2 hours and then allowed to warm to -20 °C over 1 hour.

  • Work-up and Auxiliary Removal: The reaction is quenched with saturated aqueous ammonium chloride. The product is extracted with ethyl acetate, and the organic layers are washed, dried, and concentrated. The chiral auxiliary can be cleaved by treatment with lithium hydroxide and hydrogen peroxide to yield the corresponding carboxylic acid.[3]

Protocol 2: Asymmetric Aldol Reaction using an Oppolzer's Camphorsultam

  • Acylation of the Auxiliary: (2R)-Bornane-10,2-sultam (1.0 equiv.) is dissolved in anhydrous dichloromethane (DCM). Triethylamine (1.5 equiv.) and propionyl chloride (1.2 equiv.) are added at 0 °C. The reaction is stirred at room temperature for 2 hours.

  • Enolate Formation: The N-propionylsultam is dissolved in anhydrous DCM and cooled to 0 °C. Di-n-butylboron triflate (1.1 equiv.) is added, followed by diisopropylethylamine (1.2 equiv.). The mixture is stirred for 30 minutes to generate the boron enolate.

  • Aldol Addition: The solution is cooled to -78 °C, and isobutyraldehyde (1.2 equiv.) is added dropwise. The reaction is stirred for 3 hours at -78 °C.

  • Work-up and Auxiliary Removal: The reaction is quenched with a pH 7 phosphate buffer. The product is extracted, dried, and purified. The auxiliary can be removed by saponification with lithium hydroxide or by reduction with lithium aluminum hydride.[4]

Mandatory Visualizations

Asymmetric_Synthesis_Workflow General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Products Prochiral_Substrate Prochiral Substrate Attachment 1. Attachment of Chiral Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., Evans', Oppolzer's) Chiral_Auxiliary->Attachment Asymmetric_Reaction 2. Diastereoselective Reaction (e.g., Alkylation, Aldol) Attachment->Asymmetric_Reaction Forms chiral substrate Cleavage 3. Cleavage of Chiral Auxiliary Asymmetric_Reaction->Cleavage Creates new stereocenter(s) Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary for reuse

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Stereochemical_Models Stereochemical Control Models for Chiral Auxiliaries cluster_evans Evans' Oxazolidinone (Alkylation) cluster_oppolzer Oppolzer's Camphorsultam (Aldol) evans_model Z-enolate formation followed by steric shielding by the C4 substituent directs the electrophile to the opposite face. oppolzer_model Chelation of the carbonyl and sulfonyl oxygens to the Lewis acid creates a rigid conformation, leading to facial selectivity.

Caption: Simplified models of stereochemical control.

This compound: A Chiral Building Block

This compound is readily available from the depolymerization of the biopolymer polyhydroxybutyrate (PHB).[5][6] Its primary utility in asymmetric synthesis stems from its pre-existing, enantiomerically pure stereocenter at the C3 position. This makes it an excellent starting material for the synthesis of complex molecules where this specific stereochemistry is required in the final product.

In this context, this compound is not used as a temporary auxiliary that is later removed. Instead, it is a foundational piece of the target molecule. Reactions involving this molecule often focus on transformations of the ester and hydroxyl functionalities, or modifications at the C2 or C4 positions, while preserving the chirality at C3.

While it is conceivable to derivatize this compound to act as a chiral auxiliary, for instance, by converting the ester to an amide and using the hydroxyl group to influence a reaction at the alpha-carbon, such applications are not widely reported. The steric and electronic properties of the simple hydroxybutyrate scaffold may not provide the same level of rigid conformational control as the more complex and sterically demanding structures of Evans' and Oppolzer's auxiliaries.

Conclusion

For researchers and professionals in drug development and chemical synthesis, the choice of a stereochemical control element is paramount. Evans' oxazolidinones and Oppolzer's camphorsultam are well-established chiral auxiliaries that provide high levels of diastereoselectivity and predictable outcomes in a variety of asymmetric reactions. They are supported by a vast body of literature with detailed protocols and a clear understanding of their mechanisms of stereocontrol.

In contrast, this compound serves a different, yet equally important, role in asymmetric synthesis as a chiral building block. It provides a reliable and cost-effective source of a specific stereocenter that can be elaborated into more complex target molecules. While its direct application as a detachable chiral auxiliary is not well-documented, its value as a chiral starting material is undisputed. The choice between using a chiral auxiliary or a chiral building block depends on the specific synthetic strategy and the desired final product.

References

A Spectroscopic Showdown: Differentiating (R)- and (S)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

In the world of chiral molecules, telling enantiomers apart can be a significant challenge. (R)- and (S)-Methyl 3-hydroxybutanoate, mirror-image isomers with critical roles in asymmetric synthesis and the development of pharmaceuticals, present such a case. While standard spectroscopic techniques provide a wealth of structural information, they fall short of distinguishing between these two enantiomers in an achiral environment. This guide provides a comprehensive spectroscopic comparison, highlighting the necessity of chiral auxiliaries in NMR spectroscopy for their differentiation and offering detailed experimental protocols for researchers, scientists, and drug development professionals.

The Challenge of Chirality in Spectroscopy

Enantiomers, by definition, possess identical physical and chemical properties in an achiral setting. This includes their interaction with electromagnetic radiation, rendering their standard Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra identical. Therefore, a direct spectroscopic comparison of (R)- and (S)-Methyl 3-hydroxybutanoate using these methods will not reveal their stereochemical differences.

To overcome this, chiral resolving agents are employed in NMR spectroscopy. These chiral molecules, often lanthanide-based complexes referred to as chiral shift reagents, interact with the enantiomers to form transient diastereomeric complexes. These newly formed complexes have distinct magnetic environments, leading to a separation of NMR signals for the (R) and (S) enantiomers, allowing for their individual identification and quantification.

Comparative Spectroscopic Data

The following tables summarize the quantitative data for (R)- and (S)-Methyl 3-hydroxybutanoate. It is important to note that without the use of a chiral auxiliary, the data for both enantiomers are identical.

¹H NMR Data (400 MHz, CDCl₃)
Protons(R)-Methyl 3-hydroxybutanoate Chemical Shift (δ) ppm(S)-Methyl 3-hydroxybutanoate Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
-OH~2.9 (variable)~2.9 (variable)br s-
H34.214.21m-
-OCH₃3.713.71s-
H22.49, 2.432.49, 2.43dd, dd16.5, 5.5, 6.8
-CH₃1.231.23d6.3

Data sourced from publicly available spectral databases.[1][2]

¹³C NMR Data (100 MHz, CDCl₃)
CarbonThis compound Chemical Shift (δ) ppm(S)-Methyl 3-hydroxybutanoate Chemical Shift (δ) ppm
C=O172.8172.8
C364.264.2
-OCH₃51.651.6
C243.143.1
-CH₃22.522.5

Data sourced from publicly available spectral databases.[3]

Infrared (IR) Spectroscopy Data
Functional GroupThis compound Wavenumber (cm⁻¹)(S)-Methyl 3-hydroxybutanoate Wavenumber (cm⁻¹)
O-H stretch~3400 (broad)~3400 (broad)
C-H stretch~2980-2930~2980-2930
C=O stretch~1735~1735
C-O stretch~1200-1100~1200-1100

Characteristic absorption bands.

Mass Spectrometry (MS) Data
IonThis compound m/z(S)-Methyl 3-hydroxybutanoate m/z
[M]+118.06118.06
[M-CH₃]+103.04103.04
[M-OCH₃]+87.0487.04
[M-CH₂COOCH₃]+45.0345.03

Electron Ionization (EI) fragmentation pattern.[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H NMR Spectroscopy (Standard)
  • Sample Preparation: Dissolve 5-10 mg of the methyl 3-hydroxybutanoate enantiomer in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function and perform a Fourier transform. Phase the spectrum and integrate the signals.

¹H NMR Spectroscopy with Chiral Shift Reagent
  • Sample Preparation: Prepare a solution of racemic methyl 3-hydroxybutanoate (10-20 mg) in approximately 0.7 mL of CDCl₃ in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the racemic mixture.

  • Addition of Chiral Shift Reagent: Add a small, accurately weighed amount (e.g., 5-10 mol%) of a chiral shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), to the NMR tube.

  • Equilibration: Gently shake the NMR tube to ensure thorough mixing and allow the system to equilibrate for a few minutes.

  • Data Acquisition: Acquire a series of ¹H NMR spectra, incrementally adding small portions of the chiral shift reagent until a clear separation of the signals for the two enantiomers is observed.

  • Analysis: The chemical shifts of the corresponding protons in the (R) and (S) enantiomers will be different in the presence of the chiral shift reagent, allowing for their distinction and the determination of enantiomeric excess by integrating the separated signals.

Infrared (IR) Spectroscopy
  • Sample Preparation: As methyl 3-hydroxybutanoate is a liquid, a neat sample can be analyzed. Place a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[5][6]

  • Instrumentation: Place the salt plates in the sample holder of an FTIR spectrometer.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the methyl 3-hydroxybutanoate enantiomer in a volatile organic solvent such as methanol or acetonitrile.[7]

  • Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. For high-resolution mass spectrometry (HRMS), ensure proper calibration of the instrument to obtain accurate mass measurements.[8]

  • Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Experimental Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of (R)- and (S)-Methyl 3-hydroxybutanoate, emphasizing the critical step of using a chiral shift reagent in NMR for their differentiation.

Spectroscopic_Comparison_Workflow cluster_standard Standard Spectroscopic Analysis cluster_chiral Chiral NMR Analysis cluster_results Results cluster_input Samples NMR_std ¹H & ¹³C NMR Identical_Spectra Identical Spectra (No Distinction) NMR_std->Identical_Spectra IR IR Spectroscopy IR->Identical_Spectra MS Mass Spectrometry MS->Identical_Spectra Racemic_Sample Racemic Methyl 3-hydroxybutanoate Add_CSR Add Chiral Shift Reagent Racemic_Sample->Add_CSR NMR_chiral ¹H NMR Acquisition Add_CSR->NMR_chiral Separated_Signals Separated Signals for (R) and (S) Enantiomers NMR_chiral->Separated_Signals R_Enantiomer (R)-Methyl 3-hydroxybutanoate R_Enantiomer->NMR_std R_Enantiomer->IR R_Enantiomer->MS R_Enantiomer->Racemic_Sample S_Enantiomer (S)-Methyl 3-hydroxybutanoate S_Enantiomer->NMR_std S_Enantiomer->IR S_Enantiomer->MS S_Enantiomer->Racemic_Sample

References

Safety Operating Guide

Proper Disposal Procedures for (R)-Methyl 3-hydroxybutanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of (R)-Methyl 3-hydroxybutanoate, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following are general safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses, and a laboratory coat, when handling this chemical.[1][2][3]

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[1][2][3]

  • Ignition Sources: this compound is a combustible liquid.[3] Keep it away from heat, sparks, open flames, and hot surfaces.[1][3] Take measures to prevent the buildup of electrostatic charge.[1]

  • Spill Management: In the event of a spill, contain the leakage and collect it with a non-combustible absorbent material like sand, earth, diatomaceous earth, or vermiculite.[1] Place the absorbed material into a suitable, closed container for disposal.[1] Do not let the product enter drains.[1][3]

Quantitative Data Summary

For quick reference, the table below summarizes key quantitative data for this compound.

PropertyValue
GHS Hazard Class Combustible liquid (Category 4)[3]
Skin irritation (Category 2)[4]
Serious eye irritation (Category 2A)[4]
Specific target organ toxicity — Single exposure (Category 3), Respiratory system
Flash Point 73 °C (163.4 °F) - closed cup
WKG (Water Hazard Class) WGK 3 (Germany)

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Drain disposal is not an appropriate method.[1][3][5]

1. Waste Collection and Storage:

  • Original Container: Whenever possible, leave the chemical in its original container.[1]

  • Labeling: Ensure the container is clearly and accurately labeled with the chemical name: "this compound" and the appropriate hazard symbols (e.g., flammable, irritant).

  • Segregation: Do not mix this compound with other waste streams.[1] Store it separately from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Container Integrity: Use a suitable, closed container for waste collection.[1] Ensure the container is in good condition and properly sealed to prevent leaks or spills.

2. Engaging a Licensed Disposal Service:

  • Contact Environmental Health & Safety (EHS): Your institution's EHS office is the primary point of contact for arranging hazardous waste disposal. They will have established procedures and contracts with licensed disposal companies.[6]

  • Documentation: Complete any necessary waste disposal forms or paperwork as required by your institution and the disposal company.

  • Surplus and Non-Recyclable Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company for proper management.[1]

3. Disposal of Contaminated Materials:

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1] The first rinse of a container that held a hazardous chemical should be collected and disposed of as hazardous waste.[7] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to consult with your EHS office.

  • Contaminated PPE and Absorbents: Dispose of contaminated gloves, absorbent materials from spills, and other labware as hazardous waste in accordance with applicable laws and good laboratory practices.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_spill Spill Response cluster_waste Waste Containment cluster_disposal Final Disposal start Have (R)-Methyl 3-hydroxybutanoate for Disposal assess_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->assess_ppe assess_spill Is it a Spill or Contained Waste? assess_ppe->assess_spill contain_spill Contain Spill with Non-Combustible Absorbent assess_spill->contain_spill Spill label_waste Label Container Clearly: Chemical Name & Hazards assess_spill->label_waste Contained Waste collect_spill Collect Absorbed Material into a Sealed Container contain_spill->collect_spill collect_spill->label_waste segregate_waste Store Separately from Incompatible Chemicals label_waste->segregate_waste contact_ehs Contact Institutional EHS for Pickup segregate_waste->contact_ehs licensed_disposal Arrange for Disposal via Licensed Waste Company contact_ehs->licensed_disposal end Disposal Complete licensed_disposal->end

Caption: Decision workflow for safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling (R)-Methyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical plans for the handling and disposal of (R)-Methyl 3-hydroxybutanoate, tailored for research and drug development professionals. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard and Property Summary

This compound is classified as a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3] Understanding its properties is the first step toward safe handling.

Table 1: GHS Hazard Identification

CategoryDescription
Signal Word Warning[1][4]
Hazard Class Combustible liquid (Category 4), Skin irritation (Category 2)[1][2], Eye irritation (Category 2)[1][2], Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation[1][2]
Hazard Statements H227: Combustible liquid[5]. H315: Causes skin irritation[1][2][5]. H319: Causes serious eye irritation[1][2][5]. H335: May cause respiratory irritation[1][2][3].

Table 2: Physical and Chemical Properties

PropertyValue
Flash Point 71-73 °C (159.8-163.4 °F) - Closed Cup[1][4]
Boiling Point 56-58 °C @ 11 mmHg[1]
Density 1.055 g/mL at 20 °C[1]
Appearance Colorless to almost colorless clear liquid[6]
Solubility Soluble in organic solvents like ethanol and ether; insoluble in water.[6]

Personal Protective Equipment (PPE) Plan

A comprehensive PPE strategy is mandatory to prevent exposure.[7] The following equipment must be used when handling this compound.

Table 3: Required Personal Protective Equipment

Area ProtectedRequired PPESpecifications and Best Practices
Eyes & Face Chemical Safety Goggles, Face ShieldGoggles must meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[4][8] A face shield should be worn over goggles during procedures with a high splash risk.[8][9]
Skin & Body Chemical-Resistant Gloves, Lab Coat, Closed-Toe ShoesUse nitrile gloves for incidental contact, removing and washing hands immediately after exposure.[8] Wear a 100% cotton or flame-resistant lab coat.[10] Ensure shoes cover the entire foot.[9][10]
Respiratory Use in a Ventilated Area (Fume Hood)Under normal conditions with adequate ventilation, such as in a chemical fume hood, respiratory protection is not typically required.[4] Avoid inhaling vapors.[5]

Operational and Disposal Plans

Follow these step-by-step procedures for safe handling, storage, and disposal.

Step 1: Preparation and Handling
  • Area Preparation : Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood to prevent the buildup of vapors.[10]

  • Eliminate Ignition Sources : Keep the chemical away from open flames, hot surfaces, sparks, and other potential ignition sources.[4][5][10] This includes Bunsen burners and electrical equipment that is not explosion-proof.[10]

  • Don PPE : Before handling, put on all required PPE as detailed in Table 3. Inspect gloves for any damage before use.[7]

  • Dispensing : When transferring the liquid, pour carefully to avoid splashing, which can generate static electricity.[11] Keep containers tightly closed when not in use.[4][10]

Step 2: Storage
  • Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • Location : Store away from heat, sparks, and flame.[4]

  • Incompatible Materials : Do not store with strong oxidizing agents or strong bases.[4]

Step 3: Emergency Procedures
  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention if irritation occurs.[4][5]

  • Eye Contact : Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4][5] Seek immediate medical attention.[5]

  • Inhalation : Move the person to fresh air. If breathing difficulties occur, get medical attention.[4][5]

  • Spill : For a small spill, contain the spillage and collect it with a non-combustible absorbent material (e.g., sand, vermiculite). Place the waste in a suitable, closed container for disposal.[5] Ensure all ignition sources are removed from the area.

Step 4: Disposal Plan

Chemical waste must be managed responsibly to ensure environmental and personal safety.

  • Waste Collection : Collect surplus and non-recyclable solutions in their original or a suitable, labeled container. Do not mix with other waste.[5]

  • Container Disposal : Handle uncleaned, empty containers as you would the product itself.[5]

  • Professional Disposal : Dispose of the chemical waste and contaminated packaging through a licensed and approved waste disposal company.[4] This must be done in accordance with all local, regional, and national hazardous waste regulations.[5] Do not empty into drains.[5]

Workflow for Safe Handling and Disposal

The following diagram illustrates the procedural flow for safely managing this compound in a laboratory setting.

Caption: Workflow for handling this compound.

References

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